Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYOPVSVNPECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344201 | |
| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-37-9 | |
| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (CAS 5814-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis and Medicinal Chemistry
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester with the CAS number 5814-37-9, is a multifaceted organic compound that holds significant promise as a versatile intermediate in both synthetic organic chemistry and the nuanced field of drug discovery.[1][2] Its unique 1,3-dicarbonyl moiety imparts a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. This guide, designed for the discerning researcher, will delve into the core chemical properties, synthesis, reactivity, and potential therapeutic applications of this compound, with a particular focus on its emerging role as a scaffold for kinase inhibitors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5814-37-9 | [3] |
| Molecular Formula | C₁₃H₁₄O₄ | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [3] |
| Appearance | Expected to be a solid or oil | N/A |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C is recommended for long-term stability. | [4] |
Structural Features and Tautomerism:
The structure of this compound is characterized by an ethyl ester group and a p-tolyl ketone separated by a methylene group, forming a 1,3-dicarbonyl system. This structural motif is of paramount importance as it allows for the existence of keto-enol tautomerism, which significantly influences its reactivity. The acidic α-hydrogen, situated between the two carbonyl groups, can be readily abstracted, leading to the formation of a resonance-stabilized enolate.
Caption: Keto-enol tautomerism of this compound.
Synthesis: A Practical Approach via Claisen Condensation
The most common and efficient method for the synthesis of this compound and its analogs is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester and a ketone. In this specific case, 4'-methylacetophenone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Reaction Scheme:
Caption: Synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of this compound.[4]
Materials:
-
4'-Methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous toluene
-
5% Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
95% Ethanol
Procedure:
-
To a 250-mL three-necked flask equipped with a stirrer, add 24 g (0.348 mol) of sodium ethoxide and 200 mL of anhydrous toluene. Stir the mixture to ensure proper dispersion.
-
Slowly add 45.6 g (0.34 mol) of 4'-methylacetophenone dropwise over 30 minutes.
-
Subsequently, add 51.0 g (0.348 mol) of diethyl oxalate dropwise.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain stirring for 4 hours.
-
Cool the reaction to room temperature and wash with a 5% dilute hydrochloric acid solution to neutralize the base and quench the reaction.
-
Perform a liquid-liquid extraction. Collect the toluene layer and dry it over anhydrous sodium sulfate for 30 minutes.
-
Filter the solution and remove the toluene from the filtrate by distillation under reduced pressure.
-
Recrystallize the resulting residue from 95% ethanol to yield the pure product.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the analysis of analogous β-keto esters.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the tolyl ring (a singlet), the aromatic protons (two doublets), and the methylene protons. The methylene protons may appear as a singlet or as a more complex pattern depending on the degree of enolization and the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methyl carbon of the tolyl group, the aromatic carbons, and the methylene carbon. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would provide definitive structural confirmation.[3]
Infrared (IR) Spectroscopy: The IR spectrum of a β-keto ester is particularly informative due to the keto-enol tautomerism. The spectrum will typically exhibit strong absorption bands for the C=O stretching vibrations of both the keto and ester functional groups. The presence of the enol form can be identified by a broad O-H stretching band and a C=C stretching band.
Chemical Reactivity and Synthetic Utility
The 1,3-dicarbonyl moiety in this compound is the hub of its chemical reactivity, making it a valuable synthon in organic synthesis.
Dual Electrophilic and Nucleophilic Nature: The two carbonyl carbons are electrophilic and can be attacked by nucleophiles. Conversely, the acidic α-protons can be deprotonated to form a nucleophilic enolate. This dual reactivity allows for a wide range of chemical transformations.
Applications as a Building Block: This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The dicarbonyl functionality provides a scaffold for cyclization reactions with dinucleophilic reagents to form pyrazoles, isoxazoles, and pyrimidines.
Caption: Reactivity and synthetic applications of this compound.
Potential Applications in Drug Development: A Focus on Src Kinase Inhibition
Recent studies have highlighted the potential of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase.[1][5][6] Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and migration. Its overexpression and hyperactivity have been implicated in the development and progression of numerous cancers.
Mechanism of Action: While the precise binding mode of this compound to Src kinase has not been elucidated, it is hypothesized that the 1,3-dicarbonyl moiety can act as a key pharmacophore, potentially interacting with the ATP-binding site of the kinase. The aryl group (in this case, p-tolyl) can be modified to enhance potency and selectivity.
Biological Activity: A study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated their ability to inhibit Src kinase with moderate activity.[5] For instance, a closely related analog, the 3-methyl substituted derivative, exhibited an IC₅₀ value of 48.3 µM.[5] The biological activity of the p-tolyl variant is expected to be in a similar range, although empirical testing is required for confirmation. This level of activity provides a promising starting point for lead optimization in a drug discovery program.
Src Signaling Pathway and Point of Intervention:
Caption: Simplified Src signaling pathway and the potential point of inhibition.
Conclusion and Future Perspectives
This compound is a chemically rich and synthetically valuable molecule. Its straightforward synthesis via Claisen condensation, coupled with the versatile reactivity of its 1,3-dicarbonyl core, establishes it as an important intermediate for the construction of complex organic molecules. Furthermore, its demonstrated potential as a scaffold for Src kinase inhibitors opens up exciting avenues for its application in medicinal chemistry and drug development. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC₅₀ against a panel of kinases to assess its selectivity, and co-crystallization studies to elucidate its binding mode. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular entity.
References
- 1. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 2. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2.4-dioxo-4-p-tolylbutanoate CAS#: 5814-37-9 [m.chemicalbook.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's core characteristics, synthesis, and its emerging role as a scaffold for the development of targeted therapeutics.
Introduction: The Significance of the β-Keto Ester Moiety
This compound belongs to the versatile class of β-keto esters, organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen allows for a rich chemistry, including facile enolate formation, alkylation, and cyclization reactions. These properties have established β-keto esters as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₃H₁₄O₄, possesses a molecular weight of 234.25 g/mol [1]. Its structure consists of a butanoate backbone functionalized with two carbonyl groups at positions 2 and 4, an ethyl ester group, and a p-tolyl group attached to the C4 carbonyl.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5814-37-9 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₃H₁₄O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 234.25 g/mol | --INVALID-LINK--[1] |
| Melting Point | 37-39 °C | --INVALID-LINK--[2] |
| Appearance | Expected to be a solid at room temperature | Inferred from melting point |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge of β-keto esters[3] |
Keto-Enol Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of this compound is its existence as a mixture of keto and enol tautomers in solution. The presence of acidic α-hydrogens between the two carbonyl groups facilitates the reversible isomerization to the more conjugated enol form. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. Understanding this tautomerism is crucial for predicting the compound's reactivity and for the interpretation of its spectroscopic data.
Caption: Keto-enol tautomerism of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this specific case, p-methylacetophenone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Reaction Mechanism
The reaction proceeds through the formation of an enolate from p-methylacetophenone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.
Caption: Schematic of the Claisen condensation for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the general procedure described by Rafinejad et al. (2015) for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates[2].
Materials:
-
p-Methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Sulfuric acid (dilute)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in absolute ethanol with stirring until all the sodium has reacted to form sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of p-methylacetophenone and a stoichiometric equivalent of diethyl oxalate dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature overnight.
-
Heating: After overnight stirring, heat the reaction mixture at 80 °C for 30 minutes to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and then acidify with dilute sulfuric acid to a pH of approximately 2.
-
Extraction: Extract the product into dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of dry ethanol and an inert atmosphere is crucial as sodium ethoxide is a strong base and is highly reactive with water. The presence of water would lead to the hydrolysis of the ester and quench the base, thereby inhibiting the desired condensation reaction.
-
Freshly Prepared Base: Sodium ethoxide is prepared in situ to ensure its reactivity. Commercially available solutions may have reduced efficacy due to degradation.
-
Acidic Work-up: Acidification is necessary to neutralize the basic reaction mixture and protonate the enolate, leading to the formation of the final β-keto ester product.
-
Recrystallization: This purification technique is employed to remove any unreacted starting materials and by-products, yielding a product of high purity.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The presence of both keto and enol tautomers in solution will be reflected in the NMR spectra.
Expected ¹H NMR Data (in CDCl₃, 400 MHz): The spectrum is expected to show signals for both the keto and enol forms.
-
Ethyl group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).
-
p-Tolyl group: A singlet for the methyl group around δ 2.4 ppm (3H, Ar-CH₃) and a set of doublets in the aromatic region (δ 7.2-7.9 ppm, 4H).
-
Methylene group (Keto form): A singlet around δ 4.0-4.5 ppm (2H, -CO-CH₂-CO-).
-
Methine proton (Enol form): A singlet around δ 6.0-6.5 ppm (1H, =CH-).
-
Enolic hydroxyl proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may or may not be observable depending on the solvent and concentration.
Expected ¹³C NMR Data (in CDCl₃): The spectrum will display distinct signals for the carbonyl carbons and other carbons in the molecule.
-
Carbonyl carbons: Signals in the range of δ 160-200 ppm.
-
Ethyl group carbons: Signals around δ 14 ppm (-CH₃) and δ 62 ppm (-OCH₂-).
-
p-Tolyl group carbons: A signal for the methyl carbon around δ 21 ppm and aromatic carbons in the range of δ 125-145 ppm.
-
Methylene/Methine carbon: A signal for the α-carbon, with different chemical shifts for the keto and enol forms.
Infrared (IR) Spectroscopy Data: The IR spectrum provides valuable information about the functional groups present.
-
C=O stretching (ester and ketone): Strong absorption bands in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl peaks may be observed.
-
C-O stretching (ester): A strong band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
O-H stretching (enol form): A broad band in the region of 2500-3300 cm⁻¹ due to intramolecular hydrogen bonding.
A study by Rafinejad et al. (2015) reported the following IR (KBr) peaks for the closely related Ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate: 3082, 2995, 2980, 2935, 1735, 1637, 1520 cm⁻¹[2]. For this compound, the IR (KBr) spectrum showed peaks at 3085, 2988, 2975, 2928, 1725, 1635, and 1520 cm⁻¹[2].
Applications in Drug Discovery: A Scaffold for Src Kinase Inhibitors
The scientific integrity of this compound as a valuable scaffold in medicinal chemistry is underscored by its potential as a precursor for Src kinase inhibitors.
The Role of Src Kinase in Cancer
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation and overactivation of Src kinase have been implicated in the development and progression of numerous human cancers. Consequently, the development of small molecule inhibitors targeting Src kinase is a significant area of research in oncology drug discovery.
Ethyl 2,4-dioxo-4-arylbutanoates as Src Kinase Inhibitors
Research has demonstrated that derivatives of ethyl 2,4-dioxo-4-arylbutanoate exhibit inhibitory activity against Src kinase. A study by Rafinejad et al. (2015) synthesized a series of these compounds and evaluated their in vitro Src kinase inhibitory activity[2]. The study found that these compounds displayed moderate activity, with IC₅₀ values in the micromolar range[2]. The p-tolyl derivative, in particular, is part of this promising class of compounds.
The 1,3-dicarbonyl moiety is a key pharmacophore that can chelate with metal ions or form hydrogen bonds within the active site of the enzyme. The aryl group provides a scaffold for further modification to enhance potency and selectivity. The structure-activity relationship (SAR) studies on these derivatives can guide the design of more potent and specific Src kinase inhibitors.
Caption: A conceptual workflow for developing Src kinase inhibitors from the lead scaffold.
Conclusion
This compound is a molecule of considerable interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis via the Claisen condensation, coupled with the versatile reactivity of the β-keto ester functionality, makes it an accessible and valuable building block. The emerging evidence of its potential as a scaffold for Src kinase inhibitors highlights its importance for researchers and drug development professionals. Further exploration of its chemical space through the synthesis of new derivatives and comprehensive biological evaluation will undoubtedly pave the way for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
Physical and chemical properties of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester of notable interest, is emerging as a significant building block in synthetic organic chemistry and a scaffold in medicinal chemistry. Its unique structural framework, featuring a tolyl moiety connected to a reactive diketone system, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.
Chemical Identity and Structure
This compound is systematically known as ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate.[1] Its identity is well-defined by its CAS number and molecular formula.
| Identifier | Value | Source |
| CAS Number | 5814-37-9 | [1] |
| Molecular Formula | C13H14O4 | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [1] |
The structure of this compound is characterized by an ethyl ester group, a central butanoate chain with two ketone functionalities at the 2- and 4-positions, and a p-tolyl group at the terminal end.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Notes |
| Melting Point | 37-39 °C | Recrystallized from ethanol.[2] |
| Boiling Point | Not available | Data for the analogous ethyl 2,4-dioxo-4-phenylbutanoate is 167 °C at 5 Torr, suggesting a high boiling point.[3] |
| Appearance | Likely a colorless to light yellow solid | Based on the melting point and data for the phenyl analog.[4] |
| Solubility | Soluble in organic solvents | Expected to be soluble in solvents like ethanol, diethyl ether, and dichloromethane.[2][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the presence of the β-dicarbonyl moiety, which imparts several key reactive characteristics.
Keto-Enol Tautomerism
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. This equilibrium is solvent-dependent, with nonpolar solvents typically favoring the enol form. The presence of both tautomers is readily observable by NMR spectroscopy.[5]
Caption: Keto-enol tautomerism in this compound.
Reactivity as a Synthetic Intermediate
The acidic α-protons of the methylene group situated between the two carbonyls make this compound a valuable nucleophile in a variety of carbon-carbon bond-forming reactions. It can be readily deprotonated by a suitable base to form a stabilized enolate, which can then react with various electrophiles. This reactivity makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds.
Synthesis
The most common and efficient method for the synthesis of this compound is through a Claisen condensation reaction.[2][6] This involves the reaction of 4'-methylacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is adapted from the general procedure described by Rafinejad et al. (2015).[2]
Materials:
-
4'-Methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Dichloromethane
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-methylacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with continuous stirring.
-
Reaction Progression: Stir the mixture overnight at room temperature. Following this, heat the reaction mixture to 80°C for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
References
- 1. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. 6296-54-4 CAS MSDS (ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a β-dicarbonyl compound with significant applications in organic synthesis and medicinal chemistry. As a versatile building block, its unambiguous structural confirmation is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the underlying principles of spectroscopic analysis and data interpretation.
Introduction: The Chemical Identity of this compound
This compound (CAS No. 6436-46-0) is a keto-enol tautomer. The molecule exists in equilibrium between its diketo and several enol forms, a characteristic that profoundly influences its spectroscopic properties. Understanding this tautomerism is crucial for interpreting its NMR, IR, and MS data accurately. The p-tolyl group introduces specific aromatic signals, while the ethyl ester and the diketone backbone give rise to a series of characteristic peaks that will be dissected in this guide.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. The presence of keto-enol tautomers is often most evident in the NMR spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The integration of the signals corresponds to the number of protons of each type.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.39 | t | 3H | -OCH₂CH ₃ |
| 2.43 | s | 3H | Ar-CH ₃ |
| 4.38 | q | 2H | -OCH ₂CH₃ |
| 6.28 | s | 1H | C(O)CH =C(OH) |
| 7.29 | d | 2H | Ar-H (ortho to CH₃) |
| 7.84 | d | 2H | Ar-H (meta to CH₃) |
| 15.5 (approx.) | br s | 1H | Enolic -OH |
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. Its single residual peak at 7.26 ppm is easily identifiable and typically does not interfere with the analyte's signals.
-
Tautomerism: The prominent singlet at 6.28 ppm and the broad singlet around 15.5 ppm are definitive evidence for the dominance of the enol form in CDCl₃. The vinylic proton at 6.28 ppm is characteristic of the C(O)CH=C(OH) moiety. The highly deshielded and broad signal at ~15.5 ppm is due to the intramolecularly hydrogen-bonded enolic proton, a classic feature of β-dicarbonyl compounds.
-
Aromatic Region: The two doublets at 7.29 and 7.84 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methyl group are more shielded (upfield) than the protons meta to it.
-
Ethyl Ester Group: The triplet at 1.39 ppm and the quartet at 4.38 ppm are classic signatures of an ethyl group, with the splitting pattern confirming their adjacency.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 16 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
Figure 2: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | -OCH₂C H₃ |
| 21.6 | Ar-C H₃ |
| 62.0 | -OC H₂CH₃ |
| 97.9 | =C H- |
| 127.0 | Ar-C (meta to C=O) |
| 129.5 | Ar-C (ortho to C=O) |
| 131.2 | Ar-C (ipso to CH₃) |
| 144.9 | Ar-C (ipso to C=O) |
| 168.3 | C =O (ester) |
| 181.7 | =C(O H)- |
| 184.2 | C =O (ketone) |
-
Carbonyl Carbons: The signals at 168.3, 181.7, and 184.2 ppm are in the characteristic region for carbonyl and enolic carbons. The ester carbonyl is typically the most shielded, while the ketone and enol carbons are further downfield.
-
Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons, consistent with a para-substituted ring. The ipso-carbons (attached to substituents) are often at different chemical shifts than the protonated carbons.
-
Aliphatic Carbons: The signals for the ethyl group and the aromatic methyl group appear in the expected upfield region.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (intramolecular H-bond) |
| 1735 | Strong | C=O stretch (ester) |
| 1605 | Strong | C=O stretch (conjugated ketone) / C=C stretch (enol) |
| 1570 | Medium | Aromatic C=C stretch |
-
Hydrogen Bonding: The very broad absorption in the 3000-2500 cm⁻¹ region is a hallmark of a strongly intramolecularly hydrogen-bonded O-H group, confirming the enol tautomer.
-
Carbonyl Stretching: The strong peak at 1735 cm⁻¹ is characteristic of an unconjugated ester carbonyl. The peak at 1605 cm⁻¹ is attributed to the conjugated ketone and the C=C double bond of the enol form. The conjugation and hydrogen bonding lower the frequency of the ketone C=O stretch from its typical value of ~1715 cm⁻¹.
-
Attenuated Total Reflectance (ATR): ATR is a common sampling technique for IR spectroscopy as it requires minimal sample preparation and is suitable for solids and liquids.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 235.0965 | 100 | [M+H]⁺ |
| 207 | 15 | [M+H - C₂H₄]⁺ |
| 189 | 40 | [M+H - C₂H₅OH]⁺ |
| 119 | 85 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) |
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like β-dicarbonyls, often yielding the protonated molecule [M+H]⁺ as the base peak. The high-resolution mass measurement (235.0965) allows for the determination of the elemental composition (C₁₃H₁₄O₄).
-
Fragmentation Pathway: The major fragmentation pathways involve the loss of neutral molecules from the protonated parent ion. The loss of ethanol (C₂H₅OH) to give the fragment at m/z 189 is a common fragmentation for ethyl esters. The most abundant fragment ion at m/z 119 corresponds to the stable p-toluoyl cation, which is a key indicator of the p-tolyl ketone moiety.
Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The data strongly supports the predominance of the enol tautomer in non-polar solvents, a crucial consideration for its reactivity and application in chemical synthesis. This guide has detailed not only the spectral features but also the rationale behind the experimental choices, providing a comprehensive resource for researchers in the field.
1H NMR and 13C NMR spectra of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Introduction
This compound is a β-keto ester, a class of compounds widely utilized as versatile intermediates in organic synthesis.[1][2][3] Their utility stems from the reactivity of the dicarbonyl system and the acidic α-hydrogen. A definitive structural elucidation is paramount for researchers in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[4][5]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. A critical feature of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol isomers.[4][6] This phenomenon, known as keto-enol tautomerism, is directly observable and quantifiable by NMR, providing a deeper understanding of the molecule's structure and electronic environment.[7][8] This guide will dissect the spectral features of both tautomers, explain the causality behind the observed chemical shifts and coupling patterns, and provide a framework for a robust experimental approach.
Molecular Structure and Keto-Enol Tautomerism
The chemical structure of this compound allows it to exist in a state of equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[4][6] The position of this equilibrium is sensitive to environmental factors, most notably the solvent.[8][9]
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
A Technical Guide to Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (C₁₃H₁₄O₄): Synthesis, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the β-keto ester, ethyl 2-acetyl-3-oxo-3-phenylpropanoate. As a trifunctional molecule incorporating an ester, a ketone, and an additional acetyl group, this compound represents a versatile and highly reactive scaffold for synthetic chemistry. Its utility is particularly pronounced in the fields of organic synthesis and drug development, where it serves as a sophisticated building block for complex molecular architectures. This document will detail its synthesis, explore the fundamental chemical principles governing its reactivity, and highlight its applications as a precursor to valuable heterocyclic systems.
Compound Identification and Physicochemical Properties
The molecular formula C₁₃H₁₄O₄ corresponds to the β-keto ester with the IUPAC name ethyl 2-acetyl-3-oxo-3-phenylpropanoate . This compound is a derivative of ethyl 3-oxo-3-phenylpropanoate (commonly known as ethyl benzoylacetate), featuring an additional acetyl group at the α-carbon (the carbon atom between the two carbonyl groups).
Chemical Structure:
The presence of three carbonyl groups in close proximity dictates the compound's unique chemical properties and high reactivity, which will be explored in subsequent sections.
Table 1: Physicochemical Properties of Ethyl 2-acetyl-3-oxo-3-phenylpropanoate
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₄ |
| IUPAC Name | ethyl 2-acetyl-3-oxo-3-phenylpropanoate |
| Molar Mass | 234.25 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF); Insoluble in water |
| pKa (α-proton) | Estimated to be highly acidic (approx. 9-11) due to dual carbonyl stabilization |
Synthesis Protocol: Acylation of Ethyl Benzoylacetate
The most logical and direct synthesis of ethyl 2-acetyl-3-oxo-3-phenylpropanoate involves the C-acylation of its precursor, ethyl benzoylacetate. This reaction leverages the high acidity of the α-proton located between the ketone and ester carbonyls.
Mechanistic Rationale
The synthesis is a base-mediated process. A suitable base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl benzoylacetate. This deprotonation is highly favorable because the resulting negative charge is stabilized by resonance delocalization across both the ester and ketone oxygen atoms, forming a stable enolate.[1] This enolate is a potent carbon nucleophile. Subsequent introduction of an acetylating agent, such as acetyl chloride (CH₃COCl), results in a nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acetyl chloride, forming the new carbon-carbon bond and yielding the target molecule.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethyl 2-acetyl-3-oxo-3-phenylpropanoate.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established methods for C-acylation of β-keto esters.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of anhydrous ethanol.
-
Base Addition: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0°C in an ice bath.
-
Enolate Formation: Add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the sodium ethoxide solution over 30 minutes with continuous stirring. Stir for an additional hour at room temperature to ensure complete formation of the sodium enolate.
-
Acylation: Cool the reaction mixture back to 0°C. Add acetyl chloride (7.9 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. A precipitate of sodium chloride will form.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into 200 mL of cold, dilute hydrochloric acid (1 M) to neutralize the excess base and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-acetyl-3-oxo-3-phenylpropanoate.
Core Chemical Principles: Reactivity and Tautomerism
The reactivity of ethyl 2-acetyl-3-oxo-3-phenylpropanoate is dominated by the chemistry of β-dicarbonyl compounds.[2][3] The two key features are the acidity of the central α-hydrogen and the existence of keto-enol tautomerism.
Acidity of the α-Proton
The proton on the carbon atom situated between the three carbonyl groups is exceptionally acidic (pKa ≈ 9-11) compared to protons α to a single ketone or ester (pKa ≈ 19-25).[1] This enhanced acidity is due to the powerful stabilizing effect of the two adjacent carbonyl groups on the resulting conjugate base (the enolate). The negative charge is delocalized over two oxygen atoms and one carbon atom, significantly stabilizing the anion and facilitating its formation even with moderately strong bases like alkoxides.
Keto-Enol Tautomerism
Like most 1,3-dicarbonyl compounds, this molecule exists as a rapid equilibrium between the tri-keto form and several possible enol tautomers.[4][5][6] The enol form is stabilized by the formation of a conjugated π-system and, more importantly, by a strong intramolecular hydrogen bond between the enolic hydroxyl group and an adjacent carbonyl oxygen, forming a stable six-membered ring. The position of this equilibrium is highly dependent on the solvent.[5]
Caption: Keto-enol tautomerism in ethyl 2-acetyl-3-oxo-3-phenylpropanoate.
Applications in Synthetic Chemistry & Drug Development
The true value of ethyl 2-acetyl-3-oxo-3-phenylpropanoate lies in its role as a versatile intermediate. The multiple reaction sites allow for the construction of complex molecular frameworks, particularly heterocyclic compounds, which are prevalent in medicinal chemistry.[2][7]
Synthesis of Pyrazole Derivatives
One of the most classic reactions of β-dicarbonyl compounds is their condensation with hydrazine to form pyrazoles.[8][9] Pyrazolones are important scaffolds in pharmaceuticals. The reaction with ethyl 2-acetyl-3-oxo-3-phenylpropanoate would proceed via condensation at two of the carbonyl groups to form a five-membered heterocyclic ring.
Synthesis of Pyrimidine and Quinoline Derivatives
The β-keto ester moiety is a common precursor for synthesizing other important heterocyclic systems. For example, condensation reactions with urea or amidines can yield pyrimidine derivatives. Furthermore, its precursor, ethyl benzoylacetate, is widely used in reactions like the Friedländer annulation to produce quinolines or in multicomponent reactions to generate diverse heterocyclic libraries for drug screening.[7][10][11]
Role as a Synthetic Building Block
Beyond heterocycle synthesis, the acidic α-carbon can be readily alkylated or acylated, allowing for the introduction of various substituents.[12] Moreover, after hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can undergo facile thermal decarboxylation.[1][12] This sequence provides a powerful method for synthesizing complex substituted ketones, a common strategy in the total synthesis of natural products.[13]
Conclusion
Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (C₁₃H₁₄O₄) is a prototypical example of a highly functionalized and synthetically valuable β-dicarbonyl compound. Its synthesis is readily achievable through the acylation of ethyl benzoylacetate. The compound's chemical behavior is governed by the pronounced acidity of its α-proton and its existence in a keto-enol equilibrium. These properties make it an excellent nucleophile and a versatile precursor for a wide range of chemical transformations, most notably in the synthesis of heterocyclic scaffolds like pyrazoles and pyrimidines that are of significant interest to the pharmaceutical industry. This guide underscores its importance as a key intermediate for researchers and professionals engaged in advanced organic synthesis and drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl benzoylacetate technical grade, 90 94-02-0 [sigmaaldrich.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. New synthetic methods using β-keto esters and some useful applications in natural products syntheses - UBC Library Open Collections [open.library.ubc.ca]
A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its reactive 1,3-dicarbonyl moiety serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures, some of which are investigated for their therapeutic potential.[1][3] The efficacy, safety, and shelf-life of any active pharmaceutical ingredient (API) or intermediate are intrinsically linked to its stability.[4] This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Chemical Profile and Inherent Reactivity
To comprehend the stability of this compound, a foundational understanding of its molecular structure is paramount. The molecule possesses several key functional groups that dictate its reactivity and potential degradation pathways:
-
β-Keto Ester System: The core of the molecule is the β-keto ester functionality, which is known for its susceptibility to both acidic and basic hydrolysis.[5] This can lead to the cleavage of the ethyl ester, forming the corresponding β-keto acid, which itself can be unstable.[6]
-
Aromatic Ketone: The presence of a p-tolyl ketone group introduces the potential for photochemical reactions.[7][8] Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various degradation reactions.
-
Enolizable Protons: The methylene protons situated between the two carbonyl groups are acidic and can be abstracted, leading to the formation of an enolate. While this is a key feature for its synthetic utility, it also presents a pathway for isomerization and potential degradation.
Potential Degradation Pathways
Several environmental factors can compromise the chemical integrity of this compound. Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by the presence of acids or bases.
-
Mechanism: In the presence of moisture, the ester can be cleaved to yield ethanol and the corresponding β-keto acid, 2,4-dioxo-4-(p-tolyl)butanoic acid. This β-keto acid is prone to decarboxylation, especially upon gentle heating, to yield 1-(p-tolyl)butane-1,3-dione.[5][6]
Caption: Hydrolytic degradation pathway of this compound.
Photochemical Degradation
The aromatic ketone moiety in the molecule makes it susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7][9]
-
Mechanism: Aromatic ketones can undergo photochemical reactions such as photoreduction or photo-oxidation.[7][8] These reactions often proceed via the formation of radical intermediates, which can lead to a complex mixture of degradation products.[9] The specific degradation pathway will depend on the presence of other reactive species and the solvent system.
Thermal Decomposition
While β-keto esters are generally more stable than their corresponding acids, elevated temperatures can promote degradation.
-
Mechanism: Thermal stress can accelerate hydrolysis if moisture is present. Additionally, it can lead to decarboxylation of the β-keto acid intermediate.[5] In the absence of moisture, high temperatures may induce other decomposition pathways, potentially involving the cleavage of C-C bonds.
Oxidative Degradation
The presence of oxygen, especially in combination with light or trace metal impurities, can lead to oxidative degradation.
-
Mechanism: The enol form of the β-dicarbonyl system can be susceptible to oxidation. The aromatic ring could also be a site for oxidative degradation under harsh conditions. For compounds sensitive to air, handling and storage under an inert atmosphere are crucial.[10][11]
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation and hydrolysis by excluding oxygen and moisture.[10][11] |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation initiated by UV or visible light.[4][10] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolytic degradation of the ester functionality.[10] |
Handling Procedures
-
Inert Atmosphere Handling: For optimal stability, particularly for long-term storage or when handling small quantities, it is advisable to work within an inert atmosphere glovebox or use Schlenk line techniques to prevent exposure to air and moisture.[10][12][13]
-
Avoid Contamination: Use clean, dry glassware and spatulas to avoid introducing impurities that could catalyze degradation.[11][14]
-
Minimize Heat Exposure: When weighing or preparing solutions, avoid prolonged exposure to heat sources.
-
Solvent Selection: For solution-based applications, use dry, deoxygenated solvents to minimize hydrolytic and oxidative degradation.
Experimental Workflow for Stability Assessment
A systematic approach to stability testing is essential to determine the shelf-life and optimal storage conditions for this compound.
Caption: Experimental workflow for a comprehensive stability study.
Step-by-Step Protocol for a Forced Degradation Study
-
Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
-
Data Evaluation: Compare the degradation profiles under different stress conditions to identify the primary degradation pathways and the lability of the molecule.
Conclusion
The stability of this compound is governed by its inherent chemical structure, making it susceptible to hydrolysis, photodecomposition, and oxidation. By implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this important chemical intermediate. A thorough understanding of its stability profile through systematic studies is a critical step in its application in research and drug development, ultimately contributing to the integrity and reproducibility of scientific outcomes.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
The Arylbutanoate Scaffold in Medicinal Chemistry: A Historical and Technical Guide
Foreword
The journey of drug discovery is one of relentless iteration, building upon decades of foundational research to refine and enhance therapeutic efficacy. Within the pantheon of anti-inflammatory agents, the arylalkanoic acids represent a cornerstone of medicinal chemistry, a class dominated by the illustrious "profens." This guide, however, delves into a less-trodden yet significant branch of this family: the arylbutanoates. We will traverse the historical landscape that gave rise to these molecules, dissect their chemical synthesis and structure-activity relationships, and provide field-proven protocols for their evaluation. This document is intended for the discerning researcher and drug development professional, offering not just a recitation of facts, but an in-depth perspective on the causality and scientific integrity behind the development of these important therapeutic agents.
The Genesis of Arylalkanoic Acids: From Willow Bark to Targeted Inhibition
The quest to quell inflammation is as old as medicine itself. The journey began with the empirical use of willow bark extracts, which were later found to contain salicin, leading to the synthesis of acetylsalicylic acid (Aspirin) in the late 19th century.[1][2] The post-World War II era saw a surge in the development of non-steroidal anti-inflammatory drugs (NSAIDs), largely discovered through empirical screening in animal models.[2] A paradigm shift occurred in the 1970s when John Vane discovered that the mechanism of action of NSAIDs was the inhibition of prostaglandin biosynthesis.[3] This discovery reshaped the field, moving it from serendipitous discovery to rational drug design.
The arylalkanoic acid derivatives emerged as the largest and most successful class of NSAIDs.[4] This class is dominated by the 2-arylpropionic acids (e.g., Ibuprofen, Naproxen), often termed "profens." Ibuprofen, derived from propionic acid, was developed in the 1960s by the Boots Group as a safer alternative to aspirin and was first launched in 1969.[5] The core structure, an acidic moiety attached to a planar aromatic group, proved to be a highly effective pharmacophore for inhibiting the newly discovered cyclooxygenase (COX) enzymes.[6]
Within this context, the 2-arylbutanoic acids, such as Butibufen, represent a logical extension of the profen scaffold, exploring the impact of a slightly larger alkyl acid side chain on activity and safety.[4][7]
Timeline of Key Discoveries in Arylalkanoic Acid Development
The following diagram illustrates the major milestones in the journey from traditional remedies to the development of modern arylalkanoic acid NSAIDs.
Caption: A timeline of major milestones in NSAID development.
The Arylbutanoate Candidate: Butibufen
While the arylpropionic acid scaffold of ibuprofen proved immensely successful, medicinal chemists explored variations to optimize the therapeutic window. One such variation was the extension of the propionic acid side chain to a butanoic acid, leading to the development of Butibufen , or 2-(4-isobutylphenyl)butyric acid.[7]
Butibufen emerged as an anti-inflammatory, analgesic, and antipyretic agent with a potency equivalent to or greater than its predecessors in various animal models.[8] The rationale for this molecular modification lies in exploring the steric and lipophilic boundaries of the COX enzyme's active site, aiming for improved binding affinity or a differential COX-1/COX-2 selectivity profile.
Chemical Synthesis and Structure-Activity Relationships (SAR)
The synthesis of arylbutanoates like Butibufen follows pathways analogous to those developed for ibuprofen, often starting from an appropriate aryl precursor.
General Structure of 2-Arylbutanoates
Caption: The core chemical scaffold of a 2-arylbutanoate.
Structure-Activity Relationship (SAR) of Arylalkanoic Acids
The biological activity of this class is governed by several structural rules:
-
Acidic Center: A center of acidity, typically a carboxylic acid, is essential for activity. The pKa of this group influences absorption and interaction with the target enzyme.[6]
-
α-Substitution: Introducing a methyl group on the carbon alpha to the carboxylic acid (as in propionates like ibuprofen) generally enhances anti-inflammatory activity compared to the acetic acid parent (e.g., Ibufenac).[2] The activity resides almost exclusively in the (S)-enantiomer.[9]
-
Chain Length: The arylbutanoates test the effect of extending this α-substituent to an ethyl group. This modification impacts the compound's lipophilicity and steric fit within the COX active site. While direct comparative studies are scarce, the development of Butibufen suggests that this extension maintains potent anti-inflammatory activity.[4][8] Increasing the distance between the aromatic ring and the acidic center by more than one carbon atom generally decreases activity.[2]
-
Aromatic Moiety: The nature and substitution pattern of the aryl ring (the 'R' group in the diagram) are critical for binding and potency. Lipophilic groups, such as the isobutyl group in ibuprofen and butibufen, are often favored.
Representative Synthesis of Butibufen
The following protocol is adapted from established industrial processes for related arylalkanoic acids, such as the one described in U.S. Patent 4,186,270.[7] This multi-step process emphasizes the conversion of a substituted benzene into the final butanoic acid derivative.
Experimental Protocol: Synthesis of 2-(4-isobutylphenyl)butyric acid (Butibufen)
-
Objective: To synthesize Butibufen from isobutylbenzene through a multi-step process involving chloromethylation, cyanation, alkylation, and hydrolysis.
-
Safety Note: This procedure involves toxic and corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Chloromethylation of Isobutylbenzene
-
Combine isobutylbenzene with a chloromethylating agent (e.g., a mixture of formaldehyde and HCl, or chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc oxide (ZnO).
-
Heat the reaction mixture (e.g., to 60°C) for several hours to drive the reaction to completion.
-
Upon completion, cool the mixture and perform an aqueous workup. Separate the organic layer, wash it with water and a dilute base (e.g., NaOH solution) to remove unreacted acid and catalyst.
-
The product, isobutylbenzyl chloride, can be purified by distillation.
Step 2: Conversion to Isobutylbenzyl Cyanide
-
React the isobutylbenzyl chloride from Step 1 with sodium cyanide (NaCN) in a suitable solvent system.
-
Employ a phase-transfer catalyst (e.g., a tetraalkylammonium salt) to facilitate the reaction between the organic-soluble chloride and the aqueous-soluble cyanide.
-
Heat the mixture (e.g., to 80°C) for several hours.
-
After cooling, separate the organic layer and purify the resulting isobutylbenzyl cyanide (also known as (4-isobutylphenyl)acetonitrile) by vacuum distillation.
Step 3: Alkylation of the Phenylacetonitrile Intermediate
-
Treat the isobutylbenzyl cyanide with a strong base (e.g., sodium amide) in an inert solvent like liquid ammonia or toluene to generate a carbanion.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the solution.
-
Allow the reaction to proceed until alkylation is complete, forming 2-(4-isobutylphenyl)butyronitrile.
-
Quench the reaction carefully and perform an extractive workup to isolate the crude nitrile product.
Step 4: Hydrolysis to 2-(4-isobutylphenyl)butyric Acid (Butibufen)
-
Hydrolyze the nitrile from Step 3 under strong acidic conditions.
-
Reflux the 2-(4-isobutylphenyl)butyronitrile with a mixture of aqueous sulfuric acid (e.g., 60-80%) and acetic acid for several hours (e.g., at 100-120°C). The acetic acid helps to create a homogeneous solution.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The final product, Butibufen, can be purified by recrystallization.
Mechanism of Action: The Arachidonic Acid Cascade
Like all traditional NSAIDs, the therapeutic effects of arylbutanoates are derived from the inhibition of cyclooxygenase (COX) enzymes. The discovery of two primary isoforms, COX-1 and COX-2, was a landmark in understanding both the efficacy and the side-effect profile of these drugs.[3]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate crucial homeostatic functions, including maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[10]
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate pain and inflammation.[10]
The anti-inflammatory and analgesic effects of NSAIDs are attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to the concurrent inhibition of the protective COX-1 enzyme.[11]
Signaling Pathway: Prostaglandin Synthesis
Caption: The arachidonic acid cascade and sites of NSAID inhibition.
Comparative COX Inhibition
The ratio of COX-1 to COX-2 inhibition is a critical determinant of a drug's potential gastrointestinal safety profile. A lower COX-2/COX-1 IC₅₀ ratio indicates less selectivity. The table below presents IC₅₀ values for several arylalkanoic acids, illustrating the subtle but important differences within the class.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) | Reference(s) |
| Ibufenac | 17.4 | 13.1 | 0.75 | [12] |
| Ibuprofen | 12 - 13 | 80 - 370 | 6.7 - 28.5 | [12] |
| 6-MNA (active metabolite of Nabumetone) | >100 | 1.0 | >100 | [5] |
| Fenbufen | 3.9 | 8.1 | 2.1 | [13] |
Note: IC₅₀ values can vary significantly based on the assay conditions (e.g., purified enzyme vs. whole blood, species of enzyme). The data above is compiled from various in vitro assays for comparative purposes.[12]
Key Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
-
Objective: To determine the IC₅₀ values of a test compound (e.g., Butibufen) against purified COX-1 and COX-2 enzymes. This protocol is based on commercially available kits that measure the peroxidase activity of COX.
-
Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically at ~590 nm. An inhibitor will reduce the rate of color development.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
TMPD solution
-
Arachidonic Acid (substrate)
-
Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Heme, TMPD, and enzymes in Assay Buffer as per the kit manufacturer's instructions. Prepare a serial dilution of the test compound in DMSO.
-
Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + DMSO vehicle), and 3) Inhibitor wells (enzyme + test compound).
-
Reaction Mixture: To each well (in triplicate), add the following:
-
Background wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Activity wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL DMSO.
-
Inhibitor wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL of test compound dilution.
-
-
Pre-incubation: Gently agitate the plate and incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of TMPD solution followed by 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately place the plate in a reader set to 590 nm and measure the absorbance kinetically for 5 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis:
-
Correct all absorbance readings by subtracting the average background absorbance.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot percent inhibition versus the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: Assessment of NSAID-Induced Gastric Mucosal Damage (In Vivo Model)
-
Objective: To evaluate the ulcerogenic potential of an arylbutanoate compound in a rat model.
-
Principle: NSAIDs can cause visible damage (lesions, ulcers, bleeding) to the gastric mucosa. This protocol quantifies that damage following oral administration of the test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (e.g., Butibufen), Vehicle control (e.g., 1% carboxymethylcellulose), and Positive control (e.g., Indomethacin)
-
Oral gavage needles
-
Dissecting tools
-
Stereomicroscope with a measuring grid
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats for 18-24 hours before dosing, with free access to water.
-
Dosing: Randomly assign rats to treatment groups (n=6-8 per group): Vehicle, Positive Control, and Test Compound(s) at various doses. Administer the compounds orally via gavage.
-
Observation Period: Return animals to their cages (without food, but with water) for a period of 4-6 hours.
-
Euthanasia and Tissue Collection: Euthanize the rats using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately perform a laparotomy and excise the stomach. Open the stomach along the greater curvature and gently rinse with saline to remove contents.
-
Lesion Scoring: Pin the stomach flat on a board, mucosal side up. Examine the gastric mucosa under a stereomicroscope. Measure the length (mm) of all hemorrhagic lesions. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.
-
Data Analysis: Compare the mean ulcer index of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant increase in the ulcer index indicates gastrointestinal toxicity.[14][15]
Future Directions and Concluding Remarks
The development of arylalkanoic acids, including the butanoate derivatives, has been a story of incremental but impactful innovation. While the "profen" class remains dominant, the exploration of related scaffolds like arylbutanoates was crucial in defining the structural requirements for potent COX inhibition. However, the challenge of separating therapeutic anti-inflammatory effects from gastrointestinal and cardiovascular side effects persists.
Future research in this area continues to evolve:
-
Targeted Delivery: Developing pro-drugs like Fenbufen or Nabumetone that are only activated at the site of inflammation to minimize systemic exposure and side effects.[13][16]
-
Hybrid Molecules: Designing single molecules that combine an NSAID pharmacophore with a gastroprotective moiety, such as a nitric oxide (NO) donor.
-
Dual Pathway Inhibition: Creating agents that inhibit both the COX and lipoxygenase (LOX) pathways to achieve broader anti-inflammatory coverage.[3]
-
Repurposing: Investigating the potential of arylalkanoic acids in other therapeutic areas, such as oncology, where COX-2 is often overexpressed.[17]
The arylbutanoate story underscores a fundamental principle of medicinal chemistry: subtle structural modifications can have profound impacts on a compound's pharmacological profile. While not as commercially prevalent as their propionate cousins, they remain an important chapter in the history of NSAID development and a testament to the enduring pursuit of safer, more effective anti-inflammatory therapies.
References
- 1. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 8. Fenbufen - Wikipedia [en.wikipedia.org]
- 9. Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 17. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Keystone: A Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate as a Fine Chemical Intermediate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester of significant utility, represents a cornerstone intermediate for the construction of diverse and biologically relevant heterocyclic scaffolds. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, offering field-proven insights to empower your research endeavors.
Introduction: The Strategic Importance of a Diketoester
This compound (IUPAC Name: Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate) is a fine chemical intermediate characterized by its vicinal dicarbonyl functionality and a p-tolyl aromatic moiety.[1] Its molecular structure, a 1,3-dicarbonyl system, is primed for a variety of chemical transformations, making it an exceptionally valuable building block in organic synthesis. The presence of multiple reactive sites allows for the regioselective synthesis of complex molecules, particularly heterocyclic compounds which form the backbone of a vast array of pharmaceuticals and agrochemicals.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5814-37-9 | [1] |
| Molecular Formula | C₁₃H₁₄O₄ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Solid (Typical) | |
| Purity | ≥97% (Commercially available) |
Synthesis: The Claisen Condensation Approach
The most prevalent and efficient method for the synthesis of this compound is the Crossed Claisen condensation. This cornerstone carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[4][5] In this specific synthesis, diethyl oxalate serves as the acylating agent for 4'-methylacetophenone.
The Underlying Mechanism
The causality behind this synthetic choice lies in the reactivity of the starting materials under basic conditions. A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of the 4'-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed, and highly acidic, methylene group situated between the two carbonyls. An acidic workup is then required to protonate the resulting enolate and afford the final product.
Caption: Mechanism of the Crossed Claisen Condensation for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates. The trustworthiness of this method lies in its well-understood mechanism and the visual cues of reaction progression, such as the formation of a solid precipitate.
Materials:
-
4'-Methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol (dry)
-
Dichloromethane
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, cautiously add freshly cut sodium metal to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: A mixture of 4'-methylacetophenone and diethyl oxalate is added dropwise to the stirred sodium ethoxide solution.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred overnight at room temperature. The progress can be monitored by the formation of a precipitate.
-
Heating: The reaction mixture is then heated at reflux for a short period (e.g., 30 minutes) to ensure completion.
-
Acidification: After cooling, the mixture is acidified with dilute sulfuric acid to a pH of approximately 2.
-
Extraction: The product is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from ethanol.
Spectroscopic Characterization
While a dedicated, publicly available full spectral analysis for this compound is not readily found, data can be inferred from similar structures and general principles of spectroscopy.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, a singlet for the methyl group on the tolyl ring, a singlet for the methylene protons between the carbonyls, and doublets for the aromatic protons.
-
¹³C NMR: Characteristic peaks would be observed for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the methyl carbon, the methylene carbon, and the aromatic carbons.[6][7]
-
IR Spectroscopy: Key vibrational bands would be present for the C=O stretching of the ketone and the ester, as well as C-O stretching and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak, with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments.[1][8]
Applications in Heterocyclic Synthesis: A Gateway to Bioactive Molecules
The true power of this compound lies in its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly pyrazoles and pyrimidines, which are privileged scaffolds in medicinal chemistry.[9][10]
Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl moiety of this compound is ideally suited for condensation reactions with hydrazine derivatives to form the pyrazole ring. This reaction is a cornerstone for generating libraries of potential kinase inhibitors and antimicrobial agents.[11][12][13][14][15][16]
Caption: Synthesis of Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate [4][5]
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid or ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Table 2: Representative Pyrazole Derivatives and Their Significance
| Derivative | Significance |
| Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | A key intermediate for further functionalization to create libraries of bioactive compounds.[17] |
| Pyrazole-based Kinase Inhibitors | The pyrazole scaffold is a well-established pharmacophore in the design of inhibitors for kinases such as Src, which are implicated in cancer progression.[11][18] |
| Antimicrobial Pyrazoles | Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, offering a promising avenue for the development of new anti-infective agents.[12][13][14][16] |
Synthesis of Pyrimidine Derivatives
The dicarbonyl functionality of this compound can also be exploited for the synthesis of pyrimidine derivatives by reacting with urea, thiourea, or amidines.[2][19][20] These compounds are of great interest due to their presence in nucleic acids and their wide range of therapeutic applications.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a highly valuable and versatile fine chemical intermediate. Its straightforward synthesis via the Claisen condensation and the strategic placement of its reactive functional groups make it an ideal starting material for the construction of complex heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this keystone molecule opens the door to the efficient and targeted synthesis of novel therapeutic agents.
References
- 1. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) [hmdb.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpp.in [ajpp.in]
- 17. researchgate.net [researchgate.net]
- 18. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bu.edu.eg [bu.edu.eg]
- 20. jchemrev.com [jchemrev.com]
- 21. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate via Crossed Claisen Condensation: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and guidance on data interpretation and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Introduction and Scientific Background
β-Keto esters are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1][2] Their utility stems from the presence of multiple reactive sites, allowing for a variety of subsequent chemical transformations.[1] The target molecule, this compound, is a specific β-keto ester with potential applications in the development of bioactive compounds.
The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters.[3][4] This reaction involves the base-promoted condensation between two ester molecules.[3][5] The specific synthesis detailed here is a "crossed" or "mixed" Claisen condensation. This variation is employed when two different esters are used as reactants.[4][6] To achieve a high yield of a single product and avoid a statistical mixture of all four possible products, the crossed Claisen condensation is most effective when one of the ester partners lacks α-hydrogens and is therefore unable to form an enolate.[6][7] In this synthesis, ethyl acetate, which possesses acidic α-hydrogens, will serve as the enolizable component, while an ester of p-toluic acid (ethyl p-toluate) will act as the non-enolizable electrophile.
The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic proton located between the two carbonyl groups.[8][9][10] This final, essentially irreversible acid-base step shifts the overall reaction equilibrium towards the product.[11][12] A subsequent acidic workup is necessary to protonate the enolate and isolate the neutral β-keto ester.[3][8]
Reaction Mechanism: The Crossed Claisen Condensation
The synthesis of this compound proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, sodium ethoxide (NaOEt) in this case, abstracts an acidic α-proton from ethyl acetate. This generates a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[3][8] The choice of sodium ethoxide is critical to prevent transesterification, a potential side reaction that can occur if a different alkoxide base is used.[5][11][13]
-
Nucleophilic Attack: The ethyl acetate enolate then attacks the electrophilic carbonyl carbon of the second ester, ethyl p-toluate. This addition reaction forms a tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step results in the formation of the β-keto ester product.[8][10]
-
Deprotonation of the β-Keto Ester: The newly formed this compound has a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide ion, regenerated in the previous step, readily removes this proton to form a new, highly resonance-stabilized enolate. This deprotonation is the thermodynamic driving force for the entire reaction sequence.[8][9][10]
-
Protonation (Acidic Workup): In the final step, an aqueous acid solution is added to the reaction mixture. This neutralizes any remaining base and protonates the enolate, yielding the final, neutral this compound product.[3][14][15]
Figure 1: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol
This protocol outlines the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Sodium metal | Na | 22.99 | As required | Reagent grade |
| Absolute Ethanol | C₂H₅OH | 46.07 | As required | Anhydrous |
| Ethyl p-toluate | C₁₀H₁₂O₂ | 164.20 | Specify amount | ≥98% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Specify amount | Anhydrous, ≥99.5% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As required | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | As required | Concentrated |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As required | |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | As required | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As required |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide Solution (in situ)
-
Under an inert atmosphere, carefully add clean, freshly cut sodium metal in small pieces to a three-necked round-bottom flask containing anhydrous absolute ethanol. The amount of sodium should be stoichiometrically equivalent to the ethyl acetate to be used.
-
Allow the sodium to react completely with the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.
-
Once all the sodium has dissolved, a clear solution of sodium ethoxide in ethanol will be formed.
Part B: Claisen Condensation
-
To the freshly prepared sodium ethoxide solution, add a mixture of ethyl p-toluate and a stoichiometric equivalent of anhydrous ethyl acetate dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add dilute hydrochloric acid to the cold reaction mixture with stirring until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Figure 2: Experimental Workflow for the Synthesis.
Expected Results and Characterization
The successful synthesis will yield this compound as a yellow oil or low-melting solid.[2] The expected yield for this reaction is typically in the range of 65-85%, depending on the purity of the reagents and the reaction conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol [16] |
| Appearance | Yellow oil or low-melting solid |
| Boiling Point | To be determined experimentally |
Spectroscopic Data
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, a singlet for the methylene protons between the carbonyls, and aromatic protons in the p-substituted pattern, along with a singlet for the tolyl methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the ester carbonyl, ketone carbonyls, aromatic carbons, and aliphatic carbons are expected.
-
IR (neat): Characteristic strong absorptions for the ester carbonyl and the two ketone carbonyls are expected in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product should be observed.
It is important to note that β-keto esters can exist in equilibrium with their enol tautomer.[2] The presence of the enol form can be observed in the ¹H NMR spectrum as a characteristic signal for the enolic proton and in the IR spectrum as a broad O-H stretch and a shift in the carbonyl absorption. However, for many β-keto esters, the keto form is predominant.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Wet reagents or glassware. - Insufficiently strong base. | - Increase reflux time and monitor by TLC. - Ensure all reagents and glassware are thoroughly dried. Flame-dry glassware before use. - Use freshly prepared sodium ethoxide. |
| Formation of multiple products | - Self-condensation of ethyl acetate. - Transesterification. | - Use a stoichiometric amount of base. - Use an alkoxide base with the same alkyl group as the ester (sodium ethoxide for ethyl esters). |
| Product decomposes during purification | - High temperatures during distillation. - Acidic or basic impurities. | - Use vacuum distillation to lower the boiling point. - Ensure the product is neutralized before distillation. Consider purification by column chromatography at room temperature. |
| Oily product that is difficult to handle | - Residual solvent. - Impurities. | - Ensure complete removal of solvent on the rotary evaporator, possibly using a high-vacuum pump. - Purify the product by column chromatography. |
Conclusion
The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the exclusion of moisture, high yields of the desired β-keto ester can be achieved. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully synthesize this and related compounds for applications in drug discovery and organic synthesis.
References
- 1. aklectures.com [aklectures.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Crossed-Claisen Condensation of p-Tolylacetophenone and Diethyl Oxalate
Abstract
This document provides a comprehensive, in-depth technical guide for the crossed-Claisen condensation reaction between p-tolylacetophenone and diethyl oxalate. This reaction is a cornerstone for synthesizing β-dicarbonyl compounds, specifically leading to the formation of ethyl 4-(p-tolyl)-2,4-dioxobutanoate, a valuable intermediate in medicinal chemistry and materials science.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in mechanistic principles to ensure reproducibility and high yield. We will delve into the causality behind experimental choices, provide a self-validating protocol, and support our claims with authoritative references.
Introduction: The Significance of the Crossed-Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] It facilitates the synthesis of β-keto esters and β-diketones, which are pivotal precursors in the pharmaceutical industry and various fields of chemical research.[3][5] The "crossed" or "mixed" Claisen condensation involves two different carbonyl partners.[6][7] For a successful crossed-Claisen reaction that avoids a complex mixture of products, one of the reactants should be non-enolizable, meaning it lacks α-hydrogens.[6][7][8][9]
In the context of this protocol, p-tolylacetophenone possesses acidic α-protons, making it the enolizable component (the nucleophile). Diethyl oxalate, lacking α-hydrotons, serves as the ideal non-enolizable electrophilic partner.[7][8][9] This strategic pairing ensures a directed reaction, leading predominantly to the desired β-diketone product, ethyl 4-(p-tolyl)-2,4-dioxobutanoate.[10][11]
Reaction Mechanism and Scientific Rationale
The crossed-Claisen condensation proceeds through a series of well-defined, base-catalyzed steps.[12] A strong base, such as sodium ethoxide, is crucial for the initial deprotonation.[3][6]
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from p-tolylacetophenone.[3][12] This deprotonation is reversible and forms a resonance-stabilized enolate ion.[3][5] The choice of sodium ethoxide is critical; using a different alkoxide could lead to undesired transesterification reactions.[13][14]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[15][16] This results in the formation of a tetrahedral intermediate.[5][16]
-
Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses, eliminating an ethoxide leaving group.[5] This step regenerates the carbonyl group and forms the β-diketone product.
-
Deprotonation (Driving Force): The resulting product, ethyl 4-(p-tolyl)-2,4-dioxobutanoate, has a highly acidic proton located between the two carbonyl groups.[5][16] The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates this position.[5][15][16] This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product and ensuring a high yield.[6][12][15]
-
Acidic Workup: A final acidic workup step is necessary to neutralize the reaction mixture and protonate the enolate of the product, yielding the final neutral β-diketone.[5][13][17]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints and explanations for each critical step.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| p-Tolylacetophenone | C9H10O | 134.18 | 10.0 g (74.5 mmol) | ≥98% |
| Diethyl Oxalate | C6H10O4 | 146.14 | 13.1 g (12.0 mL, 89.4 mmol) | ≥99% |
| Sodium Ethoxide | C2H5NaO | 68.05 | 6.1 g (89.4 mmol) | ≥95% |
| Anhydrous Ethanol | C2H5OH | 46.07 | 150 mL | 200 proof |
| Diethyl Ether | (C2H5)2O | 74.12 | 200 mL | Anhydrous |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried to remove any moisture.[18]
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
To the flask, add anhydrous ethanol (100 mL) followed by the careful, portion-wise addition of sodium ethoxide (6.1 g). Stir the mixture until the sodium ethoxide is fully dissolved. Causality: The use of an inert atmosphere is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric moisture and carbon dioxide.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve p-tolylacetophenone (10.0 g) in anhydrous ethanol (50 mL).
-
Transfer this solution to the dropping funnel.
-
Cool the sodium ethoxide solution in the flask to 0-5 °C using an ice bath.
-
Add the p-tolylacetophenone solution dropwise to the stirred sodium ethoxide solution over 30 minutes. Maintain the temperature below 10 °C during the addition. Causality: Slow, cooled addition helps to control the exothermic enolate formation and prevent side reactions.
-
After the addition is complete, add diethyl oxalate (12.0 mL) dropwise to the reaction mixture over 20 minutes, again maintaining a low temperature.
-
-
Reaction Progression:
-
Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2 hours, then heat to a gentle reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating to reflux ensures the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice (200 g) and 1 M HCl (100 mL) with vigorous stirring. Causality: This acidic workup neutralizes the excess base and protonates the enolate product.[5]
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it separates as an oil, proceed to extraction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Causality: The brine wash helps to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Pale yellow solid
-
Molecular Formula: C13H14O4[10]
The final product, ethyl 4-(p-tolyl)-2,4-dioxobutanoate, can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][19][20]
Safety Precautions
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
All procedures should be carried out in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reflux time and monitor by TLC. |
| Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is properly dried. | |
| Insufficient base | Use a stoichiometric amount of fresh, high-purity sodium ethoxide. | |
| Oily product that won't solidify | Impurities present | Purify by column chromatography. |
| Formation of side products | Reaction temperature too high during addition | Maintain a low temperature during the addition of reactants. |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of ethyl 4-(p-tolyl)-2,4-dioxobutanoate.
Reaction Mechanism
Caption: Mechanism of the crossed-Claisen condensation.
References
- 1. PubChemLite - 4-[2-methyl-5-(p-tolyl)-3-thienyl]-2,4-dioxo-butanoic acid (C16H14O4S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. benchchem.com [benchchem.com]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Ethoxide as a Catalyst in the Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2][3][4] Its derivatives have shown potential as Src kinase inhibitors, which are targets of interest in cancer therapy.[1][5] The synthesis of this and similar β-keto esters is efficiently achieved through a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation.[6][7][8][9][10] This application note provides a detailed examination of the use of sodium ethoxide as a catalyst in the synthesis of this compound, offering in-depth mechanistic insights, comprehensive experimental protocols, and critical safety considerations.
Mechanistic Insights: The Role of Sodium Ethoxide in Claisen Condensation
The synthesis of this compound is a crossed Claisen condensation between 4'-methylacetophenone and diethyl oxalate.[1] In this reaction, sodium ethoxide plays a crucial role as a strong base, facilitating the formation of a nucleophilic enolate from the acetophenone.[11][12]
The mechanism proceeds through the following key steps:
-
Enolate Formation: Sodium ethoxide, a potent base, abstracts an acidic α-proton from 4'-methylacetophenone.[13][14] This deprotonation results in the formation of a resonance-stabilized enolate ion. The choice of a strong base like sodium ethoxide is critical to drive this equilibrium towards the enolate.[8][11]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[6][9][14] This step leads to the formation of a tetrahedral intermediate.[6][7][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.[6][9][13]
-
Driving the Reaction Forward: The resulting β-keto ester, this compound, has a highly acidic proton located between the two carbonyl groups.[6][9][10] The ethoxide ion generated in the previous step readily abstracts this proton. This final deprotonation step is essentially irreversible and serves as the thermodynamic driving force for the entire reaction, ensuring a high yield of the desired product.[6][9][10][14]
-
Protonation: The final product is obtained after an acidic workup, which neutralizes the enolate and any remaining base.[13][14]
Visualization of the Reaction Mechanism
Caption: Mechanism of Sodium Ethoxide-Catalyzed Claisen Condensation.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 1.34 g | 10 mmol |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.46 g | 10 mmol |
| Sodium | Na | 22.99 | 0.23 g | 10 mmol |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 10 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Protocol 1: In-situ Preparation of Sodium Ethoxide
Causality: Preparing sodium ethoxide in situ from sodium metal and anhydrous ethanol ensures a fresh, highly reactive, and anhydrous catalyst, which is crucial for the success of the Claisen condensation.[7][12][15] The presence of water would lead to the saponification of the esters and deactivate the catalyst.[12]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 0.23 g (10 mmol) of clean sodium metal to 10 mL of anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.[7]
-
Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.[15] This reaction is exothermic and may require initial cooling.
Protocol 2: Synthesis of this compound
Causality: The dropwise addition of the reactant mixture to the freshly prepared sodium ethoxide solution helps to control the reaction temperature and maintain a consistent concentration of the catalyst. Heating the reaction mixture after the initial stirring promotes the completion of the reaction.[1]
Procedure:
-
To the freshly prepared sodium ethoxide solution, add a mixture of 1.34 g (10 mmol) of 4'-methylacetophenone and 1.46 g (10 mmol) of diethyl oxalate dropwise with continuous stirring.[1]
-
After the addition is complete, stir the reaction mixture at room temperature overnight.[1]
-
Following the overnight stirring, heat the mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[1]
Protocol 3: Work-up and Purification
Causality: Acidification of the reaction mixture is necessary to protonate the product enolate and quench any remaining base.[1] Extraction with an organic solvent separates the desired product from inorganic salts and other aqueous-soluble impurities. Drying the organic phase removes any residual water before solvent evaporation. Recrystallization is a standard technique to obtain a pure crystalline product.
Procedure:
-
Cool the reaction mixture to room temperature and then carefully acidify with dilute sulfuric acid to a pH of approximately 2.[1]
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Sodium Ethoxide:
-
Sodium ethoxide is a strong base that is corrosive and can cause severe skin and eye burns.[16] It is also highly reactive with water and moisture-sensitive.[12][16]
-
Handle sodium ethoxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Store in a tightly sealed container under an inert atmosphere to prevent decomposition.[12][17]
Diethyl Oxalate:
-
Diethyl oxalate is harmful if swallowed and causes eye irritation.[18][19][20]
-
Use in a well-ventilated area and wear appropriate PPE.[18][21]
General Precautions:
-
The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.
-
Always add reagents slowly and control the reaction temperature.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyls.[1]
Conclusion
The sodium ethoxide-catalyzed Claisen condensation is a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are paramount for a successful and safe synthesis. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. fishersci.com [fishersci.com]
- 17. Sciencemadness Discussion Board - Synthesis, storage of sodium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. fishersci.fr [fishersci.fr]
- 20. lobachemie.com [lobachemie.com]
- 21. media.laballey.com [media.laballey.com]
The Versatile Synthon: Applications of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate in Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-γ-diketo ester, has emerged as a highly valuable and reactive intermediate. Its unique structural motif, characterized by two distinct electrophilic carbonyl centers and an enolizable methylene group, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity of this compound makes it a cornerstone in the synthesis of a variety of heterocyclic systems and a valuable precursor for molecules with significant biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 37-39 °C | [2] |
| CAS Number | 5814-37-9 | [1] |
Synthesis of this compound: A Foundational Protocol
The Claisen condensation is the cornerstone for the synthesis of this compound. This reaction exploits the reactivity of an enolate, generated from 4'-methylacetophenone, with diethyl oxalate to construct the 1,3-dicarbonyl system.
Experimental Protocol: Claisen Condensation
This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[2]
Materials:
-
4'-Methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
Dichloromethane
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (2.3 g, 100 mmol) to anhydrous ethanol (50 mL) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-methylacetophenone (13.4 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise with continuous stirring.
-
Reaction Progression: Stir the mixture overnight at room temperature. After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.
-
Extraction: Extract the mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a pale yellow solid.
References
Using Ethyl 2,4-dioxo-4-(p-tolyl)butanoate for Src kinase inhibitor synthesis
An Application Note and Protocol for the Synthesis and Evaluation of Src Kinase Inhibitors Derived from Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Authored by: A Senior Application Scientist
Abstract
The proto-oncogene tyrosine-protein kinase Src is a pivotal regulator of numerous cellular processes, and its aberrant activity is frequently implicated in the progression of various human cancers.[1][2] This makes Src a compelling target for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key starting material for the synthesis of potential Src kinase inhibitors. We will detail the chemical rationale, provide a step-by-step synthesis protocol, and outline a robust in vitro assay for evaluating the inhibitory activity of the synthesized compounds against Src kinase.
Introduction: The Significance of Src Kinase in Oncology
Src, the first proto-oncogene to be identified, is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways governing cell proliferation, survival, migration, and angiogenesis.[3][4][5] Structurally, Src kinase features several conserved domains, including SH2, SH3, and a tyrosine kinase domain, which collectively regulate its activity.[3][6][7][8] In a healthy physiological state, Src activity is tightly controlled. However, in many malignancies, including breast, colon, and lung cancers, Src is often overexpressed or constitutively activated, leading to uncontrolled tumor growth and metastasis.[1][4][9] Consequently, the development of small-molecule inhibitors that can selectively block the catalytic activity of Src is a highly promising strategy in cancer therapy.[4][10]
The 1,3-dicarbonyl moiety present in compounds like Ethyl 2,4-dioxo-4-arylbutanoates serves as a valuable pharmacophore and a versatile synthetic intermediate for building heterocyclic scaffolds known to interact with the ATP-binding pocket of kinases.[11][12] Specifically, this compound provides a robust and accessible starting point for generating a library of potential Src kinase inhibitors.[11][12][13][14]
Src Signaling Pathway and Point of Inhibition
Upstream signals from receptor tyrosine kinases (e.g., EGFR) or integrins can activate Src.[4][7] Once activated, Src phosphorylates numerous downstream substrates, propagating signals through pathways like Ras/MAPK and PI3K/Akt, which drive oncogenic processes.[4][9] The inhibitors synthesized from this compound are designed to compete with ATP in the kinase domain, thereby blocking this entire downstream cascade.
Caption: Simplified Src signaling cascade and the inhibitory action of ATP-competitive inhibitors.
Synthesis of this compound Derivatives
This section provides a detailed protocol for the synthesis of the target compound via a Claisen condensation reaction. The underlying principle involves the base-catalyzed reaction between an ester (diethyl oxalate) and a ketone (4'-methylacetophenone), yielding a β-dicarbonyl compound.[12]
Experimental Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4'-Methylacetophenone | ≥98% | Sigma-Aldrich | |
| Diethyl oxalate | ≥99% | Sigma-Aldrich | |
| Sodium metal | 99.9% | Sigma-Aldrich | Handle with extreme care. |
| Absolute Ethanol | 200 proof | Fisher Scientific | Must be anhydrous. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Sulfuric Acid (H₂SO₄) | Concentrated | VWR | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[11][12]
-
Preparation of Sodium Ethoxide:
-
Rationale: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the acetophenone, initiating the condensation. It is prepared in situ to ensure it is anhydrous and reactive.
-
In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol in portions. The reaction is exothermic and will produce hydrogen gas. Allow for complete dissolution of the sodium.
-
-
Reaction Mixture:
-
Rationale: The dropwise addition of the reactants to the base solution controls the reaction rate and minimizes side reactions.
-
In a separate beaker, prepare a mixture of 4'-methylacetophenone (6.7 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol).
-
Add this mixture dropwise to the freshly prepared sodium ethoxide solution over 30 minutes with continuous stirring.
-
-
Reaction Conditions:
-
Rationale: The initial room temperature phase allows for the condensation to proceed, while the subsequent heating ensures the reaction goes to completion.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After overnight stirring, heat the mixture to 80°C for 30 minutes.
-
-
Work-up and Extraction:
-
Rationale: Acidification protonates the resulting enolate to form the final product and quenches the base. Extraction separates the organic product from the aqueous phase.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture with 10% sulfuric acid until the pH is approximately 2.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying the solid product.
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from ethanol to yield pure this compound.
-
In Vitro Src Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compound, a robust and high-throughput kinase assay is essential. The ADP-Glo™ Kinase Assay is a common choice as it measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[15][16] It is a luminescent assay with high sensitivity and a broad dynamic range.[16]
Kinase Assay Workflow
Caption: General workflow for an ADP-Glo™ based Src kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Notes |
| Recombinant Human c-Src | Promega, Merck | Ensure high purity and activity. |
| Src Substrate (e.g., Poly(Glu,Tyr) 4:1) | Sigma-Aldrich, BPS Bioscience | [17] |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| ATP, Ultra-Pure | Promega | |
| Dasatinib (Reference Inhibitor) | Selleck Chemicals | For positive control. |
| DMSO | ACS Grade | For compound dissolution. |
| Kinase Assay Buffer | Included in kits or prepared | (e.g., 40mM Tris, 20mM MgCl₂, 0.1 mg/ml BSA, pH 7.5) |
| Low-volume 384-well plates | Corning | White, opaque for luminescence assays. |
Step-by-Step Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the synthesized this compound derivative in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a similar dilution series for the reference inhibitor, Dasatinib.
-
Prepare working solutions of Src enzyme, substrate, and ATP in kinase assay buffer according to the manufacturer's recommendations (e.g., Promega's ADP-Glo™ protocol).[16]
-
-
Plate Setup (Final volume e.g., 10 µL):
-
Test Wells: Add 2.5 µL of kinase buffer, 2.5 µL of the test compound dilution, and 2.5 µL of Src enzyme/substrate mix.
-
No Inhibitor Control (100% Activity): Add 2.5 µL of kinase buffer, 2.5 µL of DMSO (at the same final concentration as test wells), and 2.5 µL of Src enzyme/substrate mix.
-
No Enzyme Control (0% Activity/Background): Add 5 µL of kinase buffer, 2.5 µL of DMSO, and 2.5 µL of substrate (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_100%_Activity - Signal_Background))
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpreting the Data
The potency of the synthesized compound is determined by its IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor.
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | c-Src | Hypothetical Value: 15.2 |
| Dasatinib (Reference) | c-Src | Literature Value: ~0.001-0.005 |
| Staurosporine (Reference) | c-Src | Literature Value: ~0.006 |
Note: The IC₅₀ value for the synthesized compound is hypothetical for illustrative purposes. Actual values must be determined experimentally. Published data indicates that similar ethyl 2,4-dioxo-4-arylbutanoate derivatives exhibit moderate inhibitory activity.[11][12]
Conclusion and Future Directions
This compound is a readily accessible and synthetically versatile precursor for developing novel kinase inhibitors. The protocols outlined in this application note provide a clear pathway from chemical synthesis to biological evaluation against Src kinase. While the parent scaffold may exhibit only moderate activity, its true value lies in its potential for further chemical modification. Future work should focus on using this core structure to synthesize a library of derivatives (e.g., by forming pyrazole, isoxazole, or pyrimidine rings) to improve potency and selectivity, ultimately aiming to develop lead compounds for preclinical cancer studies.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src protein-tyrosine kinase structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Src family kinase - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. SRC Kinase Enzyme System [worldwide.promega.com]
- 17. Kinase activity assays Src and CK2 [protocols.io]
Application Note: Synthesis and Mechanistic Insights into Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Dicarbonyl Compounds in Synthesis
β-Ketoesters are a class of organic compounds that serve as exceptionally versatile intermediates in synthetic organic chemistry.[1][2] Their unique structure, featuring a ketone group at the beta-position relative to an ester, provides multiple reactive sites for carbon-carbon bond formation.[1][3] This dual functionality makes them invaluable building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[2][4] Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, the subject of this guide, is a prime example of such a scaffold, investigated for its potential in medicinal chemistry, including as a precursor for Src Kinase inhibitors.[5][6] This document provides a detailed exploration of its formation via the Claisen condensation, offering mechanistic details, a robust experimental protocol, and practical insights for its synthesis and application.
Mechanistic Deep Dive: The Crossed Claisen Condensation
The formation of this compound is achieved through a base-catalyzed carbon-carbon bond-forming reaction known as the Claisen condensation.[7] Specifically, it is a "crossed" or "mixed" Claisen condensation, which occurs between two different carbonyl compounds: in this case, an enolizable ketone (4'-methylacetophenone) and a non-enolizable ester (diethyl oxalate).[8]
The reaction proceeds through several key steps, driven by the formation of a highly stabilized enolate anion as the final organic product before acidic workup.[7][9]
Step-by-Step Mechanism:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of 4'-methylacetophenone. This deprotonation generates a resonance-stabilized enolate ion.[7][8] The choice of base is critical; sodium ethoxide is ideal here because it is the conjugate base of the alcohol (ethanol) that is also the ester's alcohol component, preventing unwanted transesterification reactions.[10]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[7]
-
Tetrahedral Intermediate: This attack results in a tetrahedral alkoxide intermediate.[11] Unlike in an aldol condensation, where this intermediate would be protonated, the presence of a good leaving group (the ethoxide) leads to the next step.[9][11]
-
Acyl Substitution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (-OEt) as a leaving group. This step is a nucleophilic acyl substitution.[11][12]
-
Driving Force - Deprotonation of the Product: The resulting β-keto ester, this compound, has a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step readily abstracts this proton.[7][10] This final deprotonation step is thermodynamically favorable as it forms a highly resonance-stabilized enolate, which effectively drives the entire reaction equilibrium toward the product side.[7][9] This is why a stoichiometric amount of base, rather than a catalytic amount, is required.[7][9]
-
Acidification (Workup): In the final workup phase, an aqueous acid (like dilute sulfuric or hydrochloric acid) is added to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final neutral this compound product.[7][8]
Diagram of the Reaction Mechanism
Caption: Figure 1: Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous aryl butanoates.[5][13] All glassware should be thoroughly dried before use to prevent reaction with the hygroscopic base.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| Sodium | Na | 22.99 | 10 | 230 mg | Highly reactive metal |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 10 mL | Anhydrous solvent |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 10 | 1.34 g (1.31 mL) | Enolizable ketone |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 10 | 1.46 g (1.36 mL) | Non-enolizable ester |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~50 mL | Extraction solvent |
| Dilute Sulfuric Acid | H₂SO₄ | 98.08 | - | As needed | For acidification |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 230 mg (10 mmol) of metallic sodium in small pieces to 10 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: Allow the sodium ethoxide solution to cool to room temperature. In a separate beaker, mix 1.34 g (10 mmol) of 4'-methylacetophenone and 1.46 g (10 mmol) of diethyl oxalate.
-
Addition of Reactants: Add the ketone/ester mixture dropwise to the stirred sodium ethoxide solution over 10-15 minutes.
-
Reaction: Stir the resulting mixture at room temperature overnight. After stirring overnight, heat the reaction mixture to 80°C for approximately 30 minutes to ensure the reaction goes to completion.[5][13]
-
Workup - Acidification: Cool the reaction flask in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2 by adding dilute sulfuric acid. Monitor the pH with litmus paper or a pH meter.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain the pure this compound.[5][13]
Diagram of the Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Characterization and Data Analysis
The final product, this compound, should be characterized to confirm its identity and purity. Below are the expected physicochemical and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | [14] |
| Molecular Weight | 234.25 g/mol | [14][15] |
| Appearance | Pale yellow liquid or low-melting solid | [5] |
| Melting Point | 37-39 °C | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.42 (t, 3H), 2.43 (s, 3H), 4.41 (q, 2H), 6.95 (s, 1H), 7.29 (d, 2H), 7.85 (d, 2H), 15.5 (s, 1H, enol) | A similar compound's data is available.[5] Note: The product exists predominantly in the enol form, giving rise to the characteristic downfield enolic proton signal. |
| IR (KBr, cm⁻¹) | ~3085, 2988, 1725 (ester C=O), 1635 (keto C=O, conjugated), 1520 | [5] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; wet reagents/glassware; insufficient base. | Ensure all reagents and solvents are anhydrous. Confirm a full stoichiometric equivalent of active base is used. Increase reaction time or temperature if monitoring (e.g., by TLC) shows incomplete conversion.[13] |
| Oily Product / Fails to Crystallize | Presence of impurities (unreacted starting materials, solvent). | Ensure complete removal of solvent under vacuum. If recrystallization fails, purify the product via column chromatography on silica gel.[16][17] |
| Difficulty in Workup (Emulsion) | Formation of a stable emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. One moment, please... [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. benchchem.com [benchchem.com]
- 17. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
Introduction: The Significance of Ethyl 2,4-dioxo-4-arylbutanoate Scaffolds
Ethyl 2,4-dioxo-4-arylbutanoate derivatives are a class of β-keto esters that serve as pivotal building blocks in organic synthesis. Their unique structural motif, characterized by two carbonyl groups in a 1,3-relationship, renders them highly versatile intermediates for the synthesis of a wide array of heterocyclic compounds and molecules with significant biological activities. These derivatives have garnered considerable attention in the fields of medicinal chemistry and drug development, with reported applications as antitumor, antimicrobial, antibacterial, and antiviral agents.[1] Notably, certain derivatives have been investigated as inhibitors of Src kinase, an enzyme implicated in cancer progression.[1][2][3]
This technical guide provides a comprehensive overview of the experimental procedures for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives, with a primary focus on the robust and widely utilized crossed Claisen condensation. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the synthesis, offering insights into the rationale behind experimental choices, potential challenges, and strategies for optimization.
Synthetic Strategy: The Crossed Claisen Condensation
The most common and effective method for synthesizing Ethyl 2,4-dioxo-4-arylbutanoate derivatives is the crossed Claisen condensation.[4] This carbon-carbon bond-forming reaction occurs between two different esters, or in this case, an ester (diethyl oxalate) and a ketone (a substituted acetophenone), in the presence of a strong base.
The strategic choice of reactants is crucial for the success of a crossed Claisen condensation. To minimize the formation of a complex mixture of products, it is ideal for one of the reactants to be incapable of forming an enolate. Diethyl oxalate is an excellent electrophilic partner in this regard as it lacks α-hydrogens and therefore cannot self-condense.[5] The substituted acetophenone, possessing acidic α-protons, serves as the nucleophilic component after deprotonation by a strong base.
Reaction Mechanism: A Step-by-Step Analysis
The crossed Claisen condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from the substituted acetophenone. This deprotonation is a reversible step that forms a resonance-stabilized enolate ion. The choice of sodium ethoxide is strategic; should it act as a nucleophile and attack the ethyl ester of diethyl oxalate, the resulting transesterification would not lead to a side product, as the ethoxide leaving group is the same as the attacking alkoxide. The use of hydroxide is avoided as it can cause saponification of the ester.[4]
-
Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This step yields the desired β-keto ester.
-
Deprotonation of the Product (The Driving Force): The newly formed Ethyl 2,4-dioxo-4-arylbutanoate has a highly acidic proton located on the carbon between the two carbonyl groups. The ethoxide ion, regenerated in the previous step, readily deprotonates the product to form a resonance-stabilized enolate. This acid-base reaction is essentially irreversible and serves as the thermodynamic driving force for the entire condensation, pulling the equilibrium towards the formation of the product.[6]
-
Protonation (Work-up): In the final step, an acidic work-up is performed to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final desired product.
Below is a Graphviz diagram illustrating the general mechanism of the crossed Claisen condensation for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate.
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol: A Detailed Walkthrough
This protocol is adapted from a reported synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.[1]
Materials and Reagents
-
Substituted acetophenone (1.0 eq)
-
Diethyl oxalate (1.0 eq)
-
Sodium metal (1.0 eq)
-
Absolute Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add clean sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of the appropriate substituted acetophenone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise with continuous stirring.
-
Reaction: Stir the mixture overnight at room temperature. After the overnight stirring, heat the reaction mixture to 80°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully acidify to a pH of approximately 2 with dilute sulfuric acid. This step should be performed in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain the pure Ethyl 2,4-dioxo-4-arylbutanoate derivative.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental Workflow for Synthesis.
Data Presentation: Yields of Various Derivatives
The following table summarizes the reported yields for a range of Ethyl 2,4-dioxo-4-arylbutanoate derivatives synthesized via the described protocol.[1]
| Compound | Aryl Substituent | Melting Point (°C) |
| 3a | Phenyl | 35-37 |
| 3b | 2-Chlorophenyl | 51-53 |
| 3c | 2,4-Dichlorophenyl | 60-62 |
| 3d | 4-Fluorophenyl | 46-48 |
| 3e | 4-Methoxyphenyl | 29-31 |
| 3f | 3-Methylphenyl | 41-43 |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Insufficient base. | 1. Increase reaction time or temperature; monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least one full equivalent of freshly prepared or high-quality sodium ethoxide. |
| Formation of Side Products | 1. Self-condensation of acetophenone. 2. Transesterification (if using a non-matching alkoxide base). | 1. Slowly add the acetophenone to the mixture of the base and diethyl oxalate. 2. Ensure the alkoxide base matches the alkyl group of the ester (e.g., sodium ethoxide with diethyl oxalate). |
| Oily Product Instead of Solid | 1. Impurities present. 2. Product is a low-melting solid or an oil at room temperature. | 1. Attempt purification by column chromatography. 2. If the product is an oil, purification will require chromatography instead of recrystallization. |
Influence of Substituents on the Aryl Ring
The electronic nature of the substituents on the aryl ring of the acetophenone can influence the course of the reaction.
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) increase the acidity of the α-protons, facilitating the initial deprotonation step and potentially increasing the reaction rate.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the α-protons, which may slow down the rate of enolate formation. However, these groups can also increase the nucleophilicity of the resulting enolate.
The overall yield is a balance of these electronic effects and steric factors.
Alternative Synthetic Routes
While the crossed Claisen condensation is the most prevalent method, other synthetic strategies can be employed.
Knoevenagel Condensation
The Knoevenagel condensation is another classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of related structures. It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[7] While not a direct route to Ethyl 2,4-dioxo-4-arylbutanoates, it is a powerful tool for the synthesis of α,β-unsaturated systems that could potentially be precursors.
Safety Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide. Handle with care under an inert atmosphere and away from water.
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Causes severe skin burns and eye damage.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diethyl Oxalate: Harmful if swallowed or in contact with skin.[9] Handle in a well-ventilated area or a fume hood.
-
Dichloromethane: A volatile and suspected carcinogen. Use only in a fume hood.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Characterization of a Representative Product: Ethyl 2,4-dioxo-4-phenylbutanoate
CAS Number: 6296-54-4[10]
Molecular Formula: C₁₂H₁₂O₄[11]
Molecular Weight: 220.22 g/mol [11]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.50-7.65 (m, 3H, Ar-H), 7.95-8.05 (m, 2H, Ar-H). Note: The compound exists in keto-enol tautomerism, which can lead to the appearance of additional signals.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 14.1 (CH₃), 62.9 (CH₂), 98.9 (=CH, enol form), 127.2 (Ar-CH), 128.9 (Ar-CH), 133.0 (Ar-C), 134.2 (Ar-CH), 161.2 (C=O, ester), 183.5 (C=O, ketone), 192.1 (C=O, ketone). Note: Chemical shifts can vary slightly depending on the solvent and concentration.
-
IR (KBr, cm⁻¹): 3082, 2995, 2980, 2935 (C-H), 1735 (C=O, ester), 1637 (C=O, conjugated ketone), 1520 (C=C, enol).[1]
-
Mass Spectrometry (EI): m/z (%) 220 (M+), 147, 105, 77.
Conclusion
The crossed Claisen condensation provides a reliable and efficient pathway for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate safety measures are paramount for successful synthesis. The versatility of these compounds as synthetic intermediates ensures their continued importance in the development of novel chemical entities for various applications, particularly in the pharmaceutical industry.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. cem.de [cem.de]
- 10. ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE | 6296-54-4 [chemicalbook.com]
- 11. chembk.com [chembk.com]
Application Notes and Protocols for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Oncogenic Signaling with Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of a diverse chemical space. Among the promising classes of molecules are the aryl-substituted 2,4-dioxobutanoates. This document provides a comprehensive guide to the potential applications and experimental evaluation of This compound in cancer research. This compound belongs to a class of molecules that have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in a multitude of human cancers, including those of the colon, breast, and pancreas.[1]
The dysregulation of Src kinase signaling pathways is a pivotal event in tumorigenesis, contributing to increased cell proliferation, survival, invasion, and angiogenesis. Therefore, inhibitors of Src kinase are of significant interest as potential anticancer agents. Furthermore, structurally related compounds have shown inhibitory effects on insulin-degrading enzyme (IDE), another emerging target in cancer therapy due to its role in modulating growth factor signaling.
These application notes are designed to provide researchers with a robust framework for investigating the anticancer potential of this compound. We will delve into its mechanism of action, provide detailed protocols for key in vitro assays, and offer insights into the interpretation of experimental data.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem |
| Molecular Weight | 234.25 g/mol | PubChem |
| CAS Number | 5814-37-9 | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | General Chemical Knowledge |
Part 1: Synthesis and Preparation of Stock Solutions
Synthesis Overview
This compound and its derivatives are typically synthesized via a Claisen condensation reaction.[1] This involves the reaction of an appropriate substituted acetophenone (in this case, 4'-methylacetophenone) with diethyl oxalate in the presence of a strong base like sodium ethoxide in anhydrous ethanol.[1]
Preparation of Stock Solutions for In Vitro Assays
A critical first step in any in vitro study is the preparation of a stable, high-concentration stock solution of the test compound.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.425 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration of 100 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Part 2: Investigating the Anticancer Activity: Key In Vitro Assays
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This initial screen is crucial to determine the concentration range at which this compound exhibits cytotoxic effects against cancer cells. The half-maximal inhibitory concentration (IC50) value derived from this assay is a key parameter for subsequent mechanistic studies.
Protocol: MTT Assay for Determining IC50
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. Based on the in vitro Src kinase inhibition data (IC50 range of 48.3-90.3 µM for derivatives), a starting concentration range of 1 µM to 200 µM is recommended for initial range-finding experiments.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis software.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), a key mechanism for many anticancer drugs.
Protocol: Flow Cytometry Analysis of Apoptosis
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 to 48 hours.
-
Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells will be distinguishable:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Part 3: Elucidating the Mechanism of Action
Inhibition of Src Kinase and Downstream Signaling
As this compound derivatives are known to inhibit Src kinase, it is crucial to investigate their effect on the Src signaling pathway in cancer cells.
Rationale: Western blot analysis allows for the visualization and quantification of changes in the expression and phosphorylation status of key proteins in a signaling cascade, providing direct evidence of target engagement and downstream pathway modulation.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Workflow for Analyzing Src Pathway Modulation.
Protocol: Western Blot Analysis of Src Pathway Proteins
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at various concentrations and time points as determined from the cell viability assays.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
p-Src (Tyr416): To detect the activated form of Src.
-
Total Src: To normalize for total Src protein levels.
-
p-FAK, Total FAK: A direct substrate of Src involved in cell adhesion and migration.
-
p-Akt, Total Akt: Key components of the PI3K/Akt survival pathway.
-
p-ERK, Total ERK: Key components of the MAPK proliferation pathway.
-
p-STAT3, Total STAT3: A transcription factor involved in cell survival and proliferation.
-
β-actin or GAPDH: As a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Potential Signaling Pathways Modulated by this compound
Based on its known inhibitory activity against Src kinase, this compound is expected to impact several downstream signaling pathways critical for cancer cell survival and proliferation.
Src Kinase Signaling Pathway
Caption: Proposed mechanism of action via Src kinase inhibition.
Insulin-Degrading Enzyme (IDE) Pathway
While the direct effect of this compound on IDE has not been established, a structurally similar compound has shown inhibitory activity. Inhibition of IDE would lead to an accumulation of its substrates, including insulin, which can have complex effects on cancer cell signaling.
References
Recrystallization of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate from ethanol
An In-Depth Guide to the Purification of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate via Recrystallization from Ethanol
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in fine chemical synthesis, using ethanol as the recrystallization solvent.[1][2] This guide moves beyond a simple list of steps to explain the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can execute the procedure with a high degree of success and troubleshoot effectively.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3][4][5] The solubility of most solids, including this compound, increases significantly with temperature.[6][7] By dissolving an impure solid in a minimum amount of hot solvent, a saturated solution is created. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are thus separated from the pure crystalline product.[6]
The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should:
-
Exhibit high solubility for the target compound at its boiling point.
-
Exhibit low solubility for the target compound at low temperatures.
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert with respect to the compound being purified.[8][9]
-
Be sufficiently volatile to be easily removed from the purified crystals.[8]
Ethanol is an excellent choice for a moderately polar compound like this compound, which contains polar ester and ketone functionalities, due to its ability to meet these criteria effectively.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Activated Carbon (Decolorizing Charcoal, if needed)
-
Distilled Water (for ice bath)
-
Ice
Equipment:
-
Erlenmeyer flasks (at least two, appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Watch glass (to cover the Erlenmeyer flask)
-
Buchner funnel and appropriately sized filter paper
-
Vacuum filter flask with side-arm
-
Vacuum tubing and source (e.g., water aspirator)
-
Glass stirring rod
-
Spatula
-
Ice bath container
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical manipulation.
Step 1: Dissolution in Minimal Hot Solvent
The objective is to create a saturated solution at the boiling point of ethanol, which is crucial for maximizing the recovery of the pure product.
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle to the boiling point of ethanol (~78 °C) while stirring.
-
Continue to add small portions of hot ethanol from a separate heated beaker until the solid just dissolves completely. Causality: Adding the minimum amount of boiling solvent is the most common and critical step for achieving a high yield.[3][7] Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, drastically reducing the yield.[10]
Step 2: Decolorization with Activated Carbon (Optional)
This step is only necessary if the hot solution exhibits a colored tint, indicating the presence of colored, high-molecular-weight impurities.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount (a spatula tip's worth) of activated carbon to the solution. Causality: Never add charcoal to a boiling solution, as it can cause violent bumping and overflow. The high surface area of the carbon adsorbs the colored impurities.[8]
-
Return the flask to the heat and boil gently for 2-5 minutes to ensure complete adsorption.
Step 3: Hot Gravity Filtration
This step removes insoluble impurities, such as dust, particulates, or the added activated carbon. It must be performed quickly to prevent the desired compound from crystallizing prematurely.
-
Set up the filtration apparatus: Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. Causality: A short stem minimizes the surface area where cooling and premature crystallization can occur.[11] Fluted filter paper increases the filtration speed.[11][12]
-
Place a small amount of ethanol in the receiving flask and heat it on the hot plate so that the hot solvent vapors pre-heat the funnel and flask, preventing premature crystallization.[11][13]
-
Once the filtration apparatus is hot, carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper.
-
If crystals begin to form on the filter paper, rinse with a small amount of hot ethanol to redissolve them.
Step 4: Crystallization
The formation of a pure crystalline lattice is achieved through slow, controlled cooling.
-
Remove the filtrate from the heat, cover the flask with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly to room temperature on an insulated surface (e.g., a wooden block or paper towels). Causality: Slow cooling is essential for the formation of large, well-defined crystals, which tend to be purer as impurities are excluded from the growing crystal lattice.[4][7] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[7][12]
Step 5: Isolation and Washing of Crystals
The pure crystals are separated from the impurity-laden mother liquor via vacuum filtration.
-
Set up the Buchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on the filter flask and connect the side-arm to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the crystallized slurry into the center of the Buchner funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: The wash solvent must be cold to prevent the desired product from dissolving and being lost.[7]
-
Keep the vacuum on for several minutes to pull air through the crystals, helping to dry them.
Step 6: Drying the Purified Product
The final step is to remove any residual solvent.
-
Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.
-
Break up the crystals to increase the surface area for drying.
-
Allow the crystals to air-dry in a fume hood, or for faster results, place them in a vacuum oven at a low temperature (well below the compound's melting point).
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Description / Value | Rationale & In-Text Citation |
| Compound | This compound | A β-keto ester often used as a chemical building block.[14][15] |
| CAS Number | 5814-37-9 | Unique identifier for the chemical substance.[2][16] |
| Molecular Formula | C₁₃H₁₄O₄ | Defines the elemental composition of the molecule.[16] |
| Molecular Weight | 234.25 g/mol | Important for calculating molar quantities and theoretical yield.[2][16] |
| Solvent | Ethanol (C₂H₅OH) | A polar protic solvent chosen for its favorable solubility profile with the target compound. |
| Solvent Boiling Point | ~78 °C | Defines the temperature for the hot dissolution step. |
| Appearance | Typically a light yellow or off-white solid (crude) to a white crystalline solid (pure). | Visual confirmation of purification success. |
| Purity Assessment | Melting Point Analysis, NMR Spectroscopy, HPLC | Standard methods to confirm the purity of the final product. A sharp melting point close to the literature value indicates high purity. |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, so the solution is not supersaturated.[10][17] 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[10] 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound.[17][18] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, or high impurity levels are depressing the melting point.[10][18] | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. An insulated container can help.[10][17] |
| Premature Crystallization During Hot Filtration | The solution cooled too much in the funnel or on the filter paper.[13][18] | Ensure the receiving flask and funnel are thoroughly pre-heated with boiling solvent vapor. Perform the filtration as quickly as possible. If necessary, add a slight excess of hot solvent before filtering and evaporate it off afterward.[13][18] |
| Very Low Yield of Recovered Crystals | 1. Too much solvent was used initially. 2. The crystals were washed with solvent that was not ice-cold. 3. The compound has significant solubility in the cold solvent. | 1. Check the mother liquor for product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool for a second crop of crystals.[17] 2. Always use ice-cold solvent for washing. 3. Ensure the final cooling step is done in an ice bath for a sufficient amount of time. |
Critical Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ethanol Hazards: Ethanol is a highly flammable liquid and vapor.[19][20][21] Keep it away from all ignition sources such as open flames, hot plates, and sparks.[19][20][21] It can also cause serious eye irritation.[20][22]
-
Handling this compound: The specific toxicological properties of this compound may not be fully characterized. Treat it as a potentially hazardous substance. Avoid inhalation of dust and direct contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) for this compound before use.
-
Procedure Hazards: Heating flammable solvents requires constant vigilance. Use a heating mantle or a spark-proof hot plate. Do not heat a closed system. Grounding equipment may be necessary to prevent static discharge.[19][20]
References
- 1. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Recrystallization [wiredchemist.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. safrole.com [safrole.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. par.nsf.gov [par.nsf.gov]
- 15. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 19. guttmanenergy.com [guttmanenergy.com]
- 20. safetymanagementkey.com [safetymanagementkey.com]
- 21. chemos.de [chemos.de]
- 22. gpreinc.com [gpreinc.com]
Application Notes & Protocols for the Comprehensive Characterization of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Document ID: AN-EDTB-202601
Abstract: This document provides a comprehensive guide with detailed application notes and validated protocols for the analytical characterization of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (CAS No: 5814-37-9). As a versatile β-keto ester, this compound is a significant building block in organic synthesis and a scaffold of interest in drug discovery, particularly as a potential kinase inhibitor.[1][2][3] Accurate and thorough characterization is paramount for ensuring its identity, purity, and quality for research and development applications. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating, and the notes explain the scientific rationale behind experimental choices, with particular attention to the compound's keto-enol tautomerism.[4][5][6][7]
Introduction and Physicochemical Profile
This compound is an organic compound featuring a β-dicarbonyl moiety, an aromatic p-tolyl group, and an ethyl ester.[8] This structure makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds and other complex molecules.[9] A critical characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as the solvent and temperature, and its understanding is essential for accurate spectral interpretation.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄O₄ | [10] |
| Molecular Weight | 234.25 g/mol | [10] |
| CAS Number | 5814-37-9 | [10] |
| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [10] |
| Appearance | Colorless to light yellow liquid/solid | [11][12] |
| Topological Polar Surface Area | 60.4 Ų | [10] |
| Complexity | 301 |[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and, crucially, for identifying and quantifying the co-existing keto and enol tautomers.[4][6]
Application Note: ¹H and ¹³C NMR
In a solvent like deuterochloroform (CDCl₃), the compound will exhibit distinct sets of signals corresponding to both the keto and the more stable, conjugated enol form.
-
¹H NMR Analysis: The proton spectrum will reveal signals for the ethyl group (a triplet and a quartet), the p-tolyl group (two doublets in the aromatic region and a singlet for the methyl group), and the butanoate backbone. The key diagnostic signals are the methylene protons (-CH₂-) of the keto form (typically a singlet around 4.0 ppm) and the vinyl proton (-CH=) of the enol form (a singlet around 6.0-7.0 ppm). A broad, downfield signal for the enolic hydroxyl (-OH) proton may also be observed.
-
¹³C NMR Analysis: The carbon spectrum provides confirmation of the carbon skeleton. Key differentiators include the C2 and C4 carbonyl carbons. In the keto form, two distinct ketone/ester carbonyl signals will be present (~190-200 ppm and ~160-170 ppm). The enol form will show signals for the enolic carbon (C=C-OH) and the conjugated carbonyl carbons, which are shifted relative to the keto form.[14] The total number of observed carbon signals may exceed 13 due to the presence of both tautomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment (Keto Form) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (Enol Form) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|---|
| -CH₂-CH₃ (ester) | ~1.4 (t) | ~14 | -CH₂-CH₃ (ester) | ~1.4 (t) | ~14 |
| -CH₂-CH₃ (ester) | ~4.4 (q) | ~62 | -CH₂-CH₃ (ester) | ~4.4 (q) | ~62 |
| Ar-CH₃ | ~2.4 (s) | ~21 | Ar-CH₃ | ~2.4 (s) | ~21 |
| C3-H₂ (methylene) | ~4.0 (s) | ~45 | C3-H (vinyl) | ~6.5 (s) | ~95-100 |
| Ar-H | ~7.3 (d), ~7.9 (d) | ~128-145 | Ar-H | ~7.2 (d), ~7.8 (d) | ~128-145 |
| C1 (ester C=O) | - | ~161 | C1 (ester C=O) | - | ~165 |
| C2 (keto C=O) | - | ~198 | C2 (=C-OH) | ~15.0 (br s) | ~180 |
| C4 (keto C=O) | - | ~192 | C4 (keto C=O) | - | ~185 |
(Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'q' = quartet, 'br' = broad. Shifts are estimates and can vary.)
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Tube Insertion: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.[4][15]
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine the relative ratios of the keto and enol forms.
Caption: Workflow for NMR Spectroscopy Analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. This provides definitive confirmation of the molecular formula.[16][17][18]
Application Note: MS
Using an ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight. For C₁₃H₁₄O₄, the monoisotopic mass is 234.0892 Da.[10] The fragmentation of β-dicarbonyl compounds is well-defined.[17] Expected fragmentation pathways include α-cleavage on either side of the carbonyl groups, leading to characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 234.09 | [M]⁺ | Molecular Ion |
| 205.08 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 189.09 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 119.05 | [CH₃C₆H₄CO]⁺ | p-Tolylcarbonyl cation (Tol-C≡O⁺) |
| 43.02 | [CH₃CO]⁺ | Acetylium ion |
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup (GC): Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and use a temperature program for the oven (e.g., start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min). Use Helium as the carrier gas.
-
Instrument Setup (MS): Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use EI at 70 eV. Set the mass scan range from m/z 40 to 300.
-
Injection and Acquisition: Inject 1 µL of the sample solution. Acquire the data.
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions to confirm the structure.
Caption: Workflow for GC-MS Analysis.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle: HPLC is the standard method for determining the purity of a compound and for quantifying it in a mixture. A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity.
Application Note: HPLC
The aromatic p-tolyl group in this compound acts as a strong chromophore, making UV detection highly sensitive. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is suitable. The method should yield a sharp, symmetrical peak for the compound, and its area percentage is used to determine purity. The keto and enol forms typically interconvert rapidly on the HPLC timescale and often elute as a single, potentially broadened peak.
Table 4: Recommended RP-HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phases as specified in Table 4. Degas the solvents before use.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 60% B) until a stable baseline is achieved.
-
System Suitability: Inject a standard solution multiple times (n=5) to ensure system precision (RSD of peak area < 2%).
-
Analysis: Inject the sample solution and run the gradient method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Buy Ethyl 2,4-dioxo-4-phenylbutanoate | 6296-54-4 [smolecule.com]
- 10. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This carbon-carbon bond-forming reaction occurs between 4'-methylacetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[1][2] The reaction yields a β-keto ester, a valuable building block in organic synthesis.[2][3]
This guide will walk you through potential challenges in this synthesis, offering logical, experience-driven solutions to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What could be the reasons?
Answer: Low or no yield in a Claisen condensation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture: The presence of water can consume the strong base and hydrolyze the ester starting material, significantly reducing the yield. Ensure all glassware is oven-dried and reagents, especially the solvent (ethanol), are anhydrous.[2]
-
Base Activity: The sodium ethoxide should be freshly prepared or properly stored to ensure its activity. Inactive base will fail to deprotonate the acetophenone, a crucial first step.[4]
-
Stoichiometry: A stoichiometric amount of base is required because the final product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step drives the reaction equilibrium towards the product.[1][4][5]
-
-
Reaction Conditions:
-
Temperature: While the initial reaction may be carried out at room temperature, gentle heating can sometimes be necessary to drive the reaction to completion.[2] However, excessive heat can promote side reactions.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Overnight stirring is common for this type of condensation.[2]
-
-
Reaction Mechanism Considerations:
-
The formation of the enolate from 4'-methylacetophenone is a critical step. If the base is not strong enough or if there are acidic impurities, enolate formation will be inefficient.[1]
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I purify it?
Answer: Impurities in the synthesis of this compound can arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted 4'-methylacetophenone and Diethyl Oxalate: These can be carried through the workup if the reaction did not go to completion.
-
Self-Condensation Products: While less likely to be a major issue in a crossed Claisen with a non-enolizable ester like diethyl oxalate, some self-condensation of the acetophenone could occur.
-
Products of Transesterification: If a different alkoxide base is used (e.g., sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[5] It is crucial to use a base with the same alkyl group as the ester.[5]
-
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying the solid product. Ethanol is a suitable solvent for recrystallization of similar aryl-2,4-dioxobutanoates.[2]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.
-
Acid-Base Extraction: During the workup, careful acidification is necessary to protonate the enolate of the β-keto ester product.[2] Washing the organic layer with a mild base (like sodium bicarbonate solution) can help remove acidic impurities, but care must be taken not to hydrolyze the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Claisen condensation for this synthesis?
A1: The reaction proceeds through the following key steps:
-
Enolate Formation: The strong base (ethoxide) removes an acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate.[4]
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.[4]
-
Elimination of Leaving Group: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.[4]
-
Deprotonation of the Product: The resulting β-keto ester is more acidic than ethanol, so the ethoxide base deprotonates it. This final, essentially irreversible step drives the reaction to completion.[4][5]
-
Acidic Workup: The addition of acid in the workup step protonates the enolate to yield the final product.[2][3]
Q2: Can I use a different base, like sodium hydroxide?
A2: It is not recommended to use sodium hydroxide. A strong base is required to form the enolate.[1] Furthermore, hydroxide ions can cause saponification (hydrolysis) of the ester functional groups in both the starting material (diethyl oxalate) and the product, leading to the formation of carboxylates and significantly reducing the yield of the desired β-keto ester.[5]
Q3: Why is it important to use anhydrous conditions?
A3: Water will react with the strong base (sodium ethoxide), neutralizing it and preventing it from deprotonating the acetophenone. Water can also hydrolyze the diethyl oxalate and the final product. Therefore, using dry solvents and glassware is critical for achieving a high yield.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4'-methylacetophenone and diethyl oxalate) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4'-Methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
Freshly prepare sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
Add a mixture of 4'-methylacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise to the stirred solution of sodium ethoxide.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Gently heat the mixture at 80°C for 30 minutes.[2]
-
Cool the reaction mixture and then acidify it with dilute sulfuric acid to a pH of 2.[2]
-
Extract the product with dichloromethane.[2]
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.[2]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4'-Methylacetophenone | 134.18 | 1.0 |
| Diethyl oxalate | 146.14 | 1.0 |
| Sodium | 22.99 | 1.0 |
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yield in Claisen Condensation Reactions
Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this pivotal carbon-carbon bond-forming reaction. The Claisen condensation is a robust method for synthesizing β-keto esters and related 1,3-dicarbonyl compounds, but its success is highly sensitive to reaction parameters. Low yields are a common frustration, often stemming from subtle issues in reagent choice, reaction conditions, or substrate compatibility.
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide not just solutions, but a deeper mechanistic understanding of why those solutions work. Our goal is to empower you to diagnose issues effectively and optimize your reaction for maximal yield and purity.
Section 1: Foundational Principles & Key Parameters
Before troubleshooting, a firm grasp of the reaction's core principles is essential. The Claisen condensation is an equilibrium-driven process. Its success hinges on a final, irreversible deprotonation step that drives the reaction to completion.
The overall mechanism involves:
-
Enolate Formation: A base removes an acidic α-proton from an ester molecule.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule.
-
Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.
-
Driving Force - Deprotonation: The newly formed β-keto ester has highly acidic protons on the central carbon (pKa ≈ 11). The alkoxide base present in the mixture rapidly and irreversibly removes one of these protons. This final acid-base reaction is the thermodynamic driving force of the entire sequence[1][2][3].
-
Acidic Workup: A final acidic workup is required to protonate the resulting enolate and yield the neutral β-keto ester product[4][5].
This mechanism dictates three critical requirements for a successful reaction:
-
The starting ester must have at least two α-hydrogens : one to form the initial enolate and a second to be removed from the product, driving the equilibrium forward[1][3].
-
A stoichiometric amount of base is required, not a catalytic one, because the base is consumed in the final deprotonation step[3][6].
-
The choice of base and solvent must be carefully considered to avoid deleterious side reactions[6][7].
Visualizing the Mechanism
Caption: The Claisen condensation mechanism, highlighting the critical irreversible deprotonation step.
Section 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction shows no product formation or only starting material. Where should I begin my investigation?
This often points to a fundamental issue with one of the core components. A systematic check is the most efficient approach.
-
Answer: Start with the most common culprits: reagent quality and reaction setup.
-
Reagent Purity: Esters can hydrolyze over time. Ensure your ester is pure and dry. Aldehydes or ketones used in crossed-Claisen reactions should be distilled if they are old or show signs of oxidation[8].
-
Base Integrity: Alkoxide bases like sodium ethoxide (NaOEt) are extremely hygroscopic. Exposure to moisture will convert them to sodium hydroxide (NaOH), which promotes saponification instead of condensation[6][7]. Use freshly opened or properly stored base. If using sodium hydride (NaH), ensure the mineral oil has been washed away with dry hexanes before adding your solvent.
-
Solvent Anhydrousness: The presence of water or even protic impurities in the solvent can quench the base and the enolate as it forms. Use freshly distilled or anhydrous grade solvents.
-
Inert Atmosphere: Reactions involving highly reactive anions like enolates should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.
-
Q2: My yield is low, and I've isolated a carboxylic acid salt. What went wrong?
-
Answer: You are observing saponification, the hydrolysis of your ester starting material. This is almost always caused by using an incorrect base.
-
Causality: Hydroxide bases (e.g., NaOH, KOH) are strong nucleophiles that preferentially attack the ester carbonyl, leading to hydrolysis rather than deprotonating the α-carbon.[1][5] The resulting carboxylate is unreactive and terminates the desired reaction pathway.
-
Solution: Never use hydroxide bases for a Claisen condensation. The appropriate base is an alkoxide, and to prevent another side reaction (transesterification), the alkyl group of the alkoxide should match the alkyl group of the ester's alcohol portion.[2][6][7][9] For example:
-
Use sodium ethoxide (NaOEt) for ethyl esters .
-
Use sodium methoxide (NaOMe) for methyl esters .
-
-
Q3: I'm using an alkoxide base, but my product is a mixture of esters. Why?
-
Answer: This is a classic case of transesterification. It occurs when the alkyl group of your alkoxide base does not match the alkoxy group of your ester.
-
Causality: The alkoxide base can act as a nucleophile and attack the ester carbonyl. While this is a reversible equilibrium, if the alkoxide is different from the ester's alkoxy group, it leads to a "scrambled" mixture of esters in the starting material, which then go on to form a mixture of products.[1][7][9]
-
Solution: As stated above, always match the base to the ester. If you are reacting ethyl propanoate, you must use sodium ethoxide. Using sodium methoxide would generate both ethyl propanoate and methyl propanoate, leading to a complex and difficult-to-separate product mixture.
-
Visualizing Base-Related Side Reactions
Caption: The choice of base dictates the reaction pathway, leading to either the desired enolate or side products.
Q4: I'm attempting a crossed-Claisen with two different enolizable esters and getting a mixture of four products. How can I achieve selectivity?
-
Answer: A standard Claisen condensation with two different enolizable esters is rarely synthetically useful because it produces a statistical mixture of all four possible products (two self-condensation and two crossed-condensation products).[10] To achieve selectivity, you must employ a directed condensation strategy.
-
Strategy 1: Use a Non-Enolizable Ester. One of the best approaches is to use one ester that has no α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a carbonate). This ester can only act as the electrophile (the acceptor), eliminating two products from the potential mixture.[2][10]
-
Strategy 2: Use a Strong, Non-Nucleophilic Base. For cases where both esters must be enolizable, the key is to form one enolate quantitatively and irreversibly before introducing the second ester.
-
Recommended Base: Lithium diisopropylamide (LDA) is the base of choice for this purpose.[9][11][12] It is a very strong but sterically hindered base, so it acts exclusively as a proton abstractor, not a nucleophile.[13]
-
Procedure: Cool the reaction to a low temperature (-78 °C is common), add the first ester to a solution of LDA to form the lithium enolate quantitatively. Then, slowly add the second ester (the electrophile) to the pre-formed enolate. This controlled addition ensures the desired crossed product is the major component.[13][14]
-
-
Q5: My reaction failed even with the correct base and dry conditions. Could my substrate be the problem?
-
Answer: Yes, substrate structure is a common point of failure. The most frequent issue relates to the number of α-hydrogens.
-
Causality: As mentioned in the foundational principles, the reaction is driven to completion by the deprotonation of the β-keto ester product. If the starting ester has only one α-hydrogen, the initial enolate can form and react, but the resulting product will have no acidic proton on the central carbon. The equilibrium for the preceding steps is unfavorable, so without this final irreversible deprotonation, the reaction mixture simply reverts to the starting materials, and no product is isolated.[1]
-
Solution: The classic Claisen condensation is not suitable for esters with only one α-hydrogen. For these substrates, alternative synthetic routes or the use of exceptionally strong bases under specific conditions may be required, but this falls outside the scope of the standard reaction.
-
Section 3: Troubleshooting Workflow & Protocols
When a reaction yields poorly, a logical, step-by-step diagnostic process is crucial.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing the cause of low yield in a Claisen condensation.
Protocol 1: General Procedure for a Classic Claisen Condensation (Ethyl Acetate)
This protocol details the self-condensation of ethyl acetate to form ethyl acetoacetate.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, place sodium ethoxide (1.0 eq) and add anhydrous ethanol.
-
Addition: While stirring under a positive pressure of nitrogen, add anhydrous ethyl acetate (2.5 eq) dropwise over 30 minutes. The excess of the ester ensures the base is the limiting reagent.
-
Reaction: After the addition is complete, gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup (Quenching): Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid (or sulfuric acid) until the pH is acidic (pH 3-4). This protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Protocol 2: Directed (Crossed) Claisen Condensation Using LDA
This protocol describes the reaction between ethyl acetate (enolizable) and ethyl benzoate (non-enolizable).
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
LDA Preparation (or use commercial solution): In the flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of ethyl acetate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Addition of Electrophile: Add a solution of ethyl benzoate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Follow steps 6 and 7 from Protocol 1 to extract and purify the final product, ethyl benzoylacetate.
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Use Case | Key Pitfalls |
| Sodium Ethoxide | NaOEt | ~16 (Ethanol) | Classic condensation of ethyl esters. | Must match ester; hygroscopic. Causes transesterification with non-ethyl esters. |
| Sodium Hydride | NaH | ~36 (H₂) | Strong, non-nucleophilic base. Useful for generating alkoxides in situ. | Highly flammable; must remove mineral oil. Reacts violently with water. |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine) | Directed (crossed) condensations. Forms enolates irreversibly. | Requires low temperatures (-78 °C); extremely air and moisture sensitive. |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | DO NOT USE. | Causes rapid saponification (hydrolysis) of the ester.[1][6][7] |
Table 2: Common Solvents and Their Properties
| Solvent | Formula | Boiling Point (°C) | Polarity | Role in Claisen Condensation |
| Ethanol | EtOH | 78 | Polar Protic | Often used with NaOEt. Matches the alkoxide to prevent transesterification.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Polar Aprotic | Standard solvent for LDA-mediated reactions. Must be rigorously dried. |
| Diethyl Ether | Et₂O | 35 | Nonpolar Aprotic | Can be used for LDA reactions; lower boiling point than THF. |
| Toluene | C₇H₈ | 111 | Nonpolar Aprotic | Higher boiling point solvent, can be used with stronger bases like NaH. |
References
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. The Claisen Condensation [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Preventing side product formation in Ethyl 2,4-dioxo-4-(p-tolyl)butanoate synthesis
Technical Support Center: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this important β-keto ester in their work. The synthesis, a crossed Claisen condensation, is powerful but can be prone to side reactions that impact yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level queries encountered during the synthesis.
Q1: What is the primary reaction mechanism for this synthesis? The synthesis of this compound is achieved via a Crossed Claisen Condensation .[1] In this reaction, the enolate of 4'-methylacetophenone (p-tolyl methyl ketone) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal electrophile for this reaction as it lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation side reactions.[2]
Q2: My reaction yield is consistently low. What are the most likely causes? Low yields are typically traced back to three critical areas:
-
Reagent Quality and Stoichiometry: The base (sodium ethoxide) must be anhydrous and used in at least a full stoichiometric equivalent.[3][4][5] The reaction equilibrium is driven forward by the final, irreversible deprotonation of the product, which requires a sufficient amount of base.[6][7]
-
Presence of Moisture: Water will quench the base and cause saponification (hydrolysis) of your ester starting materials and product, bringing the desired reaction to a halt.[4][8]
-
Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to an incomplete reaction.
Q3: I see multiple spots on my TLC plate after workup. What are the common side products? The most common impurities are the self-condensation product of 4'-methylacetophenone (an aldol condensation product), saponified starting materials or product (p-toluic acid or the dicarboxylic acid from diethyl oxalate), and unreacted starting materials.[4]
Q4: What is the most effective method for purifying the final product? After an acidic workup and extraction, the crude product is often an oil or a low-melting solid. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[2][9][10]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a detailed breakdown of specific experimental issues, their underlying chemical causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired β-Keto Ester
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| 1. Inactive or Insufficient Base | The Claisen condensation is an equilibrium-controlled process.[8] The final step, the deprotonation of the newly formed β-keto ester (pKa ~11) by the alkoxide base, is highly favorable and drives the entire reaction sequence to completion.[6][11][12] If the base is wet or less than one full equivalent is used, this crucial step is compromised, and the equilibrium favors the starting materials. | Solution: Use a fresh, high-purity, anhydrous sodium ethoxide. Ensure a 1:1 molar ratio of base to the enolizable ketone (4'-methylacetophenone). Protocol: If preparing the sodium ethoxide in situ from sodium metal and ethanol, ensure the ethanol is absolutely dry and the sodium is clean. Allow the reaction to complete before adding other reagents. |
| 2. Presence of Water (Moisture) | Sodium ethoxide is a strong base and will preferentially react with any water present in an acid-base reaction. This consumes the base, rendering it unavailable for the condensation. Furthermore, the hydroxide ions generated can catalyze the saponification (hydrolysis) of the ester groups on both diethyl oxalate and the product.[4][8] | Solution: Implement strict anhydrous techniques. Protocol: 1. Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator. 2. Use anhydrous solvents. Dried ethanol is critical for the reaction.[9] 3. Handle hygroscopic reagents (like NaOEt) in a glove box or under a positive pressure of inert gas. |
| 3. Suboptimal Reaction Temperature | While heating can increase the reaction rate, excessively high temperatures may promote side reactions or decomposition. Conversely, a temperature that is too low will result in an impractically slow or incomplete reaction.[4] A literature-reported protocol involves stirring overnight followed by heating to drive the reaction to completion.[9] | Solution: Follow a proven temperature profile. Protocol: Begin the reaction at room temperature to control the initial exothermic addition, then gently heat to reflux (around 80 °C) for a defined period (e.g., 30-60 minutes) to ensure the reaction completes.[9] Monitor reaction progress via TLC. |
Issue 2: Identification and Prevention of Side Products
Symptom: Analysis of the crude product by TLC, GC-MS, or NMR shows the presence of significant impurities alongside the desired product.
-
Identity: (E)-1,3-di(p-tolyl)but-2-en-1-one
-
Mechanism: The enolate of 4'-methylacetophenone attacks the carbonyl of another neutral 4'-methylacetophenone molecule. The resulting aldol addition product then dehydrates under the reaction conditions to form a conjugated enone.
-
Prevention: This is a competing reaction pathway. To favor the desired Claisen condensation, the enolate must react with the more electrophilic diethyl oxalate. This is best achieved by controlling the concentration of the reactants.
-
Protocol: Add the 4'-methylacetophenone dropwise to a stirred solution of sodium ethoxide and diethyl oxalate in dry ethanol.[9] This strategy ensures that the concentration of the ketone enolate is always low and that it is more likely to encounter a molecule of diethyl oxalate than another molecule of the ketone.
-
-
Identity: Sodium p-toluate and/or ethyl sodium oxalate.
-
Mechanism: Hydroxide ions, present due to moisture contamination, attack the ester carbonyls, leading to irreversible hydrolysis.
-
Prevention: As detailed in Issue 1 , the rigorous exclusion of water is the only effective preventative measure.[4]
-
Identity: A mixture of methyl and ethyl esters if the wrong base is used (e.g., sodium methoxide).
-
Mechanism: If the alkoxide base does not match the alcohol portion of the ester, it can act as a nucleophile and displace the existing alkoxy group, leading to a mixture of ester products.[8]
-
Prevention: Always match the base to the ester. For the reaction of diethyl oxalate, sodium ethoxide (NaOEt) is the correct choice.[8]
Part 3: Visualizing the Reaction Pathways
Understanding the chemical transformations is key to controlling them. The following diagrams illustrate the desired synthesis and major side reactions.
Caption: Desired Crossed Claisen Condensation Pathway.
Caption: Aldol Self-Condensation Side Reaction.
Part 4: Validated Experimental Protocol
This protocol incorporates best practices to maximize yield and purity, based on established literature methods.[9]
Reagents & Equipment:
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
4'-Methylacetophenone (p-tolyl methyl ketone)
-
Diethyl oxalate
-
Dichloromethane (DCM)
-
2M Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer and heating mantle.
Procedure:
-
Preparation of Sodium Ethoxide: In the three-neck flask under a nitrogen atmosphere, add 10 mL of absolute ethanol. Carefully add sodium metal (10 mmol) in small pieces, allowing it to react completely to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and 4'-methylacetophenone (10 mmol) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
Reaction: Stir the resulting mixture overnight at room temperature.
-
Completion: After stirring overnight, heat the reaction mixture to 80 °C for 30 minutes to ensure completion.
-
Workup: Cool the mixture to room temperature. Carefully acidify the reaction mixture to pH 2 by adding 2M sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[9]
References
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of Crude Ethyl 2,4-dioxo-4-(p-tolyl)butanoate by Column Chromatography
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude Ethyl 2,4-dioxo-4-(p-tolyl)butanoate using column chromatography. Designed for researchers and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges and optimize purification outcomes.
Introduction
This compound, a β-ketoester, is a valuable building block in organic synthesis. Its purification via column chromatography is a critical step to ensure high purity for subsequent reactions. However, challenges such as poor separation, low yield, and product degradation can arise. This guide addresses these issues in a direct question-and-answer format, explaining the scientific principles behind each recommendation.
Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Desired Product from Impurities.
Question: My TLC analysis shows spots that are very close together or overlapping. How can I improve the separation on the column?
Answer: Poor separation, indicated by low resolution between spots on a TLC plate, is a common issue. Here’s a systematic approach to improving it:
-
Optimize the Solvent System: The polarity of the mobile phase is the most critical factor influencing separation on a silica gel column.[1]
-
Initial Recommendation: A good starting point for β-ketoesters is a mixture of hexanes and ethyl acetate.[1] Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the ethyl acetate concentration.
-
Fine-Tuning: Prepare a series of TLC plates with varying solvent ratios (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes) to find the optimal system where the desired product has an Rf value between 0.2 and 0.4. This range generally provides the best separation in column chromatography.
-
Alternative Solvents: If hexane/ethyl acetate systems fail to provide adequate separation, consider trying a different solvent system. Toluene can be a good alternative for aromatic compounds as it offers different selectivity.[2]
-
-
Employ Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, isocratic elution (using a single solvent mixture) may not be effective. In such cases, a gradient elution is recommended.
-
How it Works: Start with a low-polarity mobile phase to elute the non-polar impurities first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product and then any highly polar impurities. This technique sharpens the elution bands and improves resolution.
-
-
Adjust the Stationary Phase to Sample Ratio: For difficult separations, increasing the amount of silica gel relative to the amount of crude product can improve resolution. A standard starting point is a 50:1 ratio of silica gel to crude product by weight. For very challenging separations, this can be increased to 100:1 or even 200:1.
Problem 2: The Product is Eluting Too Quickly (High Rf) or Not at All (Rf = 0).
Question: My product either comes off the column immediately with the solvent front or remains stuck at the top of the column. What's going wrong?
Answer: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
-
Product Eluting Too Quickly (High Rf): Your mobile phase is too polar. This means the compound has a higher affinity for the mobile phase than the stationary phase and is not being sufficiently retained.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate.
-
-
Product Not Eluting (Rf = 0): Your mobile phase is not polar enough. The compound has a very strong affinity for the polar silica gel and is not being carried along by the mobile phase.
-
Solution: Increase the polarity of your eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). If your compound still doesn't move with 100% ethyl acetate, you can try a more polar solvent system, such as 5-10% methanol in dichloromethane.[1] Be cautious, as high concentrations of methanol can dissolve the silica gel.[1]
-
Problem 3: Low Yield of the Purified Product.
Question: After column chromatography, the yield of my purified this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Product Degradation on Silica Gel: β-Ketoesters can be sensitive to the acidic nature of standard silica gel, leading to decomposition during the purification process.
-
How to Check: Spot your pure (or semi-pure) compound on a TLC plate and let it sit for an hour or two before eluting. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.
-
Solution: Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine. You can either pre-treat the silica slurry with 1% triethylamine in your mobile phase or add 0.5-1% triethylamine to the mobile phase throughout the purification.
-
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and mixing of fractions, resulting in a lower yield of pure product.
-
Solution: Ensure your column is packed uniformly. The "wet slurry" method is generally reliable. Make sure the silica surface is perfectly level and protected with a layer of sand.
-
-
Product Irreversibly Adsorbed: Highly polar impurities or the product itself (if the mobile phase is not polar enough) can bind irreversibly to the silica gel.
-
Solution: After collecting your product, flush the column with a very polar solvent (like 10-20% methanol in dichloromethane) to see if any remaining material elutes. This can help you understand if a significant amount of your product was left on the column.
-
-
Incomplete Elution: The column run may have been terminated prematurely before all of the product had eluted.
-
Solution: Continue to collect and analyze fractions by TLC until you are certain that all of the desired compound has been eluted from the column.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right size column for my purification?
A1: The choice of column size depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a silica gel to crude product ratio of 50:1 by weight. The column should be filled to about one-third to one-half of its total volume with the silica slurry.
Q2: How should I load my sample onto the column?
A2: Proper sample loading is crucial for good separation. There are two main methods:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the silica bed. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3] This method often leads to better separation for less soluble compounds.[3]
Q3: My compound is colorless. How can I monitor the fractions collected from the column?
A3: Since this compound is colorless, you will need to use Thin Layer Chromatography (TLC) to analyze the collected fractions. Due to its aromatic p-tolyl group, the compound is UV active.
-
Visualization Technique: Spot each fraction on a TLC plate that contains a fluorescent indicator (e.g., F254). Under a UV lamp (at 254 nm), the compound will appear as a dark spot against a fluorescent green background.[4][5] You can also use a potassium permanganate stain, which will react with the ketone functional groups, or an iodine chamber.[4][6]
Q4: What are the likely impurities I need to separate from my crude this compound?
A4: The most common synthesis of β-ketoesters is through a Claisen condensation. Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding ketone and diethyl carbonate or ethyl acetate.
-
Self-Condensation Products: If the starting materials can undergo self-condensation.
-
Transesterification Products: If an alcohol other than ethanol is present, or if the base used does not match the ester.
-
Hydrolysis Products: Carboxylic acids can form if water is present during the reaction or workup.
Q5: Should I use isocratic or gradient elution?
A5: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Use a single, constant solvent composition. This is simpler and preferable if the impurities have significantly different polarities from your product.
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the separation. This is more effective for separating complex mixtures containing compounds with a wide range of polarities. It often results in sharper peaks and a faster overall purification time.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the purification of crude this compound. Optimization may be required based on the specific impurity profile of your crude mixture.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate (with F254 indicator).
- Develop the plate in a TLC chamber with a starting solvent system of 10% ethyl acetate in hexanes.
- Visualize the plate under a UV lamp.
- Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.4 for the product spot.
2. Column Preparation:
- Select an appropriate size glass column with a stopcock.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
- Once the silica has settled, add a protective layer of sand on top.
3. Sample Loading:
- Choose either the wet or dry loading method as described in the FAQs.
- Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with the initial mobile phase.
- Collect fractions in test tubes.
- If using a gradient, gradually increase the polarity of the mobile phase.
- Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting) | 5-20% Ethyl Acetate in Hexanes |
| Target Rf (TLC) | 0.2 - 0.4 |
| Visualization | UV light (254 nm), Potassium Permanganate, Iodine |
| Sample Loading | Wet or Dry Loading |
Visual Diagrams
Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes. Our focus is on the practical application of chemical principles to overcome common challenges in this synthesis.
The synthesis of this compound is achieved via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] This guide will dissect the reaction's nuances, from reagent preparation to product purification, to empower you with the expertise needed for optimization.
Reaction Overview: The Crossed Claisen Condensation
The core of this synthesis is the base-mediated condensation between 4'-methylacetophenone and diethyl oxalate. The reaction yields the desired β-keto ester, a valuable intermediate in the synthesis of various biologically active molecules, including Src kinase inhibitors.[2][3]
Reaction Scheme: 4'-Methylacetophenone + Diethyl Oxalate --(Base, e.g., NaOEt)--> this compound enolate --(H₃O⁺ workup)--> this compound
The overall experimental workflow involves the careful preparation of the base, the condensation reaction itself, and a final acidic workup followed by purification.
Caption: High-level workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis? A1: The synthesis is a Crossed Claisen Condensation .[4] It begins with a strong base, like sodium ethoxide (NaOEt), deprotonating the α-carbon of 4'-methylacetophenone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. A tetrahedral intermediate is formed, which then collapses, expelling an ethoxide ion as a leaving group to yield the final β-keto ester product.[5][6][7]
Q2: Why is a full stoichiometric equivalent of base required? Can I use a catalytic amount? A2: A full equivalent of base is critical and catalytic amounts will not work. The product, a β-keto ester, has α-protons that are significantly more acidic (pKa ≈ 11-12) than the α-protons of the starting ketone (pKa ≈ 19-20).[8] Consequently, the ethoxide base generated during the reaction will immediately and irreversibly deprotonate the newly formed β-keto ester.[9] This final acid-base step is the thermodynamic driving force of the entire reaction, shifting the equilibrium towards the product side and ensuring a high yield.[6][7][10]
Q3: How critical are anhydrous (dry) conditions for this reaction? A3: They are absolutely essential. Any moisture present will react with the strong base (e.g., sodium ethoxide or sodium hydride), converting it to sodium hydroxide, which is not a strong enough base to efficiently deprotonate the starting ketone.[10] Furthermore, water can cause hydrolysis of the diethyl oxalate starting material and the ethyl ester product, leading to unwanted carboxylic acid side-products and reduced yield.[11]
Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base? A4: No, NaOH and KOH are not suitable bases for this reaction. They are not strong enough to generate a sufficient concentration of the ketone enolate to initiate the condensation. More importantly, they will readily saponify (hydrolyze) the ester groups of both the diethyl oxalate and the final product, leading to carboxylate salts instead of the desired β-keto ester.[12][13] The base used must be a strong, non-nucleophilic base, and if it's an alkoxide, it should match the ester's alcohol portion to prevent transesterification.[1]
Q5: How can I monitor the reaction's progress effectively? A5: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. You should spot the starting materials (4'-methylacetophenone and diethyl oxalate) and the reaction mixture on a TLC plate. As the reaction proceeds, you will observe the consumption of the starting ketone spot and the appearance of a new, more polar spot corresponding to the β-keto ester product (after acidic workup of the sample for TLC analysis). This allows you to determine when the reaction has reached completion.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment, providing their probable causes and validated solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Inactive Base: Sodium ethoxide decomposes with exposure to air/moisture. Sodium hydride can develop an passivating oxide layer.[10][11] | A. Use freshly prepared sodium ethoxide or a new, properly stored commercial batch. If using sodium metal to prepare it, ensure the metal is clean of any oxide layer before use.[10] For NaH, use from a freshly opened container. |
| B. Presence of Moisture: Glassware, solvents, or reagents were not properly dried. | B. Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents. Distill solvents from appropriate drying agents if necessary.[11] | |
| C. Insufficient Base: Less than a full stoichiometric equivalent of active base was used. | C. Carefully weigh your base. It is crucial to use at least one full equivalent relative to the limiting reagent (typically the ketone).[1][10] | |
| D. Incomplete Reaction: Reaction time was too short or the temperature was too low. | D. Monitor the reaction by TLC. If starting material is still present, increase the reaction time or gently heat the mixture (e.g., to 80°C or reflux) to drive it to completion.[2] | |
| 2. Oily Product That Fails to Crystallize | A. Impurities Present: Presence of unreacted starting materials or side products can act as an oiling agent, inhibiting crystallization. | A. Purify the crude product using flash column chromatography on silica gel. After chromatography, attempt recrystallization from a suitable solvent system like ethanol.[11] |
| B. Residual Solvent: Trace amounts of the extraction solvent (e.g., dichloromethane) may be trapped in the product. | B. Ensure the product is thoroughly dried under high vacuum to remove all residual solvent before attempting recrystallization. | |
| 3. Formation of Side Products (Confirmed by NMR/MS) | A. Ester Hydrolysis: Significant presence of water led to the formation of p-toluoylformic acid or other carboxylates. | A. Rigorously adhere to anhydrous conditions as described in 1B. Use aprotic solvents like dry toluene or THF to further minimize the risk of hydrolysis.[14] |
| B. Self-Condensation: A minor amount of aldol self-condensation of the 4'-methylacetophenone may occur. | B. This is usually a minor pathway. Ensure slow, controlled addition of the ketone/oxalate mixture to the base to maintain a low concentration of the enolate, favoring the cross-condensation. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for Claisen condensations.[2]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| Sodium Metal | 22.99 | 10 | 0.23 g |
| Anhydrous Ethanol | 46.07 | - | 10 mL |
| 4'-Methylacetophenone | 134.18 | 10 | 1.34 g (1.32 mL) |
| Diethyl Oxalate | 146.14 | 10 | 1.46 g (1.35 mL) |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL |
| 1M Sulfuric Acid (H₂SO₄) | 98.08 | - | ~15 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), add sodium metal (0.23 g, 10 mmol), cut into small pieces, to a flask containing 10 mL of anhydrous ethanol. Stir until all the sodium has reacted. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: In a separate flask, mix 4'-methylacetophenone (1.34 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol). Add this mixture dropwise to the stirred sodium ethoxide solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. To ensure completion, the reaction can be heated to 80°C for 30-60 minutes.[2] Monitor by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture to pH ~2 by adding 1M H₂SO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.[2]
Mechanism Deep Dive: The Claisen Condensation
The mechanism involves several key equilibrium steps, with the final deprotonation of the product being the irreversible, driving force of the reaction.
Caption: Step-wise mechanism of the Claisen condensation.
-
Enolate Formation: Sodium ethoxide removes an acidic α-proton from 4'-methylacetophenone.
-
Nucleophilic Attack: The resulting enolate attacks a carbonyl carbon of diethyl oxalate.
-
Elimination: The tetrahedral intermediate expels an ethoxide leaving group, reforming the carbonyl.[6][7]
-
Deprotonation: The product β-keto ester is deprotonated by ethoxide, forming a highly resonance-stabilized enolate. This step drives the reaction to completion.[1]
-
Protonation: The addition of acid during work-up protonates the enolate to give the final neutral product.
By understanding these mechanistic steps and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of this compound for consistent and high-yield results.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aklectures.com [aklectures.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of β-Keto Esters
Welcome to the technical support center for β-keto ester synthesis. As indispensable intermediates in organic synthesis, β-keto esters are cornerstone building blocks for a vast array of complex molecules, particularly in pharmaceutical development.[1][2] Their value lies in the dual electrophilic and nucleophilic character conferred by the keto and ester functionalities.[1][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the common challenges encountered during their synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of β-keto esters, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield in Claisen Condensation
Q: I'm attempting a Claisen condensation to synthesize a β-keto ester, but I'm getting a very low yield, or the reaction isn't proceeding at all. What are the likely causes?
A: The Claisen condensation is a powerful C-C bond-forming reaction, but its success hinges on several critical factors.[4][5] Low yield is a common issue that can almost always be traced back to one of the following core principles.
Causality and Resolution:
-
Inappropriate Base Selection: The choice of base is arguably the most critical parameter.[6][7]
-
The Mistake: Using a base like hydroxide (e.g., NaOH, KOH) will lead to saponification (hydrolysis) of the starting ester, forming a carboxylate salt that is unreactive in the Claisen condensation.[6][8][9][10] Using an alkoxide base that does not match the alkoxy group of the ester (e.g., sodium methoxide with an ethyl ester) will result in transesterification, leading to a mixture of products.[6][7][9][10][11]
-
The Expert Solution: Always use an alkoxide base corresponding to the alcohol portion of your starting ester (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters).[5][6][7][11] This ensures that even if transesterification occurs, the starting material is simply regenerated. For "crossed" Claisen condensations where ester self-condensation is a risk, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be used to fully deprotonate one ester before the second ester is introduced.[5][6][12]
-
-
Insufficient α-Hydrogens: The final, irreversible step of the Claisen condensation is the deprotonation of the newly formed β-keto ester.[6]
-
The Mistake: Using an ester with only one α-hydrogen will not allow the reaction to proceed to completion. The initial condensation is an equilibrium that lies unfavorably. The driving force for the reaction is the formation of the highly stabilized enolate of the β-keto ester product, which requires an acidic proton between the two carbonyls.[6][8][13]
-
The Expert Solution: Ensure your starting ester has at least two α-hydrogens.[2][8] If you must use an ester with a single α-hydrogen, a much stronger base (like LDA) is required to drive the initial enolate formation.
-
-
Stoichiometry of the Base: Unlike many catalytic reactions, the Claisen condensation requires a full equivalent of base.
-
The Mistake: Using a catalytic amount of base is a frequent error. The base is consumed in the final deprotonation step to form the product enolate.[5]
-
The Expert Solution: Use at least one full equivalent of the alkoxide base to drive the reaction equilibrium towards the product.
-
Workflow for Troubleshooting Low Yield in Claisen Condensation:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Removal of unreacted starting materials from Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to address the common challenge of removing unreacted starting materials and byproducts from the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and impurities in my crude product?
A1: The synthesis of this compound is typically achieved via a Claisen condensation reaction.[1][2][3] The primary reactants are 4'-methylacetophenone and diethyl oxalate, using a base like sodium ethoxide.[1][4] Therefore, your crude product is likely to contain:
-
Unreacted 4'-methylacetophenone: A neutral ketone.
-
Unreacted Diethyl Oxalate: A neutral diester.
-
Ethanol: A byproduct of the reaction and/or from the preparation of sodium ethoxide.
-
Acidic Byproducts: Potential for small amounts of p-toluic acid from the oxidation of 4'-methylacetophenone.
Understanding the chemical nature of these impurities—neutral, acidic, or basic—is the cornerstone of designing an effective purification strategy.
Q2: What are the primary methods to purify this compound?
A2: There are three main techniques, which can be used individually or in combination for optimal purity:
-
Acid-Base Extraction: This is a powerful and often the first-line method to separate compounds based on their acidic or basic properties.[5][6][7] It is highly effective for removing acidic impurities or separating the acidic product from neutral starting materials.
-
Recrystallization: If your product is a solid at room temperature, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities that have different solubility profiles.[1]
-
Column Chromatography: This is the most versatile method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel.[8][9] It is ideal for separating components with similar functionalities or when very high purity is required.[10]
Q3: How does acid-base extraction work for this specific purification?
A3: The strategy hinges on the unique acidity of the product. This compound is a β-keto ester, and the protons on the carbon between the two carbonyl groups (the α-carbon) are acidic (pKa ≈ 11).[11] This allows for selective separation:
-
Step 1 (Removing Acidic Impurities): A wash with a weak base, like aqueous sodium bicarbonate (NaHCO₃), will react with and extract stronger acids, such as any contaminating p-toluic acid (pKa ≈ 4.4), into the aqueous layer as a water-soluble salt.[6][12] The β-keto ester product and neutral starting materials will remain in the organic layer.
-
Step 2 (Isolating the Product): A subsequent wash with a stronger base, like aqueous sodium hydroxide (NaOH), can deprotonate the β-keto ester, converting it into its water-soluble enolate salt. This extracts the product into the aqueous layer, leaving the neutral impurities (unreacted 4'-methylacetophenone and diethyl oxalate) behind in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[13][14]
Q4: Can I use a strong base like sodium hydroxide (NaOH) for the initial extraction?
A4: This is strongly discouraged as a first step and must be done with caution. While NaOH is effective at deprotonating the β-keto ester product, it is a strong enough base to hydrolyze the ester functional group in both your product and the unreacted diethyl oxalate, a reaction known as saponification.[5] This side reaction will irreversibly convert your desired product into a carboxylate salt, significantly reducing your yield. Using a weak base first to remove stronger acids is the recommended, safer approach.
Q5: When is recrystallization a suitable method?
A5: Recrystallization is most effective under two conditions:
-
When the crude product is already relatively pure (>85-90%) after an initial workup like an acid-base extraction.
-
When the desired compound is a solid and the impurities are either liquids or have significantly different solubilities in the chosen solvent system. A common solvent for this class of compounds is ethanol.[1]
Q6: When should I consider using column chromatography?
A6: Column chromatography should be your method of choice when:
-
Acid-base extraction and recrystallization fail to provide the desired level of purity.
-
The impurities have similar acidic and solubility properties to the product (e.g., other β-dicarbonyl byproducts).
-
You need to isolate a very pure sample for analytical purposes, such as for biological assays or structural confirmation.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation during acid-base extraction. | 1. Incorrect Base: Using a base that is too strong or too weak for the intended separation.[12] 2. Incomplete Extraction: Not performing enough washes to fully transfer a component between layers. | 1. Use saturated sodium bicarbonate solution to selectively remove strong acid impurities first. Use a dilute (~1M) NaOH solution only if you intend to extract the product itself, and do so at a low temperature (0-5 °C) to minimize hydrolysis. 2. Perform at least three successive extractions with the basic solution, monitoring the separation with Thin Layer Chromatography (TLC). |
| An emulsion forms during extraction. | The organic and aqueous layers have similar densities or high concentrations of dissolved species, preventing them from separating cleanly. | Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[2][14] |
| Low yield after purification. | 1. Product Hydrolysis: Using a strong base (NaOH) for too long or at too high a temperature caused saponification.[5] 2. Incomplete Back-Extraction: After extracting the product into a basic aqueous layer, not fully re-acidifying it before extraction back into an organic solvent. 3. Product Loss During Recrystallization: Using too much solvent or cooling the solution too quickly. | 1. When using NaOH, work quickly and keep the separatory funnel in an ice bath. 2. Acidify the aqueous layer to a pH of ~2 (confirm with pH paper) before extracting the product.[12] 3. Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. |
| Product is still contaminated with neutral starting materials. | The separation method used was insufficient. An acid-base wash may have removed acidic impurities but left neutral ones. | Perform column chromatography.[8] The β-keto ester product is more polar than the starting ketone and diester and will elute more slowly from a silica gel column, allowing for effective separation. |
Visualization: Purification Workflow
The following diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Objective: To remove acidic impurities and separate the product from neutral starting materials.
-
Rationale: This protocol uses a sequential washing strategy, first with a weak base to remove highly acidic impurities, followed by isolation of the product.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material) in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.[12]
-
Separation 1: Allow the layers to separate. Drain the lower aqueous layer. This layer contains the salts of any strong acidic impurities.
-
Repeat: Repeat the bicarbonate wash (steps 2-3) one more time to ensure complete removal.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and aids in preventing emulsions.[14] Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting residue is your purified product, which can be further purified by recrystallization or chromatography if needed.
Protocol 2: Purification by Recrystallization
-
Objective: To obtain a highly pure crystalline solid product.
-
Rationale: This method leverages differences in solubility between the product and impurities in a given solvent at different temperatures.
Procedure:
-
Solvent Selection: Place a small amount of the crude product (obtained from extraction) in a test tube. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and heat gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate post-synthesis
Welcome to the technical support center for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving the highest possible purity of your synthesized compound.
I. Troubleshooting Guide: Post-Synthesis Purification
The synthesis of this compound, typically achieved via a Claisen condensation of p-methylacetophenone and diethyl oxalate, can present several purification challenges.[1][2][3][4][5] This guide addresses common issues encountered during the workup and purification stages.
Issue 1: Oily or Gummy Product After Initial Extraction
Question: After quenching the reaction and performing an aqueous workup, my product is an oil or a sticky solid, not the expected crystalline material. What's going on and how can I fix it?
Answer:
This is a frequent observation and can be attributed to several factors:
-
Incomplete Reaction: The presence of unreacted starting materials, particularly p-methylacetophenone and diethyl oxalate, can result in an impure, oily product.
-
Excess Base: Residual base (e.g., sodium ethoxide) can lead to the formation of salts and other byproducts that hinder crystallization.
-
Solvent Contamination: Trapped solvent from the extraction process (e.g., dichloromethane, ethyl acetate) can prevent the product from solidifying.
Troubleshooting Workflow:
References
Effect of moisture on Ethyl 2,4-dioxo-4-(p-tolyl)butanoate synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. As a Senior Application Scientist, my focus is to move beyond mere procedural lists, delving into the chemical reasoning behind each step to empower you to diagnose and resolve experimental challenges, particularly those arising from the pervasive issue of moisture.
The synthesis of this compound is a classic example of a crossed Claisen condensation.[1][2] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, catalyzed by a strong base.[3] In this specific case, it's the reaction between diethyl oxalate and 4'-methylacetophenone in the presence of a base like sodium ethoxide.[4] The success of this synthesis is fundamentally dependent on maintaining strictly anhydrous (water-free) conditions.[5] Moisture can lead to a cascade of side reactions that drastically reduce yield and complicate purification.
This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions, but a deeper understanding of the underlying principles to foster self-validating experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear, actionable protocol.
Q1: My reaction yielded very little or no this compound. What is the most likely cause?
A1: The most probable culprit for significantly low or zero yield in a Claisen condensation is the presence of moisture. The strong base required for the reaction, typically sodium ethoxide (NaOEt), is highly sensitive to water.
Causality Explained:
-
Base Quenching: The first step of the Claisen condensation is the deprotonation of the α-carbon of the ketone (4'-methylacetophenone) by the strong base to form a reactive enolate.[6][7] Water is more acidic than the α-hydrogen of the ketone. If moisture is present, the sodium ethoxide will react with water in a simple acid-base neutralization reaction. This consumes the base, preventing the formation of the necessary enolate and halting the condensation before it can begin.
-
Ester Hydrolysis (Saponification): Any water present can also lead to the hydrolysis of your ester starting material (diethyl oxalate) and, if formed, your final β-keto ester product.[8] This reaction, also known as saponification, converts the esters into their corresponding carboxylate salts, which will not participate in the desired condensation reaction.
Q2: I obtained a sticky, oily, or gummy crude product that is difficult to purify. Why did this happen?
A2: Obtaining a non-crystalline, impure crude product is another common symptom of moisture contamination. The intended product, this compound, should be a solid at room temperature.[4] An oily consistency points to the presence of various side products.
Causality Explained:
The primary contaminants are the byproducts of the moisture-induced side reactions described in Q1:
-
Sodium 4-methylbenzoate: From the hydrolysis of 4'-methylacetophenone.
-
Sodium ethyl oxalate and oxalic acid: From the hydrolysis of diethyl oxalate.
-
Unreacted Starting Materials: Since the reaction did not proceed to completion.
These impurities, particularly the salts, can interfere with crystallization and create a complex mixture that is difficult to handle and purify by standard methods like recrystallization.
Frequently Asked Questions (FAQs)
This section covers preventative measures and foundational concepts to ensure successful synthesis.
Q1: Why is a stoichiometric amount of a strong base like sodium ethoxide required?
A1: A full equivalent (a stoichiometric amount) of base is necessary to drive the reaction to completion.[3][9] The overall Claisen condensation is an equilibrium-controlled process. The final product, a β-keto ester, has a highly acidic proton on the carbon situated between the two carbonyl groups.[9] The alkoxide base deprotonates this position to form a resonance-stabilized enolate.[2] This final deprotonation step is thermodynamically favorable and effectively irreversible, which, according to Le Chatelier's principle, pulls the entire reaction equilibrium towards the product side, ensuring a high yield.[7] Using only a catalytic amount of base would result in a poor yield as the equilibrium would not favor the final product.
Q2: What are the best practices for preparing and handling sodium ethoxide to avoid moisture?
A2: Sodium ethoxide is hygroscopic (readily absorbs moisture from the air). Therefore, stringent anhydrous techniques are mandatory.
-
Commercial Anhydrous Base: If using a commercially supplied base, ensure it is from a freshly opened bottle and handle it exclusively within an inert atmosphere, such as a glove box or a glove bag.
-
In Situ Preparation: For the most reliable results, prepare the sodium ethoxide fresh for each reaction. This is typically done by reacting clean sodium metal with absolute (anhydrous) ethanol under an inert atmosphere (e.g., nitrogen or argon).[4] The ethanol must be thoroughly dried before use.
Q3: How can I ensure all my reagents, solvents, and glassware are sufficiently dry?
A3: A multi-faceted approach to excluding water is essential for this synthesis.
| Component | Protocol for Ensuring Anhydrous Conditions |
| Glassware | All glassware (reaction flask, condenser, dropping funnel, etc.) must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. |
| Solvents (Ethanol) | Use absolute ethanol (200 proof). For critical applications, it should be freshly distilled from a drying agent like magnesium ethoxide. Alternatively, use a commercially available anhydrous solvent packaged under an inert atmosphere and handled with dry syringes. |
| Reagents | Diethyl oxalate and 4'-methylacetophenone should be of high purity. If their dryness is suspect, they can be distilled under reduced pressure and stored over molecular sieves (3Å or 4Å). |
Visualizing the Chemistry: Reaction Pathways and Workflows
To better illustrate the chemical principles, the following diagrams outline the desired reaction and the detrimental effects of moisture, as well as a workflow for prevention.
Caption: The critical role of anhydrous conditions in the Claisen condensation.
Caption: Experimental workflow for maintaining anhydrous reaction conditions.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. fiveable.me [fiveable.me]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Bases for Arylbutanoate Synthesis
Here is the technical support center guide on alternative bases to sodium ethoxide for arylbutanoate synthesis.
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of arylbutanoates by exploring alternatives to the classical base, sodium ethoxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower your research.
The alkylation of arylacetate enolates is a fundamental C-C bond-forming reaction. While sodium ethoxide is traditionally used, its limitations can often lead to challenging outcomes such as low yields and complex product mixtures. This guide details the selection and application of superior alternative bases, providing a clear path to higher yields and cleaner reactions.
Section 1: Why Move Beyond Sodium Ethoxide?
Sodium ethoxide, while inexpensive, presents several challenges in ester alkylation. Its basicity (pKa of conjugate acid ethanol is ~16) is often insufficient to achieve complete and irreversible deprotonation of the α-proton of a simple ester like ethyl arylacetate (pKa ~25).[1][2] This leads to an equilibrium with a low concentration of the enolate, which creates several problems:
-
Self-Condensation (Claisen): The unreacted, electrophilic ester starting material is present in high concentration alongside the nucleophilic enolate, promoting the Claisen condensation side reaction.
-
Reversibility Issues: The equilibrium nature can lead to proton exchange between different species in the reaction, resulting in complex product mixtures, especially if the product is also acidic.[3]
-
Transesterification: If the ester is not an ethyl ester, sodium ethoxide can act as a nucleophile and cause transesterification, leading to a mixture of ester products.[4]
To overcome these issues, stronger, non-nucleophilic bases are required to drive the enolate formation to completion, ensuring the starting ester is fully consumed before the alkylating agent is introduced.[1][5]
Section 2: Comparative Analysis of Alternative Bases
The choice of base is critical and depends on the substrate, the electrophile, and the desired reaction conditions. The following table provides a comparative overview of common, powerful alternatives to sodium ethoxide.
| Base Name & Abbreviation | pKa (Conj. Acid) | Key Characteristics | Typical Solvents | Advantages | Disadvantages/Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | Strong, non-nucleophilic, heterogeneous base.[1][6] | THF, DMF | Irreversible deprotonation. Byproduct (H₂) is a gas. Cost-effective.[1][7] | Heterogeneous reaction can be slow and difficult to monitor.[1] Requires careful handling (flammable solid).[8] |
| Potassium tert-Butoxide (KOtBu) | ~17 (t-BuOH) | Strong, sterically hindered, non-nucleophilic base.[9][10] | THF, t-BuOH | High basicity, good solubility in organic solvents.[11][12] Promotes elimination with bulky halides ("Hofmann product").[13][14] | Can act as a nucleophile in some cases. Moisture sensitive.[9][11] pKa is borderline for complete deprotonation of simple esters. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Very strong, sterically hindered, non-nucleophilic base.[1][9] | THF | Rapid, clean, and quantitative enolate formation at low temperatures.[1][4][15] Steric bulk prevents nucleophilic attack on the ester carbonyl.[9][15] | Must be prepared in situ or purchased as a solution and titrated. Requires cryogenic temperatures (-78 °C).[16] Air and moisture sensitive. |
| Sodium/Potassium Bis(trimethylsilyl)amide (NaHMDS/KHMDS) | ~26 (HMDS) | Strong, very sterically hindered, non-nucleophilic bases.[9] | THF | Excellent solubility. Byproducts are volatile and non-interfering. Less basic than LDA, can offer higher selectivity. | More expensive than other bases. Highly moisture sensitive. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (HCO₃⁻) | Mild, soft base.[17] | DMF, Acetonitrile | High solubility in organic solvents.[17] The large cesium cation can influence reactivity and selectivity ("cesium effect").[18][19][20] | Generally not strong enough for simple esters but effective for more acidic substrates (e.g., β-keto esters) or in specific catalytic systems.[18][21] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a non-nucleophilic base like LDA over sodium ethoxide?
The main advantage is achieving rapid and complete (irreversible) conversion of the ester to its enolate form at low temperatures (-78 °C).[1][4] This stoichiometric deprotonation removes the electrophilic starting ester from the solution before the alkylating agent is added, thereby preventing the Claisen self-condensation reaction, which is a major side product with sodium ethoxide.[9]
Q2: When is a hydride base like NaH a good choice for arylbutanoate synthesis?
Sodium hydride (NaH) is an excellent choice when you need a strong, inexpensive, non-nucleophilic base and can tolerate slightly higher reaction temperatures (e.g., 0 °C to room temperature).[7] Since it's a solid, the reaction is heterogeneous, which can sometimes be slower than with soluble bases like LDA.[1] The only byproduct is hydrogen gas, which simply evolves from the reaction, leaving a clean solution of the sodium enolate.[1] It is crucial to use mineral oil-free NaH (washed with hexanes) for reproducible results.
Q3: I see that potassium tert-butoxide (KOtBu) has a pKa similar to sodium ethoxide. Why is it considered a better base for this reaction?
While the pKa of their conjugate acids are similar, KOtBu is significantly more effective due to its steric bulk.[10][14] The three methyl groups of the tert-butyl group create steric hindrance that strongly disfavors its acting as a nucleophile, thus reducing side reactions like transesterification or direct attack at the carbonyl.[9][11] Its greater steric hindrance also makes it a powerful base for promoting E2 elimination reactions, a factor to consider depending on your alkylating agent.[13]
Q4: What are the benefits of using silylamide bases like KHMDS or NaHMDS?
Bases like potassium bis(trimethylsilyl)amide (KHMDS) offer a unique combination of high basicity, excellent solubility in ethereal solvents, and extreme steric hindrance.[9] They are less basic than LDA, which can be advantageous for substrates with multiple acidic protons, sometimes affording better regioselectivity. The byproduct, hexamethyldisilazane, is neutral and volatile, simplifying workup.
Q5: Are weaker bases like Cesium Carbonate (Cs₂CO₃) ever suitable for this type of alkylation?
For the direct alkylation of a simple ethyl arylacetate, Cs₂CO₃ is generally not basic enough. However, it is an exceptionally useful mild base in specific contexts.[18][21] Its high solubility in solvents like DMF and the unique properties of the large cesium cation can promote C-C bond formation in reactions like the Michael addition or for substrates with higher acidity.[19] It is often used in palladium-catalyzed coupling reactions rather than direct enolate alkylations.[17]
Section 4: Troubleshooting Guide
Even with the right base, challenges can arise. This guide addresses common problems in a systematic way.
Problem 1: Low or No Yield of the Desired Arylbutanoate
-
Possible Cause A: Incomplete Deprotonation.
-
Diagnosis: The pKa of your base's conjugate acid is not sufficiently higher than the pKa of your ester's α-proton (~10 pKa units for complete deprotonation).
-
Solution: Switch to a stronger base. If using NaH, consider LDA. Ensure strictly anhydrous conditions, as trace water will quench the base.[22] Reagents and solvents must be rigorously dried.
-
-
Possible Cause B: Base-Mediated Decomposition.
-
Diagnosis: You observe darkening of the reaction mixture and multiple spots on TLC after the base addition. Some functional groups on your aryl ring or ester may be sensitive to strong bases.
-
Solution: Perform the deprotonation at a lower temperature (e.g., maintain -78 °C for LDA). Consider a less aggressive base like KHMDS if your substrate allows.
-
-
Possible Cause C: Poor Reagent Quality.
-
Diagnosis: Inconsistent results between batches.
-
Solution: Use freshly opened, high-purity solvents and reagents. LDA solutions should be titrated before use to determine the exact molarity. NaH should be washed with dry hexanes to remove the protective mineral oil coating.[7]
-
Problem 2: Formation of Significant Side Products
-
Side Product A: Claisen Condensation Product.
-
Cause: Incomplete enolate formation, leaving unreacted ester to act as an electrophile. This is the classic problem with weaker bases like sodium ethoxide.
-
Solution: Use a base that ensures irreversible and complete deprotonation, such as LDA or NaH.[1][4] This ensures no starting ester is present when the alkylating agent is added.
-
-
Side Product B: Dialkylated Product.
-
Cause: The mono-alkylated arylbutanoate product also has an α-proton and can be deprotonated by any excess base, leading to a second alkylation.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong base like LDA to form the enolate, then add exactly 1.0 equivalent of the alkylating agent. Adding the base slowly at low temperature can also improve control.
-
-
Side Product C: Elimination Product from the Alkyl Halide.
-
Cause: The base acts on the alkyl halide (R-X) to cause E2 elimination, especially with secondary or bulky primary halides. Sterically hindered bases like KOtBu are particularly prone to this.[13][14]
-
Solution: Use primary or methyl halides, as they are less prone to elimination.[5] If elimination is still an issue, consider switching to a less hindered base if your substrate allows, or use an alkylating agent with a better leaving group (e.g., iodide or triflate) to favor the Sₙ2 pathway.
-
Section 5: Experimental Protocols & Visualizations
Protocol 5.1: Arylbutanoate Synthesis via LDA
This protocol describes the alkylation of ethyl phenylacetate with ethyl iodide as a representative example.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with dry argon or nitrogen. Maintain a positive inert atmosphere throughout the reaction.
-
Solvent and Reagent Preparation: In the flask, add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: To the cold THF, add diisopropylamine (1.1 eq) via syringe. Then, slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Substrate Addition: Slowly add ethyl phenylacetate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate. The solution may change color.
-
Alkylation: Add ethyl iodide (1.0 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired ethyl 2-phenylbutanoate.
Protocol 5.2: Arylbutanoate Synthesis via NaH
-
Apparatus and Reagent Setup: To a flame-dried, argon-flushed flask, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH three times with dry hexanes under argon to remove the oil, decanting the hexanes carefully via cannula or syringe each time.
-
Solvent Addition: Add anhydrous THF to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of ethyl phenylacetate (1.0 eq) in THF to the NaH suspension dropwise. Vigorous hydrogen gas evolution will be observed. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C and add ethyl iodide (1.05 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature overnight, or until completion by TLC.
-
Workup: Carefully quench the reaction by slowly adding ethanol to consume any excess NaH, followed by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visual Diagrams
Caption: Decision workflow for selecting an appropriate base.
Caption: General mechanism of arylbutanoate synthesis.
Section 6: References
-
--INVALID-LINK--[9]
-
--INVALID-LINK--[23]
-
--INVALID-LINK--[13]
-
--INVALID-LINK--[24]
-
--INVALID-LINK--[1]
-
--INVALID-LINK--[11]
-
--INVALID-LINK--[25]
-
--INVALID-LINK--[18]
-
--INVALID-LINK--[26]
-
--INVALID-LINK--[6]
-
--INVALID-LINK--[3]
-
--INVALID-LINK--[27]
-
--INVALID-LINK--[19]
-
--INVALID-LINK--[10]
-
--INVALID-LINK--[15]
-
--INVALID-LINK--[7]
-
--INVALID-LINK--[16]
-
--INVALID-LINK--[14]
-
--INVALID-LINK--[17]
-
--INVALID-LINK--[8]
-
--INVALID-LINK--[12]
-
--INVALID-LINK--[21]
-
--INVALID-LINK--[22]
-
--INVALID-LINK--[20]
-
--INVALID-LINK--[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. quora.com [quora.com]
- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 10. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Actylis - Potassium Tert-Butoxide - API Intermediate - TSCA (USA) [solutions.actylis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. benchchem.com [benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Troubleshooting [chem.rochester.edu]
- 27. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Researcher's Guide to the Spectral Interpretation of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: A Comparative Analysis
For professionals in chemical research and drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement for advancing discovery. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a versatile β-dicarbonyl compound, serves as a critical building block in the synthesis of more complex chemical entities. Its utility is predicated on a clear understanding of its structural and electronic properties, which are profoundly influenced by the dynamic equilibrium of keto-enol tautomerism.
This guide provides an in-depth interpretation of the key spectral data for this compound (CAS 5814-37-9), including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] By presenting this analysis in comparison with structurally related analogs—Ethyl acetoacetate and Ethyl benzoylacetate—we aim to equip researchers with the expertise to confidently identify and characterize this class of compounds. The causality behind spectral features is explained, and self-validating experimental protocols are provided to ensure data integrity and reproducibility.
The Structural Nuance: Keto-Enol Tautomerism
The defining characteristic of 1,3-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol tautomers in solution.[3] This equilibrium is not static; it is influenced by solvent polarity, temperature, and concentration.[3][4] The enol form is stabilized by intramolecular hydrogen bonding and a conjugated π-system, making its presence significant and essential to consider during spectral analysis.[3]
The interconversion between these forms is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.[5][6] Understanding this equilibrium is the first step toward accurate spectral interpretation.
Caption: Keto-enol equilibrium of a β-dicarbonyl system.
Spectroscopic Data Interpretation
The following sections dissect the spectral data, assigning key signals to the molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for analyzing the tautomeric mixture. The spectrum will display distinct sets of signals for both the keto and enol forms, with their integration values directly corresponding to their relative concentrations.
Table 1: ¹H NMR Signal Assignments for this compound in CDCl₃
| Signal Assignment | Keto Form δ (ppm) | Enol Form δ (ppm) | Multiplicity | Integration |
| Enolic OH | - | ~13.5-14.0 | broad s | 1H |
| Aromatic (Ar-H) | ~7.88 (d) & 7.29 (d) | ~7.75 (d) & 7.25 (d) | d, d | 4H |
| Vinyl CH | - | ~6.15 | s | 1H |
| Methylene (CO-CH₂-CO) | ~3.95 | - | s | 2H |
| Ethyl OCH₂ | ~4.25 | ~4.20 | q | 2H |
| Tolyl CH₃ | ~2.42 | ~2.40 | s | 3H |
| Ethyl CH₃ | ~1.30 | ~1.28 | t | 3H |
| Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. |
-
Expertise in Action: The most telling signal is the highly deshielded, broad singlet above 13 ppm, which is characteristic of the intramolecularly hydrogen-bonded enolic proton. Its presence is definitive proof of the enol tautomer. The keto form is identified by the sharp singlet around 3.95 ppm for the active methylene protons, which is absent in the enol form. The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted (para) benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon framework and the carbonyl groups.
Table 2: ¹³C NMR Signal Assignments for this compound in CDCl₃
| Signal Assignment | Keto Form δ (ppm) | Enol Form δ (ppm) |
| Aromatic C=O | ~195.0 | ~185.0 |
| Ester C=O | ~167.0 | ~172.0 |
| Ketone C=O | ~200.0 | - |
| Enolic C=O | - | ~185.0 |
| Aromatic C (quaternary) | ~145.0, ~132.0 | ~144.5, ~133.0 |
| Aromatic CH | ~129.5, ~128.5 | ~129.3, ~128.8 |
| Enolic C-H | - | ~98.0 |
| Methylene CH₂ | ~45.0 | - |
| Ethyl OCH₂ | ~62.0 | ~61.5 |
| Tolyl CH₃ | ~21.7 | ~21.6 |
| Ethyl CH₃ | ~14.0 | ~13.9 |
| Note: Chemical shifts (δ) are approximate. |
-
Expertise in Action: In the keto form, three distinct signals are expected in the carbonyl region (>160 ppm): two for the ketones and one for the ester. In contrast, the enol form shows two signals in this region (one ester, one ketone), as the second carbonyl carbon is now part of the enol double bond and appears significantly upfield (~98 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups, especially the different types of carbonyl and hydroxyl groups present in the tautomeric mixture.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group/Tautomer |
| ~3400-2400 (broad) | O-H stretch | Enol (intramolecular H-bonding) |
| ~3050 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic (sp³) |
| ~1735 | C=O stretch | Ester (Keto form) |
| ~1715 | C=O stretch | Ketone (aliphatic) (Keto form) |
| ~1685 | C=O stretch | Ketone (aromatic) (Keto form) |
| ~1610 | C=O stretch | Conjugated Ketone (Enol form) |
| ~1590 | C=C stretch | Enol & Aromatic |
| ~1250 | C-O stretch | Ester |
-
Expertise in Action: A key diagnostic feature is the very broad absorption in the 3400-2400 cm⁻¹ region, indicative of the strongly hydrogen-bonded enolic hydroxyl group.[7] The carbonyl region is also highly informative: the keto form will exhibit multiple sharp C=O peaks, whereas the enol form displays a strong, lower-frequency C=O band (~1610 cm⁻¹) due to conjugation and hydrogen bonding.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.
-
Molecular Ion: The compound has a molecular formula of C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol .[1][2] The mass spectrum, typically acquired via electron ionization (EI) or electrospray ionization (ESI), should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to this mass.
-
Key Fragmentation: The structure suggests several predictable fragmentation pathways that validate its identity.
-
m/z 119: A prominent peak corresponding to the p-tolylcarbonyl cation [CH₃C₆H₄CO]⁺, resulting from alpha-cleavage.
-
m/z 161: Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
-
m/z 189: Loss of the ethyl group followed by CO, or direct loss of the carboethoxy group (•COOCH₂CH₃).
-
Comparative Guide: Structural Analogs
Comparing the spectra of our target compound with simpler analogs helps to isolate the spectral contributions of specific structural motifs. We will compare it with Ethyl acetoacetate (a simple β-keto ester) and Ethyl benzoylacetate (lacking the p-methyl group).[9]
Table 4: Comparative ¹H NMR Data (Key Signals, δ ppm in CDCl₃)
| Compound | Aromatic-H | Methylene-H (Keto) | Vinyl-H (Enol) | Enolic-OH | Substituent-H |
| This compound | 7.88, 7.29 | 3.95 | 6.15 | ~13.7 | 2.42 (s, 3H) |
| Ethyl benzoylacetate [10] | 7.95, 7.50 | 3.98 | 5.88 | ~12.5 | - |
| Ethyl acetoacetate [11][12] | - | 3.46 | 5.03 | ~12.1 | 2.28 (s, 3H) |
-
Comparative Insights: The absence of aromatic signals in ethyl acetoacetate immediately distinguishes it. The p-tolyl group in our target compound deshields the adjacent aromatic protons and introduces a sharp singlet for the tolyl methyl group at ~2.4 ppm, which is absent in ethyl benzoylacetate.
Table 5: Comparative IR Data (Key Carbonyl Absorptions, cm⁻¹)
| Compound | Ester C=O | Ketone C=O (Keto) | Conjugated C=O (Enol) |
| This compound | ~1735 | ~1715, ~1685 | ~1610 |
| Ethyl benzoylacetate [13] | ~1740 | ~1690 | ~1645 |
| Ethyl acetoacetate [9] | ~1745 | ~1720 | ~1650 |
-
Comparative Insights: The presence of the aromatic ring conjugated with a carbonyl group in both ethyl benzoylacetate and the target compound lowers the corresponding ketone stretching frequency compared to the purely aliphatic ketone in ethyl acetoacetate.
Self-Validating Experimental Protocols
To ensure the generation of high-quality, trustworthy data, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[14] Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of at least 5 seconds (to ensure quantitative integration), and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign chemical shifts.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid or oil, place a single drop between two salt (NaCl or KBr) plates and gently press them together to form a thin film. If solid, prepare a KBr pellet.
-
Background Scan: Acquire a background spectrum of the clean salt plates or KBr pellet. This is critical for data integrity as it will be subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]
-
Data Processing: Perform an automatic background subtraction. Identify and label the wavenumbers of significant absorption peaks.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).
-
Data Acquisition: Introduce the sample via direct infusion or through an LC system. For ESI, typical parameters include a capillary voltage of 3-4 kV and a cone voltage of 20-40 V.[14] Acquire data over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide accurate mass measurements (<5 ppm error).
-
Data Processing: Identify the molecular ion or pseudomolecular ion peak. Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
The spectral characterization of this compound is a prime example of how modern analytical techniques provide a detailed picture of molecular structure and dynamics. A comprehensive analysis is only possible when the phenomenon of keto-enol tautomerism is taken into account, as both forms contribute significantly to the observed spectra. By systematically interpreting ¹H NMR, ¹³C NMR, IR, and MS data, and by comparing these results with known analogs, researchers can achieve unambiguous structural confirmation. The rigorous application of the validated protocols described herein will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific advancement in chemistry and drug discovery.
References
- 1. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ethyl acetoacetate [webbook.nist.gov]
- 10. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl acetoacetate(141-97-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Ethyl benzoylacetate [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
This guide provides an in-depth comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate and related β-ketoesters. Designed for researchers and professionals in chemical and pharmaceutical development, this document elucidates the structural nuances revealed by ¹H NMR, focusing on the pivotal role of keto-enol tautomerism and the electronic effects of aromatic substituents.
Introduction: The Significance of β-Ketoesters and NMR Characterization
This compound belongs to the class of β-dicarbonyl compounds, which are crucial synthetic intermediates in organic chemistry and are found in various biologically active molecules.[1] The structural characterization of these molecules is non-trivial due to the existence of a dynamic equilibrium between their keto and enol forms.[2] ¹H NMR spectroscopy is an exceptionally powerful tool for this purpose, as it not only confirms the molecular structure but also allows for the direct observation and quantification of both tautomers in solution.[3] This guide will dissect the ¹H NMR spectrum of the title compound and compare it with analogs bearing different substituents on the aryl ring to demonstrate how subtle electronic changes manifest in the spectral data.
The Core Principle: Keto-Enol Tautomerism in β-Dicarbonyls
β-Dicarbonyl compounds, including β-diketones and β-ketoesters, exist as a mixture of two constitutional isomers: a keto form and an enol form.[4] The enol tautomer is significantly stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, which creates a stable pseudo-aromatic six-membered ring.[3]
The equilibrium between these two forms is sensitive to various factors, including the molecular structure, the solvent, and the temperature.[5][6] In the ¹H NMR spectrum, the keto and enol forms give rise to distinct sets of signals, allowing for their unambiguous identification. The equilibrium is typically slow on the NMR timescale, meaning separate signals are observed for each tautomer rather than an averaged spectrum.[2]
Figure 1: Keto-enol equilibrium in this compound.
¹H NMR Spectral Analysis of this compound
In a typical deuterated chloroform (CDCl₃) solution, this compound exists predominantly as the enol tautomer due to the stability conferred by the intramolecular hydrogen bond and conjugation with the aryl ring.
The key signals observed are:
-
Enolic Proton (OH): A very broad signal far downfield, typically in the range of δ 12-16 ppm. This significant deshielding is characteristic of a proton involved in a strong intramolecular hydrogen bond.
-
Vinyl Proton (=CH-): A sharp singlet observed around δ 6.0-7.0 ppm. This proton replaces the methylene group present in the keto form.
-
Aromatic Protons (Aryl-H): The p-tolyl group gives rise to two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of an A₂B₂ spin system.
-
Ethyl Group (-OCH₂CH₃): A quartet for the methylene protons (δ ~4.2 ppm) and a triplet for the methyl protons (δ ~1.3 ppm).
-
Tolyl Methyl Group (Ar-CH₃): A singlet around δ 2.4 ppm.
-
Keto Form Methylene (-CH₂-): A singlet corresponding to the α-protons between the two carbonyls of the keto tautomer, typically found at δ 3.5-4.5 ppm.[3] The integration of this signal is usually very small compared to the vinyl proton of the enol form.
Comparative Analysis with Structurally Related Analogs
The electronic nature of the substituent on the 4-position of the aryl ring significantly influences the chemical shifts of nearby protons, particularly the vinyl and enolic protons. This is due to the substituent's ability to donate or withdraw electron density, which alters the shielding environment and the strength of the intramolecular hydrogen bond.[7]
We will compare the ¹H NMR data of this compound (electron-donating -CH₃ group) with its unsubstituted (-H), electron-donating methoxy (-OCH₃), and strongly electron-withdrawing nitro (-NO₂) substituted analogs.
Figure 2: Structures compared in this guide, highlighting the variable R-group.
Data Summary
The following table summarizes the approximate ¹H NMR chemical shifts (δ, ppm) for the enol form of Ethyl 2,4-dioxo-4-arylbutanoates in CDCl₃. These values are compiled from typical ranges and published data for analogous structures.
| Compound (Substituent R) | Vinyl H (=CH) | Aryl H (ortho to CO) | Enolic OH |
| -OCH₃ (Electron-Donating) | ~6.6 | ~7.9 | ~14.5 |
| -CH₃ (Electron-Donating) | ~6.7 | ~7.8 | ~14.7 |
| -H (Neutral) | ~6.8 | ~7.9 | ~14.9 |
| -NO₂ (Electron-Withdrawing) | ~7.0 | ~8.2 | ~15.5 |
Analysis of Trends
-
Vinyl Proton (=CH):
-
Electron-donating groups (EDGs) like -OCH₃ and -CH₃ increase electron density in the conjugated system. This leads to increased shielding of the vinyl proton, causing an upfield shift (lower δ value) compared to the unsubstituted analog.
-
Conversely, the powerful electron-withdrawing group (EWG) -NO₂ decreases electron density across the conjugated system. This deshields the vinyl proton, resulting in a noticeable downfield shift (higher δ value).
-
-
Aromatic Protons:
-
The protons ortho to the carbonyl group are most affected. The EWG (-NO₂) significantly deshields these protons, shifting them downfield. EDGs have a less pronounced shielding effect on these specific protons due to the overriding deshielding influence of the adjacent carbonyl group.
-
-
Enolic Proton (OH):
-
The chemical shift of the enolic proton is a direct indicator of the strength of the intramolecular hydrogen bond.
-
Electron-withdrawing groups increase the acidity of the enolic proton. This strengthens the hydrogen bond to the adjacent carbonyl oxygen, leading to greater deshielding and a downfield shift .
-
Electron-donating groups have the opposite effect, slightly weakening the hydrogen bond and causing a relative upfield shift .
-
Recommended Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data for comparative studies, the following protocol is recommended.
Figure 3: Standardized workflow for acquiring ¹H NMR spectra of β-ketoesters.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a high-purity deuterated solvent (CDCl₃ is recommended for non-polar environments) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[8]
-
Spectrometer Setup: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended). Insert the sample, lock the field on the solvent's deuterium signal, and perform shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Set the spectral width to cover a range of at least 0 to 16 ppm to ensure the downfield enolic proton is observed. Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Carefully integrate all relevant signals to determine the relative ratios of the tautomers, if both are present in significant quantities.
Conclusion
The ¹H NMR spectrum is a highly sensitive probe of the electronic environment within Ethyl 2,4-dioxo-4-arylbutanoates. The predominance of the enol tautomer is readily confirmed by the characteristic signals of the vinyl and intramolecularly hydrogen-bonded enolic protons. Comparative analysis clearly demonstrates that substituents on the aryl ring exert a predictable influence on the chemical shifts of key protons. Electron-donating groups cause an upfield shift of the vinyl and enolic protons, while electron-withdrawing groups induce a significant downfield shift. These systematic variations provide invaluable, non-destructive insights into the structure and electronic properties of these versatile chemical building blocks.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Abstract
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Designed for researchers, chemists, and drug development professionals, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the chemical principles governing the molecule's decomposition in the mass spectrometer. By comparing its fragmentation to related structures, this guide offers a framework for identifying and characterizing β-ketoesters. A detailed experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, ensuring methodological integrity and reproducibility.
Introduction to this compound
This compound is a β-dicarbonyl compound of significant interest in organic synthesis, serving as a versatile building block for various heterocyclic compounds and pharmaceutical intermediates. Its precise structural characterization is paramount for ensuring reaction success and product purity. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms its identity.
Compound Profile:
-
IUPAC Name: ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate[1]
-
Molecular Formula: C₁₃H₁₄O₄[1]
-
Molecular Weight: 234.25 g/mol [1]
-
Monoisotopic Mass: 234.0892 Da[1]
Figure 1: Chemical Structure of this compound.
Foundational Principles of β-Ketoester Fragmentation
Under electron ionization (EI), organic molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺•).[2] This ion is energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. For β-ketoesters like the title compound, the fragmentation is primarily dictated by the presence of multiple functional groups: two carbonyls, an ester, and an aromatic ring.
The main fragmentation mechanisms include:
-
α-Cleavage: The most common pathway for carbonyl compounds, involving the cleavage of a bond adjacent to the C=O group. This is a dominant process in ketones and esters.[3][4]
-
McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and an accessible γ-hydrogen. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.[5][6]
-
Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is highly favored due to the formation of a resonance-stabilized benzylic or acylium cation.[7]
A crucial consideration for β-dicarbonyl compounds is the potential for keto-enol tautomerism . In the gas phase or within a GC column, both tautomers may exist, potentially leading to a mass spectrum that is a superposition of two different fragmentation patterns.[8] A notable difference is that enol forms can readily lose a neutral alcohol molecule, a pathway not available to the keto form.[9]
Predicted EI Fragmentation Pattern of this compound
The molecular ion (M⁺•) of this compound will appear at m/z 234 . Due to the presence of the stable aromatic ring, this peak is expected to be observable. The subsequent fragmentation cascade is outlined below.
Pathway A: Formation of the p-Tolyl Acylium Ion (Base Peak)
The most favorable fragmentation is the α-cleavage at the bond between the benzoyl carbonyl and the adjacent methylene group. This benzylic-type cleavage results in the formation of the highly stable, resonance-stabilized p-tolyl acylium ion at m/z 119 . Due to its exceptional stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.
-
[M]⁺• (m/z 234) → [CH₃C₆H₄CO]⁺ (m/z 119) + •CH₂COCOOEt
Pathway B: Fragmentation of the p-Tolyl Acylium Ion
The p-tolyl acylium ion (m/z 119) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This yields the tolyl cation at m/z 91 . The stability of this ion is enhanced by its potential to rearrange into the tropylium ion, ensuring it is a prominent peak in the spectrum.
-
[CH₃C₆H₄CO]⁺ (m/z 119) → [CH₃C₆H₄]⁺ (m/z 91) + CO
Pathway C: Cleavage of the Ester Group
Fragmentation can also be initiated from the ethyl ester moiety. An α-cleavage resulting in the loss of the ethoxy radical (•OEt) is a common pathway for esters.[10] This produces an acylium ion at m/z 189 .
-
[M]⁺• (m/z 234) → [M - OCH₂CH₃]⁺ (m/z 189)
Pathway D: McLafferty Rearrangement
The ethyl ester contains γ-hydrogens relative to the C2 carbonyl group. A McLafferty rearrangement can occur, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z 206 .
-
[M]⁺• (m/z 234) → [M - C₂H₄]⁺• (m/z 206)
Caption: Predicted EI fragmentation pathways for this compound.
Comparative Analysis
To understand the influence of the p-tolyl group, we can compare the predicted fragmentation to that of a simpler analogue, Ethyl 2,4-dioxobutanoate (Ethyl acetoacetate) .
| Feature | This compound | Ethyl Acetoacetate (M⁺• = 130) |
| Molecular Ion | m/z 234 (Observable) | m/z 130 (Weak) |
| Base Peak | m/z 119 ([CH₃C₆H₄CO]⁺) | m/z 43 ([CH₃CO]⁺) |
| Key Fragments | m/z 91 ([C₇H₇]⁺) | m/z 88 ([M - C₂H₂O]⁺• from McLafferty) |
| m/z 189 ([M - OEt]⁺) | m/z 69 ([M - OEt]⁺) | |
| Dominant Influence | The p-tolyl group directs fragmentation to form the highly stable p-tolyl acylium ion. | The terminal acetyl group directs fragmentation to form the acetyl cation. |
This comparison clearly demonstrates that the aromatic substituent has a profound directing effect on the fragmentation cascade. The stability of the resulting benzylic/acylium ions dictates the most abundant fragments observed in the mass spectrum.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the robust analysis of this compound.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to a final concentration of 10-50 µg/mL for injection.
-
Include an internal standard (e.g., a stable, deuterated analogue or a compound with a different retention time) to verify injection consistency.
Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
Caption: Standard workflow for the GC-MS analysis of a purified compound.
Data Summary and Interpretation
The expected key ions in the EI mass spectrum are summarized below. The presence and relative abundance of these ions provide a high-confidence identification of the target molecule.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Abundance |
| 234 | [C₁₃H₁₄O₄]⁺• | Molecular Ion (M⁺•) | Low to Moderate |
| 206 | [M - C₂H₄]⁺• | McLafferty Rearrangement | Low |
| 189 | [M - OCH₂CH₃]⁺ | α-Cleavage (ester) | Moderate |
| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage (benzoyl) | High (Base Peak) |
| 91 | [CH₃C₆H₄]⁺ | Loss of CO from m/z 119 | High |
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by the fundamental principles of organic mass spectrometry. The fragmentation is dominated by the formation of the highly stable p-tolyl acylium ion (m/z 119) , which serves as the base peak and a definitive marker for this structural moiety. Its subsequent fragmentation to the tolyl/tropylium ion (m/z 91) further confirms the presence of the p-tolyl group. By understanding these pathways and employing the robust GC-MS protocol provided, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific work.
References
- 1. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
A Comparative Analysis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate and Ethyl 4-phenyl-2,4-dioxobutanoate for Synthetic and Medicinal Chemistry
Abstract
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate and Ethyl 4-phenyl-2,4-dioxobutanoate are versatile β-aroylpyruvate compounds extensively used as synthons in organic synthesis, particularly for the construction of diverse heterocyclic systems. This guide provides a detailed comparative study of these two reagents, focusing on their synthesis, physicochemical properties, reactivity, and applications in drug discovery. While structurally similar, the presence of a methyl group on the phenyl ring of the tolyl analogue introduces subtle yet significant electronic differences that influence reaction kinetics, product yields, and potential biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to guide the selection and application of these valuable intermediates.
Introduction
The ethyl aroylpyruvates, specifically this compound and Ethyl 4-phenyl-2,4-dioxobutanoate, belong to the class of 1,3-dicarbonyl compounds. These molecules are prized in synthetic chemistry for their multiple reactive sites, which allow for a wide array of chemical transformations.[1] They are key building blocks for synthesizing a variety of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, many of which form the core of biologically active molecules.[2][3] Their utility extends to medicinal chemistry, where they serve as intermediates for pharmaceuticals, including potential anticancer agents and enzyme inhibitors.[4][5]
This guide will dissect the similarities and differences between the phenyl and the p-tolyl analogues, providing a framework for understanding how a minor structural modification—the addition of a para-methyl group—impacts the overall profile of the molecule.
Structural and Physicochemical Comparison
The primary structural difference lies in the substitution on the aromatic ring. Ethyl 4-phenyl-2,4-dioxobutanoate possesses an unsubstituted phenyl group, whereas the tolyl analogue has a methyl group at the para-position. This methyl group is electron-donating through an inductive effect, which can influence the reactivity of the adjacent carbonyl group.
A summary of their key physicochemical properties is presented below. The data highlights their similarity in terms of molecular weight and general solubility, with the most notable difference being the physical state at room temperature.
| Property | Ethyl 4-phenyl-2,4-dioxobutanoate | This compound | Reference(s) |
| CAS Number | 6296-54-4 | 5814-37-9 | [6][7] |
| Molecular Formula | C₁₂H₁₂O₄ | C₁₃H₁₄O₄ | [6][8] |
| Molecular Weight | 220.22 g/mol | 234.25 g/mol | [6][8] |
| Appearance | Yellow solid / Colorless to light yellow liquid | Solid | [6][9] |
| Melting Point | 36-41 °C | Not specified | [6] |
| Solubility | Soluble in organic solvents (ethanol, ether, ketone) | Soluble in common organic solvents | [9] |
Synthesis Methodology: The Claisen Condensation
Both compounds are reliably synthesized via the Claisen condensation reaction, a fundamental carbon-carbon bond-forming process in organic chemistry.[10][11] The reaction involves the condensation of an appropriate acetophenone (acetophenone or 4'-methylacetophenone) with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.[4]
The causality behind this choice of methodology is its efficiency and high yield. The base, sodium ethoxide, serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final β-keto ester product.[12][13] A full equivalent of base is required to drive the reaction to completion by deprotonating the product, which is a key feature of the Claisen condensation mechanism.[10]
// Nodes Start [label="Starting Materials:\n- Acetophenone (or p-Methylacetophenone)\n- Diethyl Oxalate", shape=cylinder, fillcolor="#FBBC05"]; Base [label="Base:\nSodium Ethoxide (NaOEt)\nin Dry Ethanol", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Claisen Condensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidification [label="Acidic Work-up\n(e.g., dil. H₂SO₄)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., Dichloromethane)", shape=box3d, fillcolor="#F1F3F4"]; Purification [label="Purification:\n- Solvent Evaporation\n- Recrystallization (from Ethanol)", shape=folder, fillcolor="#F1F3F4"]; Product [label="Final Product:\nEthyl aroylpyruvate", shape=cylinder, fillcolor="#FBBC05"];
// Edges Start -> Reaction; Base -> Reaction; Reaction -> Acidification [label="Stir overnight,\nheat to 80°C"]; Acidification -> Extraction [label="Adjust pH to ~2"]; Extraction -> Purification; Purification -> Product; } dot Caption: General experimental workflow for the synthesis of aroylpyruvates.
Self-Validating Synthetic Protocol
This protocol is adapted from established procedures and includes self-validating checkpoints.[4]
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Diethyl Oxalate (10 mmol, 1.36 mL)
-
Sodium metal (10 mmol, 0.23 g)
-
Absolute Ethanol (10 mL, anhydrous)
-
Sulfuric Acid (dilute solution)
-
Dichloromethane (for extraction)
-
Sodium Sulfate (anhydrous, for drying)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10 mmol of sodium metal in small pieces to 10 mL of anhydrous ethanol with stirring. Allow the sodium to react completely. Causality: Freshly prepared sodium ethoxide is crucial as it is highly hygroscopic; moisture would quench the base and reduce the yield.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add a mixture of the appropriate acetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise while stirring.
-
Reaction Progression: Stir the reaction mixture overnight at room temperature. Validation Checkpoint 1: The formation of a yellow precipitate (the sodium salt of the product) should be observed.
-
Completion: Heat the mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[4]
-
Work-up: Cool the mixture in an ice bath and acidify by adding dilute sulfuric acid until the pH is approximately 2. Causality: Acidification protonates the enolate salt, yielding the neutral β-keto ester product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Validation Checkpoint 2: A crude solid or oil should be obtained.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl aroylpyruvate.[4]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.
Comparative Reactivity and Mechanistic Insights
The key difference in reactivity stems from the electronic nature of the aromatic substituent.
-
Ethyl 4-phenyl-2,4-dioxobutanoate: The phenyl group is electronically neutral. The aroyl carbonyl group's reactivity is standard.
-
This compound: The para-methyl group is electron-donating. This effect slightly increases the electron density on the aroyl carbonyl carbon, making it marginally less electrophilic compared to the phenyl analogue.
This difference can manifest in several ways:
-
Nucleophilic Attack: In reactions where a nucleophile attacks the aroyl carbonyl, the phenyl analogue may react slightly faster.
-
Cyclocondensation Reactions: In reactions with dinucleophiles (e.g., hydrazine to form pyrazoles), the initial site of attack can be influenced. While both carbonyls are reactive, the subtle electronic difference can alter regioselectivity or reaction rates.
These compounds are excellent precursors for heterocyclic synthesis. For example, reaction with hydrazine hydrate readily yields pyrazole derivatives, while reaction with hydroxylamine can produce isoxazoles.[3]
// Nodes Aroylpyruvate [label="Ethyl Aroylpyruvate\n(R = H or CH₃)", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Hydrazine [label="Hydrazine\n(H₂N-NH₂)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\n(H₂N-OH)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea [label="Urea / Thiourea", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrazole [label="Pyrazole Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine [label="Dihydropyrimidine\n(Biginelli Reaction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aroylpyruvate -> Pyrazole; Hydrazine -> Pyrazole;
Aroylpyruvate -> Isoxazole; Hydroxylamine -> Isoxazole;
Aroylpyruvate -> Pyrimidine; Urea -> Pyrimidine; } dot Caption: Reactivity of aroylpyruvates in heterocyclic synthesis.
Applications in Drug Discovery and Biological Activity
Aroylpyruvates and the heterocycles derived from them are of significant interest in medicinal chemistry.
-
Anticancer Activity: Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their Src Kinase inhibitory activity, which is relevant to cancer therapy.[4] Studies have shown that various derivatives exhibit moderate activity, indicating that this scaffold is a promising starting point for developing new anticancer agents.[4]
-
Antimicrobial Properties: The 1,3-diketone motif is a building block for compounds with known antimicrobial, antibacterial, and antiviral properties.[4] Dihydropyrimidines synthesized from aroylpyruvates have shown activity against bacteria like S. aureus and fungi such as C. albicans.[14]
-
Enzyme Inhibition: These compounds serve as precursors for molecules designed to inhibit various enzymes. For instance, they are used to synthesize chiral precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital for treating hypertension.[5][15]
While direct comparative biological data between the two specific title compounds is scarce in the literature, studies on a range of substituted aroylpyruvates suggest that modifications on the phenyl ring significantly impact biological efficacy.[4] The p-tolyl derivative, with its lipophilic methyl group, may exhibit different cell permeability and binding affinity compared to the unsubstituted phenyl version.
Conclusion
This compound and Ethyl 4-phenyl-2,4-dioxobutanoate are highly valuable and structurally similar synthetic intermediates. Their synthesis is straightforward via the Claisen condensation, and their rich reactivity makes them ideal starting points for constructing complex heterocyclic molecules.
The choice between the two often depends on the specific synthetic goal:
-
Ethyl 4-phenyl-2,4-dioxobutanoate serves as the fundamental, parent compound for general-purpose synthesis where electronic effects are not specifically targeted.
-
This compound is the preferred choice when seeking to introduce a lipophilic, electron-donating group to modulate a molecule's properties, potentially enhancing its biological activity or altering its reactivity profile.
Researchers should consider the subtle electronic influence of the para-methyl group when designing synthetic routes and developing new bioactive compounds. This guide provides the foundational knowledge and practical protocols to effectively utilize both reagents in their research endeavors.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Buy Ethyl 2,4-dioxo-4-phenylbutanoate | 6296-54-4 [smolecule.com]
- 6. ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE | 6296-54-4 [chemicalbook.com]
- 7. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 8. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
The Ethyl 2,4-dioxo-4-arylbutanoate scaffold, characterized by its 1,3-dicarbonyl moiety, represents a cornerstone in medicinal chemistry. This versatile structural motif is a key building block for a diverse range of heterocyclic compounds and has demonstrated a wide spectrum of biological activities.[1][2] Its ability to engage with various biological targets makes its derivatives prime candidates for drug discovery programs, particularly in oncology, and potentially in inflammatory and infectious diseases.
This guide provides a comparative analysis of the biological activities of different Ethyl 2,4-dioxo-4-arylbutanoate derivatives. We will delve into their anticancer properties, specifically as kinase inhibitors, and explore their potential in other therapeutic areas. The discussion is grounded in experimental data, with detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Src Kinase
A significant body of research has focused on Ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src family tyrosine kinases (SFKs). Src kinase is a proto-oncogene that plays a critical role in signaling pathways governing cell proliferation, survival, migration, and invasion.[1] Its overexpression or mutation is correlated with the progression and metastasis of numerous human cancers, including colon, breast, and pancreatic cancers, making it a major therapeutic target.[1]
Derivatives of Ethyl 2,4-dioxo-4-arylbutanoate have shown moderate but consistent inhibitory activity against Src kinase. The primary mechanism involves the 1,3-diketone system acting as a pharmacophore that can interact with the enzyme's active site. The variation in potency among derivatives is largely dictated by the nature and position of substituents on the terminal aryl ring.
Comparative Inhibitory Activity
An in-vitro study evaluating a series of synthesized derivatives against Src Kinase provides a clear illustration of the structure-activity relationship (SAR). The half-maximal inhibitory concentration (IC50) values were determined and compared against Staurosporine, a known potent kinase inhibitor.
| Compound ID | Aryl Substituent | IC50 (µM) against Src Kinase[1] |
| 3a | 4-Chloro | 65.2 |
| 3b | 3-Chloro | 70.5 |
| 3c | 4-Bromo | 90.3 |
| 3d | 2,4-Dichloro | 75.6 |
| 3e | 4-Fluoro | 80.1 |
| 3f | 3-Methyl | 48.3 |
| Reference | Staurosporine | (Not specified as value, used as reference) |
Analysis of Structure-Activity Relationship (SAR):
From the data, several key insights emerge:
-
Electron-Donating Groups: The derivative with a 3-methyl substituent (3f), an electron-donating group, exhibited the highest potency with an IC50 of 48.3 µM.[1] This suggests that increasing electron density at certain positions on the aryl ring may enhance binding affinity.
-
Halogen Substituents: Halogen-substituted derivatives displayed moderate activity. The 4-chloro derivative (3a) was more potent than its 3-chloro (3b), 4-bromo (3c), and 4-fluoro (3e) counterparts.[1]
-
Multi-Substitution: The 2,4-dichloro substituted derivative (3d) did not show improved activity over the mono-chloro derivative (3a), indicating that simply increasing the number of halogen substituents does not guarantee higher potency.[1]
The moderate potency of these compounds suggests they are valuable as starting points for further optimization in the development of novel anticancer agents.[1][3][4]
Potential Anti-inflammatory and Antimicrobial Activities
While the primary focus of published research has been on anticancer applications, the core 1,3-diketone structure is present in molecules with a wide range of biological activities.[1]
Anti-inflammatory Potential: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes.[5] The 1,4-dioxo-2-butenyl moiety, structurally related to the scaffold , has been investigated for its ability to inhibit COX isoenzymes.[5] Derivatives of dioxo-pyrrolidine have also demonstrated inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6][7][8] This suggests that Ethyl 2,4-dioxo-4-arylbutanoate derivatives are plausible candidates for anti-inflammatory drug discovery and warrant further investigation in relevant assays.
Antimicrobial Potential: The 1,3-diketone motif is a known building block for various heterocyclic compounds with established antimicrobial properties.[1] For instance, pyrazolo[3,4-b]pyridines, which can be synthesized from dioxo esters, have shown activity against parasites like T. cruzi.[9] Similarly, other heterocyclic systems like quinolines and thiazolidinones, which can be derived from related precursors, exhibit significant antibacterial and antifungal effects.[10][11] These connections highlight a promising, yet underexplored, avenue for developing novel antimicrobial agents from the Ethyl 2,4-dioxo-4-arylbutanoate scaffold.
Experimental Methodologies
To ensure scientific rigor and facilitate further research, detailed protocols for the synthesis and biological evaluation of these derivatives are provided below.
Protocol 1: General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
This procedure describes a standard Claisen condensation method for synthesizing the target compounds.[1][4]
Principle: The synthesis involves the reaction of an appropriately substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst.
Materials:
-
Substituted acetophenone derivative
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (dried)
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add the substituted acetophenone derivative.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Ethyl 2,4-dioxo-4-arylbutanoate derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, IR, and Mass Spectrometry.[1]
Workflow Diagram: Synthesis of Derivatives
Caption: General workflow for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Protocol 2: In-Vitro Src Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 values of the synthesized compounds against Src kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by Src kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent signal.
Materials:
-
Recombinant human Src kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Synthesized test compounds dissolved in DMSO
-
Staurosporine (as a positive control)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Staurosporine) in the assay buffer.
-
In a 96-well microplate, add the Src kinase enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 5. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: A Comparative Analysis Using the PubChem Database
For the modern researcher in synthetic chemistry and drug development, a molecule's true potential is often revealed not in isolation, but through comparison. This guide provides an in-depth analysis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a versatile building block, by cross-referencing its known data with the comprehensive PubChem database. We will explore its physicochemical properties, compare it with structurally relevant analogs, and outline the experimental workflows necessary for its characterization, thereby offering a holistic view for its application in research.
Core Profile: this compound in PubChem
This compound is a β-keto ester, a class of compounds renowned for its utility in organic synthesis. The presence of multiple reactive sites—an ester, two ketones, and an aromatic ring—makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2]
The PubChem database, an authoritative repository managed by the National Center for Biotechnology Information (NCBI), provides a standardized dataset for this compound.[3] A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| PubChem CID | 595052 | PubChem[3] |
| CAS Number | 5814-37-9 | PubChem[1][3] |
| Molecular Formula | C13H14O4 | PubChem[3][4] |
| Molecular Weight | 234.25 g/mol | PubChem[3][4] |
| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | PubChem[3] |
| XLogP3-AA | 2.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
These data points provide an immediate snapshot of the molecule's characteristics. For instance, the XLogP3-AA value of 2.2 suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and solubility.
Comparative Analysis with Structural Analogs
To fully appreciate the characteristics of this compound, it is instructive to compare it with structurally similar compounds available in the PubChem database. The choice of analogs for comparison is critical; here, we have selected compounds where the p-tolyl group is replaced by other substituted or different aromatic systems. This allows us to understand how subtle changes in molecular structure can influence key physicochemical properties.
| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| This compound | 595052 | C13H14O4 | 234.25 | 2.2 |
| Ethyl 2,4-dioxo-4-phenylbutanoate | 80833 | C12H12O4 | 220.22 | 1.8 |
| Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | 11054223 | C12H11ClO4 | 254.66 | 2.5 |
| Ethyl 2,4-dioxo-4-(3,4,5-trifluorophenyl)butanoate | 68631253 | C12H9F3O4 | 274.19 | 2.2 |
| Ethyl 4-(1H-indol-5-yl)-2,4-dioxo-butanoate | 177789470 | C14H13NO4 | 259.26 | 1.4 |
Analysis of Comparison:
-
Effect of Methyl Group: The primary difference between our target compound and Ethyl 2,4-dioxo-4-phenylbutanoate is the methyl group on the phenyl ring.[5] This seemingly minor addition increases both the molecular weight and the lipophilicity (XLogP3-AA from 1.8 to 2.2), which can impact binding affinities and metabolic stability in biological systems.
-
Effect of Halogenation: Substituting the phenyl ring with chlorine or trifluoro groups, as seen in the other analogs, significantly increases the molecular weight.[6][7] The addition of a single chlorine atom in the meta position increases the XLogP3-AA value to 2.5, indicating higher lipophilicity.[7] Interestingly, the three fluorine atoms on the trifluorophenyl analog result in an XLogP3-AA value identical to our target compound, demonstrating that the relationship between halogenation and lipophilicity is not always linear and depends on the specific halogen and its position.[6]
-
Effect of Aromatic System: Replacing the tolyl group with an indole ring introduces a nitrogen atom and a bicyclic system.[8] This change increases molecular complexity and introduces a hydrogen bond donor, while decreasing the calculated lipophilicity (XLogP3-AA of 1.4), which could enhance aqueous solubility.[8]
Experimental Workflows for Synthesis and Characterization
A robust understanding of a compound requires verifiable experimental protocols. The following sections describe standard, self-validating methodologies for the synthesis and structural elucidation of this compound.
General Synthesis via Claisen Condensation
The synthesis of β-keto esters like our target compound is classically achieved via a Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For this compound, a logical synthetic route would involve the condensation of ethyl acetate with a methyl p-tolyl ketone followed by further reaction to yield the dioxo structure.
The causality behind this choice lies in the reliability and high yield of the Claisen condensation for forming carbon-carbon bonds, a cornerstone of organic synthesis.
References
- 1. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 6296-54-4 CAS MSDS (ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Ethyl 2,4-dioxo-4-(3,4,5-trifluorophenyl)butanoate | C12H9F3O4 | CID 68631253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 4-(1H-indol-5-yl)-2,4-dioxo-butanoate | C14H13NO4 | CID 177789470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate and Other Dicarbonyl Compounds: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, dicarbonyl compounds are indispensable building blocks. Their unique electronic and structural features, characterized by the presence of two carbonyl groups, confer a versatile reactivity profile that is harnessed in the construction of a vast array of complex molecular architectures, including a multitude of pharmaceutical agents. The strategic placement of these carbonyl groups, as seen in 1,2-, 1,3-, and 1,4-dicarbonyls, dictates their chemical behavior, often leading to reactivities distinct from their monocarbonyl counterparts.[1]
This guide provides an in-depth comparative analysis of the reactivity of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a prominent β-keto ester, against other commonly utilized dicarbonyl compounds: ethyl acetoacetate, acetylacetone, and dimethyl malonate. Through a blend of theoretical principles and practical experimental protocols, we will explore the nuances of their chemical behavior, offering insights that are critical for researchers, scientists, and drug development professionals in the rational design and synthesis of novel therapeutics. We will delve into the structural factors governing their reactivity, methods for quantitative assessment, and the implications of these properties in the context of widely employed multicomponent reactions.
The Structural Basis of Dicarbonyl Reactivity: A Tale of Two Carbonyls
The reactivity of dicarbonyl compounds is fundamentally governed by the proximity and interplay of their two carbonyl groups. This interaction gives rise to unique chemical properties not observed in simple carbonyl compounds.
Acidity of α-Hydrogens and Enolate Formation
A defining characteristic of 1,3-dicarbonyl compounds, the class to which this compound, ethyl acetoacetate, and acetylacetone belong, is the enhanced acidity of the protons on the central methylene carbon (the α-carbon). This heightened acidity, with pKa values typically ranging from 9 to 13, is a direct consequence of the resonance stabilization of the resulting carbanion, known as an enolate.[2][3] The negative charge of the enolate is delocalized over both oxygen atoms, significantly increasing its stability and ease of formation.[2]
In contrast, dicarbonyl compounds where the carbonyls are further apart, such as 1,4-dicarbonyls, exhibit α-hydrogen acidities more akin to simple ketones or esters, requiring stronger bases for enolate formation.
Keto-Enol Tautomerism: A Dynamic Equilibrium
1,3-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomeric forms.[4][5] While for simple ketones the keto form is overwhelmingly favored, the enol form of 1,3-dicarbonyls is significantly stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the remaining carbonyl group. This equilibrium is a crucial determinant of their reactivity, as the enol form can act as a potent nucleophile.
The position of this equilibrium is sensitive to various factors, including the structure of the dicarbonyl compound, the solvent, and the temperature.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the keto-enol equilibrium by integrating the distinct signals of the keto and enol forms.[8][9][10]
Comparative Reactivity Profile
To provide a tangible comparison, this guide will focus on three key dicarbonyl compounds as benchmarks against this compound:
-
Ethyl Acetoacetate (EAA): A classic β-keto ester widely used in organic synthesis.[2][3][11][12][13]
-
Acetylacetone (AcAc): A symmetrical 1,3-diketone known for its high enol content and utility in forming metal complexes.[4][5][14][15]
-
Dimethyl Malonate (DMM): A malonic ester derivative that serves as a key precursor in the synthesis of carboxylic acids and barbiturates.[1][16][17][18][19]
The reactivity of this compound is modulated by the electronic and steric effects of the p-tolyl group. The electron-donating nature of the methyl group on the phenyl ring can influence the acidity of the α-hydrogens and the electrophilicity of the adjacent carbonyl carbon.
Experimental Protocols for Reactivity Assessment
To objectively compare the reactivity of these dicarbonyl compounds, standardized experimental protocols are essential. The following sections outline methodologies for quantifying key aspects of their chemical behavior.
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol allows for the quantitative determination of the keto-enol tautomer ratio, a fundamental indicator of the inherent stability of the enol form and its potential as a nucleophile.
Methodology:
-
Sample Preparation: Prepare solutions of each dicarbonyl compound (this compound, Ethyl Acetoacetate, Acetylacetone, and Dimethyl Malonate) at a concentration of 0.1 M in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms of each compound. For β-keto esters, key signals include the methylene protons of the keto form and the vinyl proton of the enol form.
-
Integrate the area under the respective peaks.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto Methylene Protons / 2))] * 100
-
-
Equilibrium Constant Calculation: The equilibrium constant (Keq = [Enol] / [Keto]) can be calculated from the integrated peak areas.[10]
Expected Outcomes and Interpretation:
The percentage of the enol form will provide a direct measure of the stability of the enol tautomer for each compound. A higher percentage of the enol form suggests a greater propensity to react through its enol or enolate form. It is anticipated that acetylacetone will exhibit the highest enol content due to the stabilization afforded by two ketone groups. The electronic nature of the p-tolyl group in this compound is expected to influence its enol content compared to the unsubstituted ethyl acetoacetate.
Caption: Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds.
Protocol 2: Comparative Kinetic Analysis of the Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent platform for comparing the nucleophilic character of the dicarbonyl compounds.[20][21][22][23]
Methodology:
-
Reaction Setup: In a series of parallel reactions, combine a standard aldehyde (e.g., benzaldehyde) with an equimolar amount of each dicarbonyl compound in a suitable solvent (e.g., ethanol) containing a catalytic amount of a weak base (e.g., piperidine).
-
Kinetic Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the disappearance of the starting materials and the formation of the product.
-
Data Analysis: Plot the concentration of the product versus time for each reaction. The initial rate of the reaction can be determined from the slope of the curve at the beginning of the reaction.
-
Rate Comparison: Compare the initial reaction rates for each dicarbonyl compound. A faster reaction rate indicates a higher nucleophilicity of the corresponding enolate.
Expected Outcomes and Interpretation:
The relative rates of the Knoevenagel condensation will provide a direct comparison of the nucleophilic reactivity of the enolates derived from each dicarbonyl compound. Factors influencing the rate will include the acidity of the α-hydrogens (ease of enolate formation) and the steric hindrance around the nucleophilic carbon. The p-tolyl group in this compound may exert both electronic and steric effects on the reaction rate.
Caption: Experimental Workflow for Knoevenagel Condensation Kinetics.
Reactivity in Multicomponent Reactions: A Synthetic Chemist's Playground
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in drug discovery for their efficiency and ability to rapidly generate chemical diversity. The choice of the dicarbonyl component in these reactions can significantly impact the reaction outcome and product yield.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR that produces dihydropyridines, a scaffold present in numerous cardiovascular drugs.[24][25] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[24][26][27]
The reactivity of the β-dicarbonyl compound is central to the success of this synthesis. A more reactive dicarbonyl will lead to faster formation of the key enamine and Knoevenagel adduct intermediates, ultimately influencing the overall reaction rate and yield. The steric and electronic properties of the substituents on the β-keto ester can also affect the stability of the dihydropyridine product.
Caption: Simplified Mechanism of the Hantzsch Pyridine Synthesis.
The Biginelli Reaction
The Biginelli reaction is another powerful MCR that yields dihydropyrimidinones, a heterocyclic core found in a variety of biologically active molecules.[28][29][30] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea.[30][31]
Similar to the Hantzsch synthesis, the reactivity of the β-keto ester is a critical parameter. The rate of enol formation and its subsequent nucleophilic attack on the iminium ion intermediate are key steps that determine the efficiency of the reaction. The nature of the substituents on the β-keto ester can influence both the kinetics and the regioselectivity of the cyclization step.[32]
Structure-Activity Relationships (SAR) and Implications for Drug Design
The principles of Structure-Activity Relationships (SAR) are central to medicinal chemistry, guiding the optimization of lead compounds into viable drug candidates.[33][34][35][36][37] The choice of dicarbonyl building block in a synthetic route can have a profound impact on the SAR of the final products.
The p-tolyl group in this compound, for instance, can engage in hydrophobic interactions within a protein's binding pocket.[38] By systematically varying the dicarbonyl precursor in the synthesis of a library of compounds, medicinal chemists can probe the importance of different structural features for biological activity. A more reactive dicarbonyl might be desirable for efficient synthesis, but the resulting structural modifications may not be optimal for target binding. Therefore, a careful balance between synthetic accessibility and biological activity must be struck.
Conclusion
The reactivity of dicarbonyl compounds is a multifaceted subject with profound implications for organic synthesis and drug development. This compound, with its unique substitution pattern, presents a distinct reactivity profile when compared to more conventional dicarbonyls like ethyl acetoacetate, acetylacetone, and dimethyl malonate.
This guide has provided a framework for understanding and experimentally evaluating these differences. By employing techniques such as NMR spectroscopy for keto-enol tautomerism analysis and kinetic studies of benchmark reactions like the Knoevenagel condensation, researchers can gain valuable insights into the nucleophilicity and overall reactivity of these crucial building blocks. This knowledge is paramount for the rational design of efficient synthetic routes to novel therapeutic agents and for the systematic exploration of structure-activity relationships. The judicious selection of the dicarbonyl component is not merely a matter of synthetic convenience but a strategic decision that can significantly influence the trajectory of a drug discovery program.
References
- 1. grokipedia.com [grokipedia.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]
- 5. Acetylacetone - Wikipedia [en.wikipedia.org]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 11. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 12. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. impact.ornl.gov [impact.ornl.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]
- 19. talentchemicals.com [talentchemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. orientjchem.org [orientjchem.org]
- 24. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 25. chemtube3d.com [chemtube3d.com]
- 26. scribd.com [scribd.com]
- 27. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 28. Biginelli Reaction [drugfuture.com]
- 29. chemistry.illinois.edu [chemistry.illinois.edu]
- 30. Biginelli Reaction [sigmaaldrich.com]
- 31. youtube.com [youtube.com]
- 32. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 33. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
- 36. collaborativedrug.com [collaborativedrug.com]
- 37. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 38. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comprehensive analysis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and its derivatives as a promising class of enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into their efficacy, particularly against Src kinase, and explores their potential as inhibitors of other key enzymes like HIV-1 integrase. By presenting objective comparisons with established inhibitors and providing detailed experimental data and protocols, this guide aims to equip researchers with the necessary insights to evaluate and potentially advance this chemical scaffold in drug discovery programs.
Introduction: The Therapeutic Potential of α,γ-Diketobutanoic Acid Esters
The α,γ-diketobutanoic acid ester scaffold, characterized by its 1,3-dicarbonyl moiety, is a recognized pharmacophore in medicinal chemistry. This structural motif is capable of chelating metal ions and participating in key hydrogen bonding interactions within enzyme active sites, making it a versatile starting point for the design of various enzyme inhibitors. This compound and its derivatives have emerged as a subject of interest due to their synthetic accessibility and demonstrated biological activity. This guide will focus primarily on their role as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, while also touching upon their potential activity against other enzymes of therapeutic importance.[1]
Comparative Efficacy: Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors
The Src family of tyrosine kinases (SFKs) are crucial signaling proteins that regulate a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[1] Dysregulation of Src kinase activity is a hallmark of various cancers, making it a validated target for anticancer therapies.[1] A study by Akbarzadeh et al. investigated a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives for their ability to inhibit Src kinase.[1]
Performance Data of Arylbutanoate Derivatives
The inhibitory activity of several ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase was determined, with the results summarized in the table below. It is noteworthy that the derivative bearing a 3-methylphenyl group, a close structural isomer of the p-tolyl (4-methylphenyl) group, exhibited the most potent activity in this series with an IC50 of 48.3 µM.[1] All tested compounds showed moderate inhibitory activity when compared to the broad-spectrum kinase inhibitor staurosporine.[1]
| Compound ID | Aryl Substituent | IC50 (µM) for Src Kinase Inhibition |
| 3a | Phenyl | 90.3 |
| 3b | 2-Chlorophenyl | 48.5 |
| 3c | 4-Chlorophenyl | 62.7 |
| 3d | 2,4-Dichlorophenyl | >100 |
| 3e | 4-Methoxyphenyl | 50.4 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine | (Reference) | Not explicitly stated in the study, but a potent sub-micromolar inhibitor |
Data sourced from Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[1]
Comparison with Established Src Kinase Inhibitors
To provide a broader context for the efficacy of the ethyl 2,4-dioxo-4-arylbutanoate scaffold, it is essential to compare its performance with clinically established or widely used Src kinase inhibitors.
| Inhibitor | Type | IC50 (nM) for Src Kinase |
| Dasatinib | Multi-kinase inhibitor | <1 |
| Saracatinib (AZD0530) | Src/Abl kinase inhibitor | 2.7 |
| Bosutinib | Src/Abl kinase inhibitor | 1.2 |
| PP2 | Src family kinase inhibitor | 5 (for Lck and Fyn) |
| Ethyl 2,4-dioxo-4-(3-methylphenyl)butanoate | Investigational | 48,300 |
This comparison highlights that while the ethyl 2,4-dioxo-4-arylbutanoate derivatives show promise as a novel scaffold, their potency is currently in the micromolar range, whereas established inhibitors exhibit nanomolar to sub-nanomolar activity. This suggests that further optimization of the arylbutanoate scaffold is necessary to achieve clinically relevant potency.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The 1,3-dicarbonyl motif of the ethyl 2,4-dioxo-4-arylbutanoate derivatives is a key feature for their inhibitory activity. This moiety can act as a chelator for divalent metal ions, such as Mg2+, which are essential for the catalytic activity of kinases by coordinating ATP in the active site. It is plausible that these inhibitors compete with ATP for binding to the kinase domain.
From the data presented, a preliminary structure-activity relationship can be inferred:
-
Electronic Effects: The presence of an electron-donating methoxy group at the 4-position of the phenyl ring (compound 3e , IC50 = 50.4 µM) resulted in comparable activity to the more potent compounds in the series.[1]
-
Steric and Positional Effects: The position of the methyl group on the phenyl ring appears to influence activity, with the 3-methyl derivative (3f , IC50 = 48.3 µM) being the most active.[1] The presence of a bulky 2,4-dichloro substitution (3d ) led to a significant loss of activity (IC50 > 100 µM), suggesting steric hindrance within the binding pocket.[1]
Caption: Structure-Activity Relationship of Aryl Substituents.
Potential as Inhibitors of Other Enzymes: A Case for HIV-1 Integrase
The diketo acid (DKA) moiety is a well-established pharmacophore for the inhibition of HIV-1 integrase, an essential enzyme for viral replication.[2][3][4] Marketed antiretroviral drugs such as Raltegravir and Dolutegravir contain a similar functional group that chelates essential metal ions in the integrase active site. Given this precedent, it is highly probable that this compound and its derivatives could also exhibit inhibitory activity against HIV-1 integrase.
While specific experimental data for the p-tolyl derivative against HIV-1 integrase is not yet available in the public domain, the foundational chemistry suggests this as a promising avenue for further investigation. Researchers are encouraged to screen this compound class against HIV-1 integrase to explore its potential as a novel antiretroviral agent.
Caption: Proposed Mechanism of Enzyme Inhibition.
Experimental Protocols
For researchers interested in validating or expanding upon the findings discussed in this guide, detailed experimental protocols are provided below.
Synthesis of this compound
This protocol is adapted from the general procedure described by Akbarzadeh et al.[1]
Materials:
-
4-Methylacetophenone (p-tolyl methyl ketone)
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 4-methylacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Heating: Heat the mixture to 80 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 2 with dilute sulfuric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Caption: Synthetic Workflow for this compound.
In Vitro Src Kinase Inhibition Assay (ELISA-based)
This protocol is a generalized ELISA-based method for determining Src kinase inhibition.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Add streptavidin-coated 96-well plates and wash with wash buffer. Add the biotinylated peptide substrate to each well and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Kinase Reaction: a. In a separate plate, prepare the kinase reaction mixture containing assay buffer, ATP, and recombinant Src kinase. b. Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells. c. Transfer the kinase reaction mixture to the substrate-coated plate to initiate the reaction. d. Incubate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction by adding EDTA solution. b. Wash the wells and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow binding to the phosphorylated substrate. c. Wash the wells to remove unbound antibody. d. Add TMB substrate and incubate until a blue color develops. e. Add the stop solution to quench the reaction, resulting in a yellow color.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a class of enzyme inhibitors with moderate activity against Src kinase. While their current potency does not match that of established clinical inhibitors, the scaffold holds potential for further optimization. The insights from the preliminary SAR suggest that modifications to the aryl ring can significantly impact activity.
Future research should focus on:
-
Lead Optimization: Systematic modification of the aryl ring and the ethyl ester moiety to improve potency and selectivity for Src kinase.
-
Mechanism of Action Studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through detailed kinetic studies.
-
Broadening the Target Scope: Screening these compounds against other relevant enzymes, particularly HIV-1 integrase and metallo-β-lactamases, for which the diketo acid moiety is a known pharmacophore.
By pursuing these avenues of research, the full therapeutic potential of the ethyl 2,4-dioxo-4-arylbutanoate scaffold can be explored, potentially leading to the development of novel therapeutic agents.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Validation of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: Overcoming the Challenge of Keto-Enol Tautomerism
Introduction
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a key β-keto ester intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] As with any synthetic intermediate, its purity is paramount, directly impacting the yield, impurity profile, and overall quality of the final product.[2][3] High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds.[4]
However, this compound presents a distinct analytical challenge due to its molecular structure. The presence of a 1,3-dicarbonyl moiety allows it to exist in a dynamic equilibrium between its keto and enol tautomeric forms. In standard reversed-phase HPLC (RP-HPLC) conditions, the rate of interconversion can be slow relative to the chromatographic timescale, leading to distorted, broadened, or even split peaks.[5] This phenomenon severely compromises the accuracy and precision of purity assessments.
This guide provides a comprehensive comparison of HPLC methodologies for the purity validation of this compound. We will first explore a standard RP-HPLC approach and highlight its limitations, then present an optimized method that actively manages the keto-enol tautomerism to achieve sharp, symmetrical peaks suitable for rigorous validation. The entire process, from method development to full validation according to International Council for Harmonisation (ICH) guidelines, is detailed to provide a robust and reliable system for quality control.[6]
Part 1: The Analytical Challenge: Keto-Enol Tautomerism in RP-HPLC
The primary obstacle in the HPLC analysis of β-dicarbonyl compounds is the keto-enol equilibrium. The two tautomers possess different polarities and, therefore, exhibit different retention behaviors on a reversed-phase column. If the on-column interconversion is not sufficiently rapid, the system "sees" two distinct or interconverting species, resulting in poor chromatography.
Method A: A Standard Isocratic RP-HPLC Approach
A common starting point for a molecule like this compound (MW: 234.25 g/mol [7]) would be a C18 column with a neutral mobile phase, such as an acetonitrile/water mixture.
-
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for a wide range of organic molecules. Acetonitrile is often chosen for its low viscosity and UV transparency.
-
Typical Outcome: As shown hypothetically in the comparative data (Table 1), this approach often yields a broad, asymmetric peak. This is because the neutral pH of the mobile phase does not sufficiently catalyze the tautomeric interconversion, making accurate quantification unreliable.
Part 2: Comparative Methodologies for Optimized Analysis
To overcome the challenge of tautomerism, the analytical method must be optimized to ensure that the analyte is chromatographed as a single, averaged species.[5] This can be achieved by adjusting mobile phase pH and column temperature to accelerate the rate of interconversion.
Method B: Optimized Gradient RP-HPLC with pH and Temperature Control
This optimized method employs an acidic mobile phase and an elevated column temperature to promote rapid keto-enol interconversion.
-
Causality Behind Experimental Choices:
-
Acidic Mobile Phase: The tautomeric equilibrium is acid-catalyzed. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, the rate of interconversion is dramatically increased.[5] This ensures that the tautomers equilibrate rapidly, causing them to elute as a single, sharp peak. An acidic mobile phase is generally suitable for acidic molecules.[8]
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40 °C) also accelerates the kinetics of the interconversion.[5] A secondary benefit is the reduction of mobile phase viscosity, which can improve column efficiency and reduce backpressure.
-
Below is a workflow diagram illustrating the logical progression from initial method screening to the final optimized method.
Caption: Workflow for HPLC method development addressing tautomerism.
Part 3: Experimental Protocols
Protocol 1: Optimized HPLC Method for Purity Determination
This protocol describes the final, optimized conditions (Method B) for the analysis.
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (based on the absorbance of the p-tolyl group).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.
-
For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Method Validation According to ICH Q2(R1) Guidelines
This protocol ensures the trustworthiness of the optimized method.[6]
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
-
Specificity:
-
Perform forced degradation studies. Expose the sample (100 µg/mL) to:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze all samples. The method is specific if the main peak is resolved from all degradation products and impurities (Resolution > 2.0). A peak purity test using a DAD can also be employed.[6]
-
-
Linearity:
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²). Acceptance criterion: R² ≥ 0.999.[9]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery for each sample. Acceptance criterion: Mean recovery between 98.0% and 102.0%.[6]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. Acceptance criterion: %RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.[10]
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (38 °C and 42 °C).
-
Mobile Phase Composition: Vary the final organic solvent percentage by ± 2%.
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry). The method is robust if the results remain within acceptance criteria.[11]
-
Part 4: Data Presentation and Comparison
The advantages of the optimized method are clearly demonstrated when comparing the performance metrics against the standard method.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (Standard C18) | Method B (Optimized) | Rationale for Improvement |
| Peak Asymmetry (As) | > 2.0 (Tailing) | 1.0 - 1.2 | Rapid tautomeric interconversion leads to a single, symmetrical peak shape. |
| Theoretical Plates (N) | < 2000 | > 8000 | Sharp peaks are more efficient, resulting in a higher plate count. |
| Resolution (Rs) from nearest impurity | < 1.5 | > 2.5 | Improved peak shape enhances separation from closely eluting impurities. |
| Suitability for Validation | No | Yes | Asymmetric and broad peaks are unsuitable for accurate and precise quantification. |
Table 2: Summary of Validation Data for Optimized Method (Method B)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Rs > 2.0 from degradants | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.68% |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | System suitability passes | Pass |
Conclusion
The successful validation of an HPLC method for the purity of this compound hinges on understanding and controlling its inherent keto-enol tautomerism. A standard RP-HPLC method is often inadequate, producing poor chromatography that prevents reliable quantification.
By implementing an optimized method that utilizes an acidic mobile phase and elevated column temperature, the tautomeric interconversion can be accelerated, resulting in a sharp, symmetrical chromatographic peak. This guide demonstrates that such an optimized method is not only superior in performance but is also fully validatable according to stringent ICH Q2(R1) guidelines. Adopting this scientifically-grounded approach ensures that the purity data generated is accurate, precise, and trustworthy, providing essential quality control for drug development and manufacturing professionals.
References
- 1. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. asianjpr.com [asianjpr.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. database.ich.org [database.ich.org]
- 7. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: A Benchmarking Study
This guide provides an in-depth comparative analysis of synthetic methodologies for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a valuable β-ketoester intermediate in the synthesis of complex pharmaceutical molecules and heterocyclic compounds.[1] We will benchmark a refined protocol utilizing sodium hydride against a standard literature method employing sodium ethoxide, focusing on key performance indicators such as reaction efficiency, yield, and purity. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and related scaffolds.
Introduction to Synthetic Strategies
The synthesis of β-ketoesters is a fundamental transformation in organic chemistry.[2] The most common and well-established method is the Claisen condensation , which involves the base-mediated reaction between an ester and a ketone or another ester.[3][4] In the synthesis of this compound, a crossed Claisen condensation is employed between 4'-methylacetophenone and diethyl oxalate.
The choice of base is critical to the success of the Claisen condensation. Traditional protocols often utilize alkoxide bases like sodium ethoxide (NaOEt), which are readily available and effective.[5] However, the equilibrium nature of the initial deprotonation and the potential for side reactions can limit yields. An alternative strategy involves the use of a stronger, non-nucleophilic, and irreversible base like sodium hydride (NaH).[3] This guide will dissect and compare these two approaches.
Reaction Overview and Method Comparison
The core transformation is the acylation of the enolate of 4'-methylacetophenone with diethyl oxalate. The key difference between the methods lies in the base used to generate the nucleophilic enolate.
-
Literature Method (Sodium Ethoxide): This procedure, adapted from the work of Rafinejad et al., uses freshly prepared sodium ethoxide in ethanol.[5] While effective, the ethoxide acts as both a base and a potential nucleophile, and the initial deprotonation is a reversible equilibrium.
-
Benchmark Protocol (Sodium Hydride): Our proposed benchmark method utilizes sodium hydride (NaH) in an aprotic solvent (THF). NaH acts as an irreversible base, deprotonating the ketone to drive the formation of the enolate. This can lead to higher conversion and potentially cleaner reactions by minimizing side products.[3]
The following table summarizes the key operational parameters and expected outcomes for each method.
| Parameter | Literature Method (NaOEt) | Benchmark Protocol (NaH) | Rationale for Benchmark Choice |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaH is a stronger, non-nucleophilic base that deprotonates the ketone irreversibly, potentially increasing yield and reducing reaction time.[3] |
| Solvent | Ethanol | Tetrahydrofuran (THF) | An aprotic solvent like THF is required for NaH to prevent quenching of the base. |
| Stoichiometry (Base) | 1.0 equivalent | 1.1 equivalents | A slight excess of NaH ensures complete deprotonation of the starting ketone. |
| Temperature | Stirred overnight (RT), then 80°C | 0°C to Room Temperature | The initial reaction with NaH is controlled at 0°C for safety, then allowed to proceed at ambient temperature. |
| Reaction Time | > 12 hours (overnight stir + 30 min heat) | 3 - 4 hours | The irreversible nature of the NaH-mediated reaction is expected to reach completion faster. |
| Workup | Acidification (H₂SO₄), Extraction (DCM) | Acidification (dil. HCl), Extraction (EtOAc) | Standard aqueous workup and extraction procedures. |
| Reported/Expected Yield | ~65-75% (based on similar derivatives) | > 85% | The enhanced reactivity and irreversible conditions are hypothesized to significantly improve the product yield. |
| Purification | Recrystallization from Ethanol | Column Chromatography or Recrystallization | Purification method is dependent on the purity of the crude product; both are viable options. |
Detailed Experimental Protocols
Benchmark Protocol: Synthesis via Sodium Hydride
This protocol details the benchmarked synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
4'-Methylacetophenone (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Diethyl oxalate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Workflow Diagram:
Caption: Workflow for the benchmark synthesis of the target compound.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF (approx. 100 mL for a 10 mmol scale reaction) via cannula or syringe. Begin stirring to create a suspension.
-
Ketone Addition: Cool the flask to 0 °C using an ice-water bath. Add 4'-methylacetophenone (1.0 eq) dissolved in a small amount of anhydrous THF dropwise via syringe over 10 minutes.
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
-
Acylation: Add diethyl oxalate (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure this compound.
Mechanistic Insights: The Claisen Condensation
The reaction proceeds via a well-established Claisen condensation mechanism. The use of sodium hydride makes the initial deprotonation step effectively irreversible, which is the key thermodynamic driver of the benchmarked protocol.
Caption: Key steps of the Claisen condensation mechanism.
The process begins with the deprotonation of the α-carbon of 4'-methylacetophenone by sodium hydride to form a resonance-stabilized enolate. This potent nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to form the β-ketoester product. An acidic workup is required to protonate the resulting enolate, yielding the final neutral product.[4]
Product Characterization
The identity and purity of the synthesized this compound (CAS: 5814-37-9, Formula: C₁₃H₁₄O₄) can be confirmed by standard analytical techniques.[6] The expected data are as follows:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the ethyl ester protons (a triplet around 1.4 ppm and a quartet around 4.4 ppm), the methyl group on the tolyl ring (a singlet around 2.4 ppm), the methylene protons (a singlet around 4.0 ppm, or as part of the enol form), and the aromatic protons (two doublets between 7.2 and 7.9 ppm). The compound exists as a mixture of keto and enol tautomers, which will influence the exact appearance of the spectrum.[5]
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for the C=O stretching of the ester (around 1725-1735 cm⁻¹), the ketone carbonyls (around 1635-1680 cm⁻¹), and C-H bonds of the aromatic and aliphatic groups.[5]
-
Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ should be observed at m/z = 234, corresponding to the molecular weight of the compound.[6]
Conclusion and Recommendations
This guide has benchmarked a robust and efficient protocol for the synthesis of this compound using sodium hydride against the conventional sodium ethoxide method. The benchmark protocol offers significant advantages, including the potential for higher yields, shorter reaction times, and cleaner reaction profiles due to the irreversible nature of the base used.
For researchers requiring high throughput or developing scalable processes, the sodium hydride method is recommended. While it requires the use of an anhydrous aprotic solvent and careful handling of the pyrophoric reagent, the benefits in efficiency and yield often outweigh these operational considerations. The traditional sodium ethoxide method remains a viable alternative, particularly for small-scale syntheses where simplicity is prioritized.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β,δ-diketoester, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: An Evidence-Based Overview
Based on data from analogous chemical structures, such as other β-ketoesters, we can anticipate the primary hazards associated with this compound. While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard as of 2024, it is prudent to treat it as a substance that can cause irritation upon contact.[1]
| Potential Hazard | Expected Route of Exposure | Symptoms and Effects | Rationale for Concern |
| Eye Irritation | Direct contact with liquid or aerosols | May cause irritation, redness, and discomfort. | The functional groups present suggest the potential for irritation to sensitive mucous membranes.[1] |
| Skin Irritation | Direct contact | May cause mild irritation upon prolonged or repeated contact. | Solvents and organic compounds can defat the skin, leading to dryness and irritation.[2] |
| Respiratory Tract Irritation | Inhalation of aerosols or dust | May cause irritation to the nose, throat, and respiratory system. | Handling the solid or creating aerosols during transfer can introduce the substance into the respiratory tract.[1][3] |
| Ingestion | Accidental ingestion | May cause irritation of the digestive tract. | Good laboratory hygiene practices are essential to prevent accidental ingestion.[1] |
It is important to note that no occupational exposure limits have been established for this specific compound or many of its close analogs.[1][4][5] Therefore, the core principle is to minimize all routes of exposure through diligent use of Personal Protective Equipment (PPE).
Core PPE Protocol: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline level of protection is mandatory for any handling of this compound.
Eye and Face Protection
Standard laboratory safety glasses are insufficient. The potential for splashes, even minor ones, necessitates a higher level of protection.
-
Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] Goggles provide a seal around the eyes, offering superior protection against splashes from all angles.
-
Recommended for High-Risk Tasks: When transferring large quantities or if there is a significant risk of splashing, supplement safety goggles with a face shield.[7]
Skin and Body Protection
Your skin is a primary route of potential exposure. A multi-layered approach is crucial.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Material: Nitrile gloves are a suitable choice for incidental contact with many laboratory chemicals. Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.
-
Technique: Double-gloving is recommended when handling hazardous or potentially sensitizing agents.[8] This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing. Ensure the coat is fully buttoned.
-
Additional Protection: For tasks with a higher risk of spills, such as large-scale reactions or transfers, consider a chemically resistant apron over the lab coat.[9]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required.[1][6] However, it becomes necessary in specific situations.
-
When to Use: A NIOSH-approved respirator (e.g., an N95 or higher) should be used if there is a potential to generate dust or aerosols and work cannot be conducted in a fume hood.[8][10] This may occur during the weighing of a solid form of the compound outside of a ventilated enclosure.
-
Fit and Training: Proper use of a respirator requires a formal fit test and user training to ensure a proper seal and effective protection.[8]
Operational Plans: Integrating Safety into Your Workflow
Step-by-Step PPE Protocol (Donning & Doffing)
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[11]
Safe Handling Procedure
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment and reagents.
-
Don PPE: Follow the correct donning procedure as described above.
-
Weighing/Transfer: If the compound is a solid, weigh it in the fume hood to contain any dust. If it is a liquid, conduct all transfers within the hood.
-
Execution: Perform the experimental procedure, being mindful of potential splashes or aerosol generation.
-
Post-Handling: Securely close the primary container. Decontaminate the work surface.
-
Doff PPE: Follow the correct doffing procedure.
Spill Management
-
Evacuate and Alert: Alert others in the immediate area.
-
Assess: Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate and contact your institution's safety office.
-
PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat. A respirator may be necessary if the substance is volatile or has created dust.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3][12]
-
Clean: Sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated items should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of as chemical waste according to your institution's and local regulations.[11][12] Do not pour it down the drain.
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling task.
References
- 1. fishersci.com [fishersci.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. agilent.com [agilent.com]
- 4. nj.gov [nj.gov]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
